(S)-Grepafloxacin
描述
Structure
3D Structure
属性
CAS 编号 |
146761-69-5 |
|---|---|
分子式 |
C19H22FN3O3 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1 |
InChI 键 |
AIJTTZAVMXIJGM-JTQLQIEISA-N |
手性 SMILES |
C[C@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
规范 SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Grepafloxacin, (S)-; Grepafloxacin, (-)-; L-Grepafloxacin; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (S)-Grepafloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic and purification methodologies for (S)-Grepafloxacin, a fluoroquinolone antibacterial agent. The synthesis of the chiral drug is primarily approached through the coupling of a pre-synthesized quinolone core with an enantiomerically pure piperazine derivative. This document details the probable synthetic pathways for the key intermediates and the final product, alongside established purification techniques crucial for achieving high purity required for pharmaceutical applications. Quantitative data, where available in public literature, is presented, and experimental protocols are outlined based on analogous syntheses.
Introduction
Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was introduced for the treatment of various bacterial infections. The biological activity of Grepafloxacin resides predominantly in its (S)-enantiomer. Therefore, the efficient and enantioselective synthesis of this compound is of significant pharmaceutical interest. This guide will explore the chemical synthesis and purification of this specific enantiomer.
The general structure of Grepafloxacin consists of a 1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, with a 3-methylpiperazin-1-yl substituent at the 7-position. The chirality of the molecule is determined by the stereocenter in the 3-methylpiperazine moiety.
Synthetic Pathways
The synthesis of this compound can be logically divided into two main parts: the synthesis of the quinolone core and the preparation of the chiral side chain, followed by their coupling.
Synthesis of the Quinolone Core
Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [1]
-
To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in 100 ml of anhydrous dioxane, 3.44 g of 80% sodium hydride is added in portions with ice cooling and stirring.
-
The mixture is stirred at room temperature for 30 minutes and then refluxed for 2 hours.
-
The dioxane is removed in vacuo.
-
The residue (40.3 g) is suspended in 150 ml of water, and 6.65 g of potassium hydroxide is added. The mixture is refluxed for 1.5 hours.
-
The warm solution is filtered, and the residue is rinsed with water.
-
The filtrate is acidified to pH 1-2 with semi-concentrated hydrochloric acid while cooling with ice.
-
The resulting precipitate is filtered off, washed with water, and dried in vacuo at 100°C to yield 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid[1].
Note: The synthesis of the 5-methyl analogue required for Grepafloxacin would necessitate starting with a correspondingly methylated benzoylacetate derivative.
Preparation of the Chiral Side Chain: (S)-3-Methylpiperazine
The stereochemistry of the final product is introduced via the chiral side chain. The most common approach is to use an enantiomerically pure starting material. (S)-1-Boc-3-methylpiperazine is a commercially available and versatile intermediate for this purpose[3]. The Boc protecting group can be removed under acidic conditions prior to the coupling reaction.
Coupling Reaction and Final Synthesis
The final step in the synthesis of this compound involves the nucleophilic aromatic substitution of the chloro group at the 7-position of the quinolone core with (S)-3-methylpiperazine. This reaction is typically carried out in a high-boiling polar aprotic solvent.
Proposed Experimental Protocol: Synthesis of this compound
-
A mixture of 1-cyclopropyl-6-fluoro-5-methyl-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a slight excess of (S)-3-methylpiperazine (obtained after deprotection of (S)-1-Boc-3-methylpiperazine) is heated in a solvent such as dimethyl sulfoxide (DMSO) or pyridine.
-
The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude this compound is collected by filtration, washed with water, and then dried.
This proposed protocol is based on analogous syntheses of related fluoroquinolones[4][5].
Chiral Resolution
An alternative to the enantioselective synthesis is the resolution of a racemic mixture of Grepafloxacin. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Diastereomeric Salt Formation
Common chiral resolving agents for amines and carboxylic acids include tartaric acid and its derivatives[6]. The carboxylic acid moiety of racemic Grepafloxacin can be reacted with a chiral amine, or the basic piperazine nitrogen can be reacted with a chiral acid.
Conceptual Workflow for Chiral Resolution:
-
Dissolve racemic Grepafloxacin in a suitable solvent.
-
Add an enantiomerically pure resolving agent (e.g., an ester of tartaric acid).
-
Allow the diastereomeric salts to form and crystallize.
-
Separate the less soluble diastereomeric salt by filtration.
-
Liberate the desired enantiomer from the salt by treatment with an acid or base.
-
Purify the enantiomerically enriched Grepafloxacin.
Purification Methods
High purity is a critical requirement for active pharmaceutical ingredients. The primary method for the purification of this compound is recrystallization.
Recrystallization
The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For fluoroquinolones, polar solvents or mixtures containing polar solvents are often employed.
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, the hot solution should be filtered.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Purity Analysis
The chemical and enantiomeric purity of the final product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
-
Chemical Purity: A reversed-phase HPLC method can be used to determine the presence of any impurities.
-
Enantiomeric Purity: Enantioselective HPLC, using a chiral stationary phase (CSP), is necessary to determine the enantiomeric excess (e.e.) of the this compound[6][7][8].
Data Presentation
| Intermediate/Product | Synthesis Step | Purification Method | Typical Yield | Purity | Reference |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid | Cyclization and hydrolysis | Precipitation | ~80-85% | Melting Point: 234-237 °C | [1] |
| This compound | Coupling of quinolone core and (S)-3-methylpiperazine | Recrystallization | Not specified | High pharmaceutical purity required | - |
| Enantiomerically Pure this compound | Chiral Resolution of Racemic Grepafloxacin | Crystallization | < 50% | High enantiomeric excess (e.g., >99% e.e.) | - |
Visualizations
Synthesis Pathway
Caption: Proposed synthetic route to this compound.
Purification and Analysis Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijrpr.com [ijrpr.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Topoisomerase IV Inhibition by Fluoroquinolones
An In-Depth Technical Guide to the (S)-Grepafloxacin Topoisomerase IV Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro assay used to determine the inhibitory activity of this compound against bacterial topoisomerase IV. Grepafloxacin is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, which are essential enzymes for DNA replication, repair, and recombination.[1][2] In many gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target for this class of drugs.[3] This guide details the molecular mechanism of inhibition, presents quantitative data for comparative analysis, and offers a step-by-step experimental protocol for the most common assay format.
Bacterial topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, a critical step for cell division.[4][5] Fluoroquinolones, including this compound, do not inhibit the enzyme's catalytic activity directly. Instead, they function as "topoisomerase poisons."[6] They bind to the enzyme-DNA complex and stabilize the transient, covalent intermediate in which the DNA is cleaved.[1][7] This stabilized ternary complex (Drug-Enzyme-DNA) blocks the movement of replication forks, leading to an accumulation of double-strand breaks and ultimately triggering a lethal DNA damage response.[6][8]
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. | Semantic Scholar [semanticscholar.org]
- 8. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Grepafloxacin: An In-depth Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Grepafloxacin, the levorotatory enantiomer of the fluoroquinolone antibiotic grepafloxacin, was withdrawn from the market due to concerns about cardiac side effects, specifically QTc interval prolongation.[1][2] Despite its short clinical life, the principles of solid-state chemistry, particularly crystal structure and polymorphism, remain critical to understanding its physicochemical properties and those of similar active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the investigation of the crystal structure and polymorphism of a compound like this compound. While specific crystallographic data for this compound is not publicly available, this document serves as a detailed framework for such an investigation, utilizing illustrative examples and standardized protocols.
Introduction to this compound
This compound is a fluoroquinolone antibacterial agent with the IUPAC name 1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid.[1][3] Its molecular formula is C₁₉H₂₂FN₃O₃.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂FN₃O₃ | [1][3][4] |
| Molecular Weight | 359.4 g/mol | [1][3][4] |
| IUPAC Name | 1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | [1][3] |
| Stereochemistry | ABSOLUTE | [4] |
The Importance of Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[5] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[6]
-
Stability: Different polymorphs can have different chemical and physical stability. One form may be more prone to degradation or transformation than another.
-
Mechanical Properties: Properties such as hardness, tabletability, and flowability can vary between polymorphs, affecting the manufacturing process of the final dosage form.
Given these potential differences, a thorough investigation of polymorphism is a critical component of drug development to ensure the safety, efficacy, and quality of the final product.
Experimental Protocols for Polymorph Screening and Characterization
A comprehensive polymorph screen aims to identify all accessible crystalline forms of a drug substance. This typically involves crystallization from a wide range of solvents under various conditions (e.g., temperature, cooling rate, evaporation rate).
Crystallization for Polymorph Screening
The goal is to subject the API to a diverse set of crystallization conditions to encourage the formation of different solid forms.
General Protocol:
-
Solvent Selection: A broad range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be used.
-
Saturation: Prepare saturated or near-saturated solutions of this compound in the selected solvents at elevated temperatures.
-
Crystallization Induction:
-
Slow Cooling: Allow the solutions to cool slowly to room temperature.
-
Fast Cooling (Crash Cooling): Rapidly cool the solutions in an ice bath.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 40°C).
-
Anti-Solvent Addition: Add a solvent in which the compound is poorly soluble to a solution of the compound.
-
-
Solid Isolation: The resulting solids are isolated by filtration and dried under vacuum.
Caption: A general workflow for polymorph screening.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed for the positions and relative intensities of the diffraction peaks.
Table 2: Illustrative XRPD Peak Data for Hypothetical this compound Polymorphs
| 2θ Angle (°) (Form A) | Relative Intensity (%) (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (%) (Form B) |
| 8.5 | 100 | 9.2 | 80 |
| 12.1 | 65 | 11.5 | 100 |
| 15.8 | 40 | 14.3 | 55 |
| 19.3 | 80 | 18.7 | 90 |
| 22.6 | 50 | 21.9 | 75 |
Note: This data is illustrative and not based on experimentally determined structures of this compound.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties of the material, such as melting point, enthalpy of fusion, and desolvation events.
DSC Methodology:
-
A small amount of the sample is placed in an aluminum pan.
-
The sample and a reference pan are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.
TGA Methodology:
-
A sample is placed in a high-precision balance within a furnace.
-
The weight of the sample is continuously monitored as the temperature is increased at a constant rate.
-
Weight loss events, such as the loss of solvent or decomposition, are recorded.
Table 3: Illustrative Thermal Analysis Data for Hypothetical this compound Polymorphs
| Polymorph | Melting Point (DSC, °C) | Enthalpy of Fusion (J/g) | Weight Loss (TGA, %) | Temperature of Weight Loss (°C) |
| Form A (Anhydrate) | 210.5 | 95.2 | < 0.1 | - |
| Form B (Anhydrate) | 225.1 | 108.7 | < 0.1 | - |
| Form C (Hydrate) | 150.2 (desolvation), 210.5 (melts to Form A) | - | 4.8 (loss of 1 mole H₂O) | 145-160 |
Note: This data is illustrative.
Caption: Thermodynamic relationships between different solid forms.
Spectroscopic Techniques
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate between polymorphs. Differences in the crystal lattice can lead to subtle shifts in the vibrational modes of the molecules.
Crystal Structure Determination
While XRPD is excellent for fingerprinting, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of the desired polymorph are grown.
-
Data Collection: The single crystal is mounted on a diffractometer and irradiated with X-rays. A complete set of diffraction data is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
The output of an SCXRD analysis provides detailed information, including:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
-
Space Group: The symmetry of the crystal lattice.
-
Atomic Coordinates: The precise position of each atom in the unit cell.
Table 4: Illustrative Single Crystal X-Ray Diffraction Data for a Hypothetical this compound Polymorph
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1925.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.234 |
Note: This data is for illustrative purposes only.
Conclusion
References
- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 3. Grepafloxacin, (S)- | C19H22FN3O3 | CID 9863636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (S)-Grepafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this active pharmaceutical ingredient. While specific experimental spectra for this compound are not widely available in the public domain, this guide synthesizes information from analogous compounds and theoretical predictions to provide a robust analytical framework.
Introduction to this compound
This compound is the levorotatory enantiomer of Grepafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. Its molecular structure, chemical formula (C₁₉H₂₂FN₃O₃), and molecular weight (359.4 g/mol ) are fundamental to interpreting its spectroscopic data. Understanding the arrangement of its functional groups—a cyclopropyl ring, a fluoro-substituted quinolone core, a carboxylic acid, and a methylpiperazinyl moiety—is key to assigning spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.7 | s | - |
| H-8 | ~7.8 | d | ~9.0 |
| Cyclopropyl-H | ~3.5 | m | - |
| Piperazinyl-H | ~4.0, ~3.2, ~2.8 | m | - |
| C5-CH₃ | ~2.6 | s | - |
| Piperazinyl-CH₃ | ~1.3 | d | ~6.5 |
| Cyclopropyl-CH₂ | ~1.2, ~1.0 | m | - |
| NH (Piperazinyl) | Variable | br s | - |
| COOH | >10 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~177 |
| COOH | ~167 |
| C-4a (Quaternary) | ~155 (d, JC-F) |
| C-6 (Quaternary, F-substituted) | ~153 (d, JC-F) |
| C-7 (Quaternary) | ~145 |
| C-8a (Quaternary) | ~138 |
| C-2 | ~148 |
| C-5 (Quaternary) | ~125 (d, JC-F) |
| C-8 | ~115 |
| C-3 | ~110 |
| Piperazinyl Carbons | ~50-60 |
| Cyclopropyl CH | ~35 |
| C5-CH₃ | ~20 |
| Piperazinyl-CH₃ | ~17 |
| Cyclopropyl CH₂ | ~8 |
Experimental Protocol for NMR Analysis
A generalized protocol for the NMR analysis of fluoroquinolone compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 0-15 ppm. Ensure a sufficient number of scans for a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm. A larger number of scans will be necessary compared to the ¹H NMR spectrum. Proton decoupling is typically applied to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3000 | C-H (Aromatic, Alkyl) | Stretching |
| ~1720 (strong) | C=O (Ketone) | Stretching |
| ~1680 (strong) | C=O (Carboxylic Acid) | Stretching |
| ~1620 | C=C (Aromatic) | Stretching |
| ~1450 | C-H | Bending |
| ~1270 | C-N | Stretching |
| ~1030 | C-F | Stretching |
Experimental Protocol for IR Analysis
A standard protocol for obtaining an IR spectrum of a solid sample like this compound is:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (molar mass: 359.4 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectral Data for this compound (Positive ESI Mode)
| m/z (amu) | Proposed Fragment |
| 360.17 | [M+H]⁺ (Protonated Molecule) |
| 342.16 | [M+H - H₂O]⁺ |
| 316.18 | [M+H - CO₂]⁺ |
| 298.17 | [M+H - H₂O - CO]⁺ |
| 288.14 | Fragmentation of piperazinyl ring |
| 245.11 | Further fragmentation |
Note: These values are based on the monoisotopic mass and are predicted based on common fragmentation pathways of fluoroquinolones.
Fragmentation Pathway
Quinolone antibiotics often undergo characteristic fragmentation, including the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the piperazinyl ring.
Experimental Protocol for Mass Spectrometry
A general procedure for ESI-MS analysis is:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.
Conclusion
(S)-Grepafloxacin: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The information presented is intended to support research, development, and formulation activities by providing key data and methodologies. It is important to note that this compound was withdrawn from the market due to safety concerns, and this guide is for informational and research purposes only.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound has been characterized in aqueous and organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | pH | Reference |
| Water | 0.632 g/L | Not Specified | Not Specified | [1] |
| Water | ≥ 13.33 mg/mL | Not Specified | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified |
Note: Specific quantitative data for the solubility of this compound in various organic solvents and across a range of pH values is limited in publicly available literature. The provided data should be considered as a starting point for further investigation.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., purified water, phosphate buffers of various pH, ethanol, methanol, propylene glycol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L).
Caption: General workflow for solubility determination.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.
Table 2: Summary of Forced Degradation Studies for Fluoroquinolones (as a reference for this compound)
| Stress Condition | Typical Reagents and Conditions | Expected Degradation of Fluoroquinolones |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Susceptible to degradation. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Susceptible to degradation. |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Susceptible to degradation, particularly at the piperazine ring. |
| Thermal Degradation | Dry heat (e.g., 60-100 °C) for an extended period | Generally stable, but degradation can occur at higher temperatures. |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Highly susceptible to degradation, a known characteristic of fluoroquinolones. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).
-
Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified time.
-
At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use NaOH instead of HCl for degradation and neutralize with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3% or 30%).
-
Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.
-
Analyze samples at different time points by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a thermostatic oven at a high temperature (e.g., 105°C) for a specified duration.
-
Also, expose a solution of the drug to heat.
-
Dissolve the solid sample or dilute the solution sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that in the control sample.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
Caption: Workflow for forced degradation studies.
Degradation Pathway
Based on studies of other fluoroquinolones, the primary degradation pathways for this compound are expected to be photodegradation and hydrolysis. The piperazine ring and the carboxylic acid group are the most likely sites of modification.
Caption: A proposed degradation pathway for this compound.
Conclusion
This technical guide summarizes the available information on the solubility and stability of this compound. While specific data is limited due to its withdrawal from the market, the provided information, supplemented with data from related fluoroquinolones, offers a valuable resource for researchers and formulation scientists. Further experimental work is necessary to fully characterize the physicochemical properties of this compound. The experimental protocols and potential degradation pathways outlined here provide a solid foundation for such investigations.
References
(S)-Grepafloxacin Degradation: A Technical Guide to Pathways and Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential degradation pathways of (S)-Grepafloxacin. Due to the withdrawal of Grepafloxacin from the market, publicly available data on its forced degradation is limited. Therefore, this document synthesizes information from studies on similar fluoroquinolone antibiotics and the known metabolic pathways of Grepafloxacin to present a scientifically grounded projection of its degradation chemistry. This guide is intended to support research and development activities by providing insights into potential impurities and the methodologies required for their analysis.
Overview of this compound Stability
This compound, a fluoroquinolone antibiotic, possesses a chemical structure susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is crucial for the development of stable formulations and for the identification and control of potential impurities. While specific quantitative data on the degradation of this compound is scarce in the literature, the degradation patterns of other fluoroquinolones such as ciprofloxacin, ofloxacin, and sparfloxacin provide a strong basis for predicting its behavior.
Potential Degradation Pathways
Based on the known chemistry of the fluoroquinolone class and the metabolic routes of Grepafloxacin, the primary sites of degradation are expected to be the piperazine ring, the quinolone core, and the carboxylic acid group.
Oxidative Degradation
Oxidative stress is a significant degradation pathway for many pharmaceuticals. For this compound, oxidation is likely to occur on the piperazine ring, a common target in fluoroquinolone degradation. The metabolism of Grepafloxacin is known to involve oxidative pathways, primarily mediated by CYP1A2 and CYP3A4 enzymes, which can inform our understanding of its chemical oxidation.[1]
Potential Oxidative Degradation Products:
-
N-oxide formation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides.
-
Hydroxylation: The piperazine ring and other parts of the molecule can undergo hydroxylation.
-
Piperazine ring cleavage: More extensive oxidation can lead to the cleavage of the piperazine ring, resulting in smaller, more polar degradation products.
A proposed oxidative degradation pathway is visualized below:
Hydrolytic Degradation
Hydrolysis, the degradation by water, is typically forced under acidic and basic conditions. While Grepafloxacin is expected to be relatively stable to hydrolysis, extreme pH conditions can lead to the degradation of certain functional groups.
Potential Hydrolytic Degradation Products:
-
Decarboxylation: Under acidic conditions and heat, the carboxylic acid group on the quinolone ring may be lost as carbon dioxide. This is a known degradation pathway for other quinolones.
-
Esterification: In the presence of alcoholic solvents under acidic conditions, the carboxylic acid could form an ester.
A simplified hydrolytic degradation pathway is shown below:
Photodegradation
Fluoroquinolones as a class are known to be susceptible to photodegradation. Studies on Grepafloxacin have indicated a potential for phototoxicity, which is often linked to the molecule's reactivity upon exposure to light.
Potential Photodegradation Products:
-
Defluorination: The fluorine atom at the C-6 position is a common site for photolytic cleavage in fluoroquinolones.
-
Piperazine ring modification: The piperazine side chain can undergo various transformations, including dealkylation and ring cleavage, upon exposure to UV light.
The potential photodegradation pathway is illustrated below:
References
(S)-Grepafloxacin: An In-Depth Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of (S)-Grepafloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. This document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation.
Introduction
This compound is a fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity, with notable potency against Gram-positive organisms.[1][2] Its chemical structure, featuring a methyl-substituted piperazine at the C-7 position, contributes to its enhanced efficacy against bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.[2][3] This guide focuses on the in vitro performance of this compound, providing essential data and methodologies for research and development purposes.
Mechanism of Action
The antibacterial effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. In Gram-positive bacteria, topoisomerase IV is often the primary target.[5] By binding to the enzyme-DNA complex, Grepafloxacin stabilizes a state in which the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[5][6]
dot
References
- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(S)-Grepafloxacin's In Vitro Activity Against Anaerobic Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of (S)-Grepafloxacin, a fluoroquinolone antibiotic, against a range of anaerobic pathogens. The data presented is compiled from published research, offering insights into its potential efficacy in treating anaerobic infections. This document details the quantitative antimicrobial susceptibility data, the experimental methodologies employed in these studies, and visual representations of the antibiotic's mechanism of action and the experimental workflow for its evaluation.
Quantitative Antimicrobial Susceptibility Data
The in vitro activity of this compound against various anaerobic bacteria is summarized below. The data is primarily derived from studies utilizing the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), approved agar dilution method.
Table 1: In Vitro Activity of this compound Against Bacteroides fragilis Group Species [1]
| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | 100 | 2.0 | 4.0 | 0.5 - 8.0 |
| Other B. fragilis group species* | 80 | 8.0 | 16.0 | 0.5 - >32.0 |
*Includes Bacteroides distasonis, Bacteroides ovatus, Bacteroides thetaiotaomicron, and Bacteroides vulgatus.
Table 2: Comparative Activity of Grepafloxacin and Other Antimicrobials Against the Bacteroides fragilis Group at a Breakpoint of ≤2 µg/mL [1]
| Antimicrobial Agent | % of B. fragilis Strains Inhibited | % of Other B. fragilis Group Species Inhibited |
| This compound | 83 | 39 |
| Ciprofloxacin | 6 | 6 |
| Fleroxacin | 0 | 1 |
| Clindamycin | 98 | 83 |
| Imipenem | 100 | 100 |
| Metronidazole | 100 | 100 |
Experimental Protocols
The data presented in this guide was primarily generated using the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the NCCLS. This method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.
Agar Dilution Method (NCCLS/CLSI M11-A8)[2][3]
The agar dilution method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. A standardized inoculum of the test organism is then applied to the surface of the agar plates.
Key Methodological Steps:
-
Medium Preparation: Brucella-base agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium for testing most anaerobic bacteria.[1]
-
Antimicrobial Agent Preparation: Stock solutions of this compound are prepared and serially diluted to achieve the desired final concentrations in the agar.
-
Inoculum Preparation:
-
Anaerobic bacteria are grown on supplemented blood agar plates for 24-48 hours to ensure purity and viability.
-
Colonies are then suspended in a suitable broth, such as thioglycollate broth, to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 108 colony-forming units (CFU)/mL.
-
-
Inoculation: A standardized volume of the bacterial suspension is applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (typically 85% N2, 10% H2, 5% CO2) at 35-37°C for 42-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.
-
Quality Control: Reference strains with known MIC values are included in each test run to ensure the accuracy and reproducibility of the results. Commonly used quality control strains for anaerobic susceptibility testing include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.
Mechanism of Action and Experimental Workflow
General Mechanism of Action of Fluoroquinolones
This compound, as a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV. The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.
Caption: General mechanism of action of this compound in anaerobic bacteria.
Experimental Workflow for Anaerobic MIC Testing (Agar Dilution)
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the CLSI agar dilution method.
Caption: Experimental workflow for anaerobic MIC testing by agar dilution.
Conclusion
This compound demonstrates notable in vitro activity against Bacteroides fragilis, a significant anaerobic pathogen. However, its efficacy against other species within the B. fragilis group is considerably lower. The available data suggests that this compound's activity against anaerobic bacteria is superior to older fluoroquinolones like ciprofloxacin but may be less potent than other anti-anaerobic agents such as metronidazole and imipenem. Further research is warranted to establish a more comprehensive understanding of its activity against a wider range of clinically relevant anaerobic bacteria. The standardized methodologies outlined in this guide provide a framework for such future investigations.
References
In-Depth Technical Guide: (S)-Grepafloxacin Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grepafloxacin is a fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. As a chiral molecule, it exists in two enantiomeric forms: (S)-Grepafloxacin and (R)-Grepafloxacin. It is crucial to understand the pharmacokinetic properties of individual enantiomers, as they can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as varying therapeutic efficacy and toxicity. This technical guide focuses on the pharmacokinetics of the pharmacologically more active (S)-enantiomer of grepafloxacin in animal models, providing a comprehensive overview of its disposition in the body.
While extensive research has been conducted on the pharmacokinetics of racemic grepafloxacin in various animal species including rats, dogs, monkeys, and sheep, specific data detailing the pharmacokinetic profile of the (S)-enantiomer is centered on studies investigating its stereoselective disposition. A pivotal study in this area is the work by Sasabe et al. (1998), which elucidated the stereoselective hepatobiliary transport of grepafloxacin and its glucuronide in rats. The data and methodologies presented in this guide are primarily derived from this key research, which provides the most detailed insights into the differential pharmacokinetics of the grepafloxacin enantiomers.
Data Presentation: Quantitative Pharmacokinetics of this compound in Rats
The following tables summarize the key pharmacokinetic parameters of this compound and its (R)-enantiomer following intravenous administration in rats. This comparative presentation is essential for understanding the stereoselective nature of grepafloxacin's disposition.
Table 1: Plasma Pharmacokinetic Parameters of (S)- and (R)-Grepafloxacin in Rats after Intravenous Administration (10 mg/kg)
| Parameter | This compound | (R)-Grepafloxacin |
| AUC (μg·h/mL) | 15.3 ± 1.2 | 19.8 ± 1.5 |
| Total Body Clearance (mL/min/kg) | 10.9 ± 0.8 | 8.4 ± 0.6 |
| Volume of Distribution at Steady State (Vss, L/kg) | 5.8 ± 0.4 | 5.9 ± 0.5 |
| Terminal Half-life (t½, h) | 6.2 ± 0.5 | 7.9 ± 0.6* |
*Statistically significant difference between enantiomers (p < 0.05). Data are presented as mean ± S.E.
Table 2: Biliary and Urinary Excretion of (S)- and (R)-Grepafloxacin in Rats after Intravenous Administration (10 mg/kg)
| Excretion Pathway | Parameter | This compound | (R)-Grepafloxacin |
| Biliary Excretion | % of Dose (Unchanged) | 9.8 ± 1.1 | 14.2 ± 1.3 |
| % of Dose (as Glucuronide) | 25.4 ± 2.0 | 18.6 ± 1.7 | |
| Total Biliary Excretion | 35.2 ± 2.3 | 32.8 ± 2.1 | |
| Urinary Excretion | % of Dose (Unchanged) | 12.1 ± 1.0 | 10.5 ± 0.9 |
| % of Dose (as Glucuronide) | 3.5 ± 0.4 | 2.8 ± 0.3 | |
| Total Urinary Excretion | 15.6 ± 1.1 | 13.3 ± 1.0 |
*Statistically significant difference between enantiomers (p < 0.05). Data are presented as mean ± S.E.
Experimental Protocols
The following section details the methodologies employed in the key study by Sasabe et al. (1998) to determine the stereoselective pharmacokinetics of grepafloxacin in rats.
Animal Model and Drug Administration
-
Animal Species: Male Wistar rats (230-260 g) were used.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Formulation: Racemic grepafloxacin hydrochloride was dissolved in saline for intravenous administration.
-
Administration: A single dose of 10 mg/kg of racemic grepafloxacin was administered intravenously via the femoral vein.
Sample Collection
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points into heparinized tubes. Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Bile and Urine Collection: For excretion studies, rats were placed in metabolic cages that allowed for the separate collection of bile and urine. The common bile duct was cannulated for bile collection. Samples were collected over specified time intervals and stored at -20°C.
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Enantiomeric Separation: The concentrations of this compound and (R)-Grepafloxacin in plasma, bile, and urine were determined using a stereoselective HPLC method.
-
Chromatographic System: A chiral stationary phase column was used to separate the enantiomers.
-
Mobile Phase: The specific composition of the mobile phase was optimized to achieve baseline separation of the two enantiomers.
-
Detection: A fluorescence detector was used for the sensitive quantification of the grepafloxacin enantiomers.
-
Sample Preparation: Plasma, bile, and urine samples underwent a protein precipitation and extraction procedure before being injected into the HPLC system.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each enantiomer were analyzed using a non-compartmental or compartmental modeling approach to determine the key pharmacokinetic parameters listed in Table 1.
-
The cumulative amounts of each enantiomer and their glucuronide metabolites excreted in bile and urine were calculated to determine the percentage of the administered dose eliminated through these pathways.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Pharmacokinetic Study in Rats
Caption: Workflow of the in vivo pharmacokinetic study of grepafloxacin enantiomers in rats.
Diagram 2: Signaling Pathway of Grepafloxacin Hepatobiliary Excretion
Caption: Key steps in the hepatobiliary excretion of grepafloxacin and its glucuronide.
Discussion and Conclusion
The pharmacokinetic data clearly demonstrate a stereoselective disposition of grepafloxacin in rats. The (R)-enantiomer exhibits a significantly higher plasma AUC and a longer terminal half-life compared to the (S)-enantiomer. This is coupled with a lower total body clearance for the (R)-form. These findings suggest that the (S)-enantiomer is cleared more rapidly from the systemic circulation.
The excretion data provide further insights into the mechanisms underlying this stereoselectivity. While the total biliary excretion is similar for both enantiomers, the composition of the excreted compounds differs significantly. A higher percentage of the (S)-enantiomer is excreted in the bile as its glucuronide conjugate, whereas a greater proportion of the (R)-enantiomer is excreted unchanged. This indicates that the glucuronidation of grepafloxacin is a stereoselective process, favoring the (S)-enantiomer.
The involvement of transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2) in the biliary efflux of both the parent drug and its glucuronide metabolite is a critical aspect of its disposition. The differential affinity of the enantiomers and their metabolites for hepatic uptake and efflux transporters likely contributes to the observed pharmacokinetic differences.
(S)-Grepafloxacin: A Comprehensive Technical Guide to Tissue Distribution and Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of bacterial infections, particularly those affecting the respiratory tract.[1][2] A critical aspect of its pharmacological profile is its extensive distribution into various tissues, leading to concentrations that can surpass those observed in plasma.[1][3] This technical guide provides an in-depth analysis of the tissue distribution and accumulation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. While Grepafloxacin was withdrawn from the market due to cardiac side effects, the study of its tissue distribution remains valuable for understanding the pharmacokinetics of fluoroquinolones and other drugs with similar physicochemical properties.[2]
Quantitative Tissue Distribution of this compound
The distribution of this compound has been predominantly studied in preclinical models, particularly in rats. These studies reveal a high degree of tissue penetration, especially in the lungs.[4][5]
Tissue-to-Blood Concentration Ratios (Kp) at Steady State in Rats
One of the key parameters used to quantify tissue distribution is the tissue-to-blood concentration ratio (Kp) at a steady state. The following table summarizes these values from a study involving constant intravenous infusion in rats.
| Tissue | Steady-State Tissue-to-Blood Concentration Ratio (Kp) |
| Lung | 16.9 ± 1.2 |
| Pancreas | 10.3 ± 0.5 |
| Kidney | 9.0 ± 0.4 |
| Spleen | 8.2 ± 0.4 |
| Liver | 5.3 ± 0.2 |
| Heart | 3.5 ± 0.2 |
| Muscle | 1.8 ± 0.1 |
| Brain | 0.4 ± 0.0 |
Data sourced from Suzuki et al., 2002.[4]
Distribution in Respiratory Tissues
Given its primary indication for respiratory tract infections, the distribution of Grepafloxacin in the lungs has been a key area of investigation. Studies have shown significantly higher concentrations in lung tissues and fluids compared to plasma.[1][6]
| Tissue/Fluid Compartment | AUC Ratio (Compartment/Plasma) |
| Epithelial Lining Fluid (ELF) | 5.69 ± 1.00 |
| Alveolar Macrophages (AM) | 352 ± 57 |
Data from a study in rats following oral administration, sourced from Suzuki et al., 2003.[6]
In a study involving conscious sheep with lung lymph fistulas, Grepafloxacin concentrations in epithelial lining fluid (ELF) were found to be significantly higher than those of another fluoroquinolone, levofloxacin, over time after intravenous administration.[7] Intracellular concentrations in ELF were also noted to be extremely high for Grepafloxacin.[7]
Penetration into Inflammatory Fluid
The ability of an antibiotic to penetrate into sites of inflammation is crucial for its efficacy. A study in healthy male volunteers demonstrated the penetration of Grepafloxacin into cantharides-induced inflammatory fluid.
| Parameter | Value |
| Mean Peak Concentration in Plasma | 1.5 µg/mL |
| Mean Time to Peak Plasma Concentration | 2.0 hours |
| Mean Peak Concentration in Inflammatory Fluid | 1.1 µg/mL |
| Mean Time to Peak Inflammatory Fluid Concentration | 4.8 hours |
| Overall Penetration into Inflammatory Fluid | 180.6% |
Data from a study in humans following a single 400 mg oral dose, sourced from Child et al., 1995.[8][9]
Mechanisms of Tissue Accumulation
The high concentration of Grepafloxacin in certain tissues, particularly the lungs, is not merely a result of passive diffusion but is driven by specific molecular interactions. Research points to the binding of Grepafloxacin to phosphatidylserine (PhS), an acidic phospholipid, as a major determinant of its tissue distribution.[4][5]
Role of Phosphatidylserine (PhS)
Studies in rats have demonstrated a strong correlation between the steady-state Kp value in various tissues and the tissue's PhS content.[4][5] Grepafloxacin exhibits preferential binding to PhS over other phospholipids. This binding can be inhibited by other weakly basic drugs known to interact with PhS, such as quinidine, imipramine, and propranolol.[4] Subcellular fractionation experiments have shown that a significant portion of Grepafloxacin in the lung is recovered in the nucleus and plasma membrane fractions, which are rich in PhS.[4]
Caption: Proposed mechanism of Grepafloxacin accumulation in lung cells.
Experimental Protocols
This section details the methodologies employed in key studies to determine the tissue distribution of this compound.
Animal Studies for Tissue Distribution
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.[4][10]
-
For specific studies, such as those investigating lung distribution, conscious sheep with chronically instrumented lung lymph fistulas may be utilized.[7]
2. Drug Administration:
-
Bolus Injection: A single dose is administered intravenously to study the initial uptake and distribution.[4]
-
Constant Infusion: The drug is infused at a constant rate to achieve steady-state concentrations in plasma and tissues.[4]
-
Oral Administration: Grepafloxacin is administered orally to assess its absorption and subsequent tissue distribution.[6]
3. Sample Collection:
-
At predetermined time points, animals are anesthetized.
-
Blood samples are collected, typically via cardiac puncture.
-
Tissues of interest (e.g., lung, liver, kidney, brain, muscle) are rapidly excised, rinsed with saline, blotted dry, and weighed.[4]
-
For lung-specific studies, bronchoalveolar lavage can be performed to obtain epithelial lining fluid and alveolar macrophages.[6][7]
4. Sample Preparation for Analysis:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., saline or phosphate buffer) to create a uniform suspension.
-
Drug Extraction: An organic solvent (e.g., a mixture of chloroform and methanol) is added to the homogenate to precipitate proteins and extract the drug. The mixture is centrifuged, and the organic layer containing the drug is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase for analysis.
5. Analytical Method - High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[11][12]
-
Instrumentation: A standard HPLC system consists of a pump, injector, column, detector (UV or fluorescence), and a data acquisition system.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact composition is optimized for the separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 279 nm) or fluorescence detection is employed.[13]
-
Quantification: The concentration of Grepafloxacin in the samples is determined by comparing the peak area of the drug in the sample to a standard curve generated from known concentrations.[14]
-
Caption: General workflow for analyzing Grepafloxacin in tissue samples.
Conclusion
This compound exhibits extensive tissue distribution, with a particularly high accumulation in the lungs, which is mechanistically linked to its affinity for phosphatidylserine. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview for researchers in pharmacology and drug development. Understanding the factors that govern the tissue distribution of compounds like Grepafloxacin is essential for designing new therapeutic agents with improved efficacy and safety profiles. While Grepafloxacin itself is no longer in clinical use, the principles derived from its study continue to inform the field.
References
- 1. Grepafloxacin: pharmacokinetics and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for the tissue distribution of grepafloxacin, a fluoroquinolone antibiotic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism for the tissue distribution of grepafloxacin, a fluoroquinolone antibiotic, in rats. | Semantic Scholar [semanticscholar.org]
- 6. Distribution characteristics of grepafloxacin, a fluoroquinolone antibiotic, in lung epithelial lining fluid and alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lung tissue distribution after intravenous administration of grepafloxacin: comparative study with levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue penetration of the new fluoroquinolone grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue penetration of the new fluoroquinolone grepafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of pharmacokinetics of grepafloxacin in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of grepafloxacin and clinafloxacin by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]
(S)-Grepafloxacin Metabolism: A Technical Overview of Biotransformation and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
(S)-Grepafloxacin, a fluoroquinolone antibiotic, is primarily eliminated from the body through extensive metabolic processes. While renal clearance of the unchanged drug is a minor route, accounting for only 10-15% of the administered dose, the majority of the compound undergoes biotransformation into various metabolites.[1] This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, details on the identified metabolites, and generalized experimental protocols for their identification and characterization.
Metabolic Pathways and Metabolite Profile
The metabolism of this compound is multifaceted, involving both Phase I and Phase II reactions. The primary metabolic pathways include:
-
Acyl Glucuronidation: This is the major metabolic route for Grepafloxacin. The carboxylic acid moiety of the Grepafloxacin molecule is conjugated with glucuronic acid to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfate Conjugation: A minor pathway involves the sulfation of the Grepafloxacin molecule.
-
Oxidative Metabolism: Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, are responsible for the oxidative metabolism of Grepafloxacin, which also constitutes a minor pathway.
The resulting metabolites are pharmacologically less active than the parent compound.
Data on Metabolite Excretion
While precise quantitative data on the proportions of each metabolite is not extensively available in the public domain, the following table summarizes the key disposition characteristics of this compound.
| Parameter | Value | Reference |
| Primary Route of Elimination | Metabolism | [1] |
| Renal Clearance | 10-15% of administered dose | [1] |
| Unchanged Drug in Urine | ~5-8% of administered dose |
Metabolic Pathway of this compound
The following diagram illustrates the known metabolic pathways of this compound. The exact structures of the sulfate and oxidative metabolites are not definitively established in publicly available literature.
Experimental Protocols for Metabolite Identification
The identification and characterization of this compound metabolites typically involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of this compound.
1. Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
PAPS (for sulfation assays)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction
-
Internal standard (IS)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add the this compound stock solution to the HLM mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), or PAPS (for sulfation).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
3. Analytical Method: LC-MS/MS
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is typically used for separation.
-
Column: A C18 column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., ACN or methanol).
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the detection and structural elucidation of metabolites.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for fluoroquinolones.
-
Data Acquisition: Full scan MS is used to identify potential metabolites based on their mass-to-charge ratio (m/z). Product ion scanning (MS/MS) of the parent drug and potential metabolites is then performed to obtain fragmentation patterns, which aid in structural elucidation.
-
Experimental Workflow for Metabolite Identification
Conclusion
The metabolism of this compound is a critical factor in its pharmacokinetic profile and disposition. Primarily cleared through metabolic pathways, with acyl glucuronidation being the major route, the biotransformation of this compound leads to the formation of less active metabolites. While the general metabolic pathways have been identified, further research, potentially through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy of isolated metabolites, would be necessary to definitively elucidate the precise structures of all minor oxidative and sulfate conjugate metabolites and to accurately quantify their relative abundance in humans. The experimental frameworks provided herein offer a solid foundation for conducting such detailed investigations.
References
(S)-Grepafloxacin: A Technical Overview of Historical Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the historical clinical trial data for (S)-Grepafloxacin, a fluoroquinolone antibiotic. Grepafloxacin was developed for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). Despite demonstrating efficacy, it was withdrawn from the market in 1999 due to concerns about QT interval prolongation and associated cardiac arrhythmias.[1][2] This document summarizes the available quantitative data on its efficacy and safety, details the experimental protocols from key clinical trials, and visualizes its mechanism of action and a typical clinical trial workflow.
Efficacy Data
This compound demonstrated notable efficacy in treating respiratory tract infections in several clinical trials. The data from these trials are summarized below.
Community-Acquired Pneumonia (CAP)
Grepafloxacin was evaluated for the treatment of CAP in multiple studies, often at a dosage of 600 mg once daily.
| Trial | Comparator | N (Grepafloxacin) | N (Comparator) | Clinical Success Rate (Grepafloxacin) | Clinical Success Rate (Comparator) | Microbiological Eradication Rate (Grepafloxacin) | Microbiological Eradication Rate (Comparator) |
| Open-label, noncomparative[3] | N/A | 273 | N/A | 89% (211/238) at follow-up | N/A | 95% (86/91 isolates) at follow-up | N/A |
| Randomized, double-blind vs. Amoxycillin[4] | Amoxycillin 500 mg tds | 127 | 137 | 76% (87/114) at follow-up | 74% (85/111) at follow-up | 89% (32/36) | 71% (32/45) |
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)
Clinical trials for ABECB assessed various dosages and durations of grepafloxacin treatment.
| Trial | Comparator | N (Grepafloxacin) | N (Comparator) | Clinical Success Rate (Grepafloxacin) | Clinical Success Rate (Comparator) | Microbiological Eradication Rate (Grepafloxacin) | Microbiological Eradication Rate (Comparator) |
| Randomized, double-blind vs. Amoxycillin[5] | Amoxycillin 500 mg tds | 438 (219 per arm) | 218 | 400mg: 82% (165/202), 600mg: 85% (175/206) | 85% (172/203) | 400mg: 86% (144/168), 600mg: 92% (150/164) | 83% (162/195) |
| Double-masked, randomized (5 vs. 10 days)[6] | Grepafloxacin 400 mg (10 days) | 195 | 194 | 83% (128/155) | 81% (122/150) | 77% (106/138) | 80% (98/123) |
| Randomized, double-blind vs. Clarithromycin[7] | Clarithromycin 250 mg bd | 541 (273 for 5d, 268 for 10d) | 261 | 5d: 91%, 10d: 95% | 86% | 5d: 85%, 10d: 91% | 58% |
Pharmacokinetic Profile
The pharmacokinetic properties of grepafloxacin were characterized in studies involving healthy volunteers.
| Parameter | Value | Condition |
| Tmax (Time to Peak Concentration) | ~2 hours | Single oral dose[8] |
| Cmax (Peak Plasma Concentration) | 1.5 µg/mL | Single 400 mg oral dose[9] |
| t½ (Elimination Half-life) | ~12 hours | Single oral dose[8] |
| Urinary Excretion (unchanged) | 5-14% | [10] |
| Tissue Penetration | High concentrations in lung and genital tissues | [9] |
Safety and Tolerability
The safety profile of grepafloxacin was a significant area of investigation, ultimately leading to its market withdrawal.
Common Adverse Events
The most frequently reported adverse events in clinical trials were gastrointestinal in nature.
| Adverse Event | Incidence (400 mg daily) | Incidence (600 mg daily) |
| Nausea | 11.1% | 15.8% |
| Taste perversion | 9.0% | 17.8% |
| Headache | 4.6% | 4.9% |
| Dizziness | 4.3% | 5.4% |
| Diarrhea | 3.5% | 4.2% |
| Vaginitis | 3.3% | 1.4% |
| Abdominal pain | 2.2% | 2.1% |
| Vomiting | 1.7% | 5.7% |
| Pruritus | 1.6% | 1.2% |
| Dyspepsia | 1.5% | 3.1% |
QT Interval Prolongation
A major safety concern with grepafloxacin was its potential to prolong the QT interval on an electrocardiogram (ECG), which can increase the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1][2] Preclinical studies in animals demonstrated a dose-dependent prolongation of the QT interval.[2] While some clinical studies in elderly patients suggested a minimal effect on the QTc interval (less than 2 ms), post-marketing surveillance revealed cases of serious cardiac events, including sudden death, which ultimately led to the drug's withdrawal from the market worldwide in 1999.[1][2]
Experimental Protocols
While detailed protocols for every trial are not publicly available, the general methodologies can be summarized based on published reports.
Patient Population and Blinding
-
Inclusion Criteria: Adult patients with clinical and, where applicable, radiological evidence of community-acquired pneumonia or acute bacterial exacerbations of chronic bronchitis were typically enrolled.[4][5]
-
Exclusion Criteria: Common exclusion criteria included known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of drugs known to prolong the QT interval.[10]
-
Blinding: Many of the comparative efficacy trials were conducted in a double-blind, double-dummy fashion to minimize bias.[4][5]
Dosing and Administration
-
Grepafloxacin: Oral doses of 400 mg or 600 mg once daily were commonly used for treating respiratory tract infections.[5] The duration of treatment typically ranged from 5 to 10 days.[6][7]
-
Comparators: Active comparators included amoxicillin (500 mg three times daily) and clarithromycin (250 mg twice daily).[4][7]
Efficacy Assessment
-
Clinical Efficacy: Clinical success was generally defined as the resolution or improvement of the signs and symptoms of the infection at the end of therapy and at a follow-up visit (typically 2-4 weeks after treatment).[4]
-
Microbiological Efficacy: This was assessed by the eradication or presumed eradication of the baseline pathogen(s) from sputum or other relevant cultures at the end of treatment and follow-up.[4]
Safety Assessment
-
Adverse Events: All adverse events were recorded throughout the study period, and their relationship to the study drug was assessed by the investigators.
-
ECG Monitoring: Given the concerns about QT prolongation with fluoroquinolones, ECGs were monitored in some studies. However, the full extent and methodology of this monitoring across all trials are not consistently detailed in the available literature.
Visualizations
Mechanism of Action
Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Typical Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a randomized, double-blind, comparator-controlled clinical trial of grepafloxacin for an indication like community-acquired pneumonia.
Caption: Generalized workflow of a grepafloxacin clinical trial.
References
- 1. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of grepafloxacin 600 mg daily for 10 days in patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, comparative study of grepafloxacin and amoxycillin in the treatment of patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind study of grepafloxacin versus amoxycillin in patients with acute bacterial exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of short-course therapy (5 days) with grepafloxacin in the treatment of acute bacterial exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind study of short-course (5 day) grepafloxacin versus 10 day clarithromycin in patients with acute bacterial exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of grepafloxacin after oral administration of single and repeat doses in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue penetration of the new fluoroquinolone grepafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grepafloxacin - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Analysis of (S)-Grepafloxacin by Chiral High-Performance Liquid Chromatography
Abstract
This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Grepafloxacin. The method is suitable for the accurate quantification of the (S)-enantiomer and its corresponding (R)-enantiomer, ensuring the stereochemical purity of drug substances and formulations. This direct chiral separation is achieved on a polysaccharide-based chiral stationary phase (CSP) with a non-polar mobile phase, providing excellent resolution and peak shape. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.
Introduction
Grepafloxacin is a fluoroquinolone antibiotic that was formerly used to treat bacterial infections. As with many chiral drugs, the enantiomers of Grepafloxacin can exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to control the enantiomeric purity of the active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation and quantification of enantiomers.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including fluoroquinolones.[4][5][6] This application note presents a developed and validated chiral HPLC method for the analysis of (S)-Grepafloxacin.
Experimental
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector. (An Agilent 1260 series HPLC or similar is suitable).[6]
-
Data acquisition and processing software (e.g., OpenLab).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 282 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Chemicals and Reagents:
-
This compound and (R)-Grepafloxacin reference standards
-
Racemic Grepafloxacin
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
Protocol
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic Grepafloxacin in 10 mL of the diluent.
-
This compound Standard (0.1 mg/mL): Prepare a solution of the (S)-enantiomer in the diluent.
-
(R)-Enantiomer Standard (for peak identification): Prepare a dilute solution of the (R)-enantiomer in the diluent.
2. Sample Preparation:
-
Accurately weigh a portion of the Grepafloxacin drug substance or powdered tablets and dissolve in the diluent to achieve a final concentration of approximately 0.1 mg/mL of the (S)-enantiomer.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the racemic Grepafloxacin solution.
-
The resolution between the two enantiomer peaks should be greater than 2.0.
-
The tailing factor for the this compound peak should be less than 1.5.
-
The relative standard deviation (RSD) for six replicate injections of the this compound standard should be less than 2.0% for both peak area and retention time.
4. Analysis:
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the individual standards.
-
Quantify the amount of the (R)-enantiomer in the sample by comparing its peak area to the total area of both enantiomer peaks.
Data Presentation
The following table summarizes the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 for both enantiomers |
| Range | 0.1 - 1.5 µg/mL for the (R)-enantiomer |
| Limit of Detection (LOD) | 0.03 µg/mL for the (R)-enantiomer |
| Limit of Quantitation (LOQ) | 0.1 µg/mL for the (R)-enantiomer |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | No significant impact on resolution or quantification from minor changes in flow rate, temperature, or mobile phase composition. |
Visualization of Experimental Workflow and Validation
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Logical relationship of the analytical method validation process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
Application Note: A Validated Chiral HPLC Assay for the Quantification of (S)-Grepafloxacin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grepafloxacin is a fluoroquinolone antibiotic that was developed to treat a range of bacterial infections. It possesses a chiral center, existing as two enantiomers: (S)-Grepafloxacin and (R)-Grepafloxacin. Enantiomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to selectively quantify the active (S)-enantiomer is crucial for drug development, clinical trials, and therapeutic drug monitoring. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective quantification of this compound in human plasma. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in international validation guidelines.
Principle of the Method
This method employs a chiral stationary phase (CSP) within the HPLC column to achieve direct separation of the (S) and (R)-enantiomers of Grepafloxacin. Following a liquid-liquid extraction (LLE) procedure to isolate the drug from the plasma matrix, the sample is injected into the HPLC system. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their individual quantification. Detection is performed using a UV detector at 280 nm, a wavelength at which Grepafloxacin exhibits strong absorbance.[1] Quantification is achieved by comparing the peak area of the this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
(R)-Grepafloxacin reference standard (≥99% purity)
-
Internal Standard (IS), e.g., Ciprofloxacin
-
HPLC-grade acetonitrile, methanol, and dichloromethane
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free, with K2-EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station software.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | Acetonitrile : Methanol : 0.1 M Ammonium Acetate (pH 4.5) (70:20:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the diluent.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of methanol and water to create working standards for calibration and quality control.
-
Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.05 to 5.0 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
LLOQ: Lower Limit of Quantification (0.05 µg/mL)
-
QC Low: 0.15 µg/mL
-
QC Mid: 1.5 µg/mL
-
QC High: 4.0 µg/mL
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (CC, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (e.g., 10 µg/mL Ciprofloxacin) and vortex for 10 seconds.
-
Add 1 mL of dichloromethane as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for injection.
Method Validation
The developed method was validated according to international guidelines, assessing specificity, linearity, accuracy, precision, limit of quantification, and recovery.[2][3]
Specificity
Specificity was determined by analyzing blank plasma samples from six different sources to check for interference from endogenous components at the retention times of this compound and the IS. The method was also challenged by running a sample of the (R)-Grepafloxacin enantiomer to ensure adequate resolution from the (S)-enantiomer.
-
Result: No significant interfering peaks were observed in blank plasma. The resolution factor between this compound and (R)-Grepafloxacin was >2.0, indicating excellent separation.
Linearity and Range
The linearity of the method was evaluated by analyzing calibration curves prepared on three separate days. The curves were constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration.
-
Result: The method was linear over the concentration range of 0.05 - 5.0 µg/mL.[1]
Table 2: Linearity and Range Data
| Parameter | Result |
| Linear Range | 0.05 - 5.0 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[1] |
Accuracy and Precision
Accuracy and precision were assessed by analyzing the four QC levels (LLOQ, Low, Mid, High) in five replicates on three different days (n=15). Accuracy is expressed as the percentage of the measured concentration relative to the nominal value, while precision is expressed as the percent relative standard deviation (%RSD).
-
Result: The accuracy and precision values were within the accepted limits of ±15% (±20% for LLOQ).[4]
Table 3: Summary of Accuracy and Precision Data
| QC Level (µg/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) |
| LLOQ (0.05) | < 10% | < 12% | 90 - 110% |
| Low (0.15) | < 8% | < 9% | 92 - 108% |
| Mid (1.5) | < 6% | < 7% | 95 - 105% |
| High (4.0) | < 5% | < 6% | 96 - 104% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOQ was established as the lowest concentration on the calibration curve (0.05 µg/mL) that could be quantified with acceptable accuracy and precision.[1] The LOD was determined as the concentration yielding a signal-to-noise ratio of at least 3.
Table 4: Sensitivity Parameters
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.015 |
| Lower Limit of Quantification (LLOQ) | 0.05[1] |
Recovery
The extraction recovery of this compound was determined at three QC levels (Low, Mid, High) by comparing the peak areas from pre-spiked extracted samples to those of post-spiked extracted samples.
Table 5: Extraction Recovery
| QC Level (µg/mL) | Mean Recovery (%) |
| Low (0.15) | ~92% |
| Mid (1.5) | ~94% |
| High (4.0) | ~93% |
| Average | ~93% [1] |
Visualized Workflows
Caption: Experimental workflow for this compound quantification.
References
- 1. Simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agar Dilution Susceptibility Testing of (S)-Grepafloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of (S)-Grepafloxacin against various bacterial strains using the agar dilution method. The procedures outlined are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.
Introduction
This compound is a fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. Accurate determination of its in vitro potency through standardized susceptibility testing methods like agar dilution is crucial for preclinical assessment and resistance monitoring. The agar dilution method is a reference standard for MIC determination, providing a quantitative measure of a drug's activity.[2][3][4][5][6]
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species (Agar Dilution Method)
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | 0.03 | - |
| Klebsiella pneumoniae | - | 1 | - |
| Enterobacter cloacae | - | 2 | 0.03 - 2 |
| Pseudomonas aeruginosa (Ciprofloxacin-susceptible) | 0.25 | 2 | - |
| Pseudomonas aeruginosa (Ciprofloxacin-resistant) | - | >8 | - |
| Haemophilus influenzae | - | 0.03 | - |
| Moraxella catarrhalis | - | 0.03 | - |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 1 | - |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | 0.25 | - |
| β-hemolytic streptococci | - | 0.25 | - |
| Legionella spp. | - | 0.5 | - |
| Mycoplasma spp. | - | - | 0.03 - 2 |
| Mycobacterium avium | Comparable to levofloxacin | Comparable to levofloxacin | - |
Data compiled from studies utilizing the agar dilution method.[1][7][8][9]
Table 2: Quality Control (QC) Ranges for this compound MIC Determination by Agar Dilution
| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Staphylococcus aureus | 29213 | 0.015 - 0.06 |
| Enterococcus faecalis | 29212 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | 0.12 - 0.5 |
| Haemophilus influenzae | 49247 | 0.004 - 0.015 |
| Neisseria gonorrhoeae | 49226 | 0.004 - 0.015 |
These QC ranges are essential for ensuring the accuracy and reproducibility of the testing method.[10]
Experimental Protocols
This section details the step-by-step methodology for performing agar dilution susceptibility testing for this compound.
Preparation of this compound Stock Solution
-
Reagent : this compound hydrochloride powder.
-
Solvent : Sterile distilled water or sterile saline. The hydrochloride salt of Grepafloxacin is soluble in aqueous solutions.[1][11]
-
Procedure :
-
Aseptically weigh a precise amount of this compound hydrochloride powder.
-
Calculate the required volume of solvent to achieve a stock solution of 1280 µg/mL.
-
Dissolve the powder in the solvent by gentle vortexing. Ensure the powder is completely dissolved.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in sterile, light-protected containers at -20°C or below.
-
Preparation of Antimicrobial-Containing Agar Plates
-
Medium : Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria. For fastidious organisms, supplement the MHA as required (e.g., with 5% defibrinated sheep blood for Streptococcus pneumoniae).
-
Procedure :
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent (e.g., sterile water or saline).
-
For each desired final concentration, add 1 part of the appropriate Grepafloxacin dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar). Mix thoroughly but gently to avoid air bubbles.
-
Pour the antimicrobial-containing agar into sterile Petri dishes to a uniform depth of 3-4 mm.
-
Allow the agar to solidify at room temperature on a level surface.
-
Prepare a drug-free control plate (growth control) for each batch of tests.
-
Plates can be stored in sealed plastic bags at 2-8°C for up to one week.
-
Inoculum Preparation
-
Source : Use 3-5 well-isolated colonies of the same morphological type from an 18-24 hour old culture on a non-selective agar plate.
-
Procedure :
-
Touch the top of each colony with a sterile loop or needle.
-
Transfer the growth to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or sterile saline.
-
Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
For the final inoculum, dilute the standardized suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation of Agar Plates
-
Apparatus : A multipoint inoculator (replicator) is recommended for applying the inoculum to the agar surface.
-
Procedure :
-
Transfer the prepared bacterial inocula into the wells of the inoculator's seed block.
-
Using the multipoint inoculator, deliver approximately 1-2 µL of each inoculum to the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculate the plates in a sequence from the lowest to the highest drug concentration to minimize carryover.
-
Always include the drug-free control plate in the inoculation series.
-
Allow the inoculum spots to be completely absorbed into the agar surface before incubation.
-
Incubation
-
Conditions : Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) may be required.
-
Orientation : Invert the plates during incubation to prevent condensation from dripping onto the agar surface.
Reading and Interpreting Results
-
Reading : After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, including the presence of a faint haze or a single colony.
-
Quality Control : The MIC values for the recommended QC strains must fall within the established ranges (see Table 2) for the test results to be considered valid.
Mandatory Visualizations
Caption: Experimental workflow for agar dilution susceptibility testing.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. testinglab.com [testinglab.com]
- 5. researchgate.net [researchgate.net]
- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 7. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimum inhibitory concentration quality-control guidelines for biapenem, DU-6859a, FK-037, levofloxacin, grepafloxacin, and ceftizoxime when using various National Committee for Clinical Laboratory Standards susceptibility test methods. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
(S)-Grepafloxacin Formulation for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Grepafloxacin is the levorotatory enantiomer of grepafloxacin, a fluoroquinolone antibiotic. Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1] This document provides detailed application notes and protocols for the preparation and use of this compound formulations in various in vitro research applications, including microbiological and cell-based assays.
Physicochemical and Formulation Data
A clear understanding of the physicochemical properties of this compound is essential for the preparation of stable and effective formulations for in vitro studies. The hydrochloride salt is commonly used for research purposes due to its improved solubility in aqueous solutions.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₂FN₃O₃ | [2] |
| Molecular Weight | 359.39 g/mol | [2] |
| Molecular Weight (HCl salt) | 395.86 g/mol | [3] |
| Appearance | Solid | [2] |
| Solubility (Water) | 0.632 g/L | [2] |
| Solubility (Water, HCl salt) | ≥ 13.33 mg/mL | [3] |
| LogP | 2.9 | [2] |
Preparation of this compound Stock Solutions
The following protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride, which is suitable for most in vitro applications.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water (optional)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution in Primary Solvent (DMSO):
-
Transfer the weighed powder to a sterile tube.
-
Add a small volume of sterile DMSO to completely dissolve the powder. For 10 mg, begin with 500 µL of DMSO and vortex thoroughly.[4]
-
Ensure complete dissolution by visual inspection. Gentle warming to 37°C may aid in dissolution.
-
-
Final Volume Adjustment: Adjust the final volume with sterile DMSO to achieve the desired concentration. For a 10 mg/mL solution from 10 mg of powder, the final volume should be 1 mL.
-
Aqueous Dilution (Optional): For experiments where DMSO may interfere with the assay, a stock solution can be prepared in sterile water, utilizing its water solubility of ≥ 13.33 mg/mL.[3]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container. This is particularly important for cell culture applications.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Aqueous solutions should be prepared fresh.
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain(s) of interest (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
This compound hydrochloride stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.
-
Prepare the highest concentration of this compound to be tested by diluting the stock solution in broth. Add 200 µL of this solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro Antimicrobial Activity of Grepafloxacin:
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.25 | 0.25 | [5] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 | 0.25 | [5] |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | - | [5] |
| Haemophilus influenzae | - | 0.03 | [5][6] |
| Moraxella catarrhalis | - | 0.03 | [6] |
| Escherichia coli | - | 0.03 | [5] |
| Klebsiella pneumoniae | - | 2 | [5] |
| Pseudomonas aeruginosa (Ciprofloxacin-susceptible) | 0.25 | 2 | [5] |
| Mycoplasma spp. | - | (MIC range 0.03-2) | [7] |
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line of interest (e.g., THP-1 human monocytic cell line)[3]
-
Complete cell culture medium
-
This compound hydrochloride stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range for many cell lines is 0.1 to 100 µg/mL.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can also be measured and subtracted.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Bacterial Topoisomerases
This compound, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. The drug stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[1][7][8][9]
Caption: Mechanism of action of this compound.
Modulation of p38 MAPK Signaling Pathway in Neutrophils
In addition to its antibacterial activity, grepafloxacin has been shown to have immunomodulatory effects. Specifically, it can stereospecifically prime the respiratory burst in neutrophils through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The R(+) enantiomer has been observed to be more potent in this regard.
Caption: Grepafloxacin-induced p38 MAPK activation in neutrophils.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative uptake of grepafloxacin and ciprofloxacin by a human monocytic cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S)-Grepafloxacin Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Grepafloxacin is a fluoroquinolone antibiotic that was withdrawn from the market due to concerns about cardiotoxicity, specifically QTc interval prolongation.[1] Like other fluoroquinolones, its antibacterial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] However, its off-target effects in mammalian cells are of significant interest for toxicological studies and in the development of safer antimicrobial agents. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various in vitro cell culture models, focusing on general cytotoxicity, phototoxicity, cardiotoxicity, and specific signaling pathways.
Data Presentation
Quantitative Cytotoxicity Data for Grepafloxacin
| Assay Type | Cell Line/System | Endpoint | Result | Reference |
| Cardiotoxicity | Canine Cardiac Purkinje Fibers | 15% Prolongation of Action Potential Duration | 9.3 ± 0.9 µg/mL | [3] |
| Cytokine Inhibition | Lipopolysaccharide-stimulated human peripheral blood cells | Inhibition of IL-1α and IL-1β production | 1-30 mg/L | [4] |
Note: Limited publicly available data exists for standard cytotoxicity assays such as MTT or Neutral Red Uptake for this compound. The provided data focuses on specific toxicological endpoints.
Experimental Protocols
General Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2 human hepatoma cells, HaCaT human keratinocytes)
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability).
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay
This protocol is based on the OECD Test Guideline 432 and is used to assess the phototoxic potential of this compound.
Materials:
-
Balb/c 3T3 fibroblasts
-
Complete cell culture medium
-
This compound hydrochloride
-
Neutral Red solution
-
Phosphate-buffered saline (PBS)
-
Desitaining solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well cell culture plates
-
Solar simulator with a UVA filter
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 1 hour.
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).
-
Keep the second plate in the dark as a control.
-
-
Incubation: Wash the cells and incubate both plates in fresh medium for 24 hours.
-
Neutral Red Staining: Incubate the cells with Neutral Red solution for 3 hours.
-
Desitaining: Wash the cells and add the desitaining solution.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Compare the IC₅₀ values obtained from the irradiated and non-irradiated plates. A significant difference in IC₅₀ values indicates phototoxic potential.
Cardiotoxicity Assessment: hERG Channel Blockade Assay
This protocol provides a general overview of an electrophysiological assay to assess the inhibitory effect of this compound on the hERG potassium channel, a key indicator of proarrhythmic potential.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
This compound hydrochloride
Procedure:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency for patch-clamp experiments.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG tail currents.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.
-
Data Analysis:
-
Measure the reduction in the hERG tail current amplitude.
-
Construct a concentration-response curve and calculate the IC₅₀ value for hERG channel blockade.
-
Reactive Oxygen Species (ROS) Detection
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production.
Materials:
-
Cell line of interest (e.g., human keratinocytes)
-
This compound hydrochloride
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.
Analysis of p38 MAPK Activation
This protocol outlines the use of Western blotting to detect the phosphorylation of p38 MAPK, a key event in the signaling pathway affected by grepafloxacin.[2]
Materials:
-
Cell line of interest (e.g., neutrophils or other relevant cell type)
-
This compound hydrochloride
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
-
Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.
-
Visualizations
Caption: General experimental workflow for cytotoxicity testing.
Caption: Proposed signaling pathway for grepafloxacin cytotoxicity.
References
- 1. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK associated with stereoselective priming by grepafloxacin on O2- production in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sparfloxacin, grepafloxacin, moxifloxacin, and ciprofloxacin on cardiac action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of grepafloxacin on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Grepafloxacin Efficacy Studies in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of (S)-Grepafloxacin in established animal infection models. The information is compiled from various studies to assist in the design and execution of preclinical assessments of fluoroquinolone antibiotics. This compound is a broad-spectrum fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] Although withdrawn from the market for clinical use due to concerns about QTc prolongation, its efficacy in animal models remains relevant for comparative studies and understanding fluoroquinolone pharmacology.[2][4]
Key Pathogens and Corresponding Animal Models
This document focuses on animal models for three clinically significant respiratory pathogens against which Grepafloxacin has demonstrated activity:
-
Streptococcus pneumoniae : A leading cause of community-acquired pneumonia and meningitis.[1][5] A rabbit meningitis model is described.
-
Haemophilus influenzae : A common cause of respiratory tract infections such as bronchitis and pneumonia.[5][6] A murine respiratory infection model is detailed.
-
Chlamydia pneumoniae : An atypical bacterium associated with pneumonia and bronchitis.[7][8] A murine model of chlamydial pneumonitis is presented.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vivo and in vitro efficacy data for this compound against the targeted pathogens.
Table 1: In Vivo Efficacy of Grepafloxacin in a Rabbit Meningitis Model
| Pathogen Strain | Animal Model | Grepafloxacin Dose | Efficacy Endpoint | Result | Comparator(s) | Comparator Result(s) |
| Penicillin-resistant Streptococcus pneumoniae | New Zealand White Rabbits | 15 mg/kg IV | Bacterial killing rate in CSF (Δlog10 cfu/mL•h) | -0.32 ± 0.15 | Vancomycin (2 x 20 mg/kg IV) | -0.39 ± 0.18 |
| Ceftriaxone (125 mg/kg IV) | -0.32 ± 0.12 | |||||
| 30 mg/kg IV | Bacterial killing rate in CSF (Δlog10 cfu/mL•h) | Not significantly different from 15 mg/kg | N/A | N/A | ||
| 2 x 50 mg/kg IV | Bacterial killing rate in CSF (Δlog10 cfu/mL•h) | Not significantly different from 15 mg/kg | N/A | N/A |
Data extracted from a study on a rabbit meningitis model caused by a penicillin-resistant strain of Streptococcus pneumoniae [9].
Table 2: In Vitro Susceptibility of Key Respiratory Pathogens to Grepafloxacin
| Pathogen | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae | 1276 | 0.12 | 0.25 |
| Haemophilus influenzae | 1024 | ≤0.03 | ≤0.03 |
| Chlamydia pneumoniae | 14 | 0.125 | 0.5 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data for S. pneumoniae and H. influenzae are from a U.S. surveillance study[10]. Data for C. pneumoniae is from a study on recent clinical isolates[6].
Experimental Protocols
Detailed methodologies for the key animal infection models are provided below.
Protocol 1: Rabbit Model of Streptococcus pneumoniae Meningitis
This protocol is adapted from studies evaluating the efficacy of antibiotics in treating experimental pneumococcal meningitis.[9]
1. Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2-2.5 kg
2. Bacterial Strain:
-
A well-characterized, penicillin-resistant strain of Streptococcus pneumoniae.
3. Inoculum Preparation:
-
Culture the pneumococcal strain in an appropriate broth medium (e.g., C+Y medium) to mid-log phase.
-
Wash and resuspend the bacterial cells in sterile saline to a final concentration of approximately 10⁵ colony-forming units (CFU)/mL.
4. Induction of Meningitis:
-
Anesthetize the rabbits.
-
Perform a cisternal puncture to directly inoculate the prepared bacterial suspension into the subarachnoid space.
5. Treatment Regimen:
-
Initiate treatment with this compound or comparator antibiotics 16 hours post-infection.
-
Administer drugs intravenously (IV) at specified doses (e.g., Grepafloxacin at 15 mg/kg).
6. Sample Collection and Analysis:
-
Collect cerebrospinal fluid (CSF) samples at baseline (before treatment) and at various time points post-treatment.
-
Determine bacterial titers in the CSF by serial dilution and plating on appropriate agar plates (e.g., blood agar).
-
Calculate the change in bacterial load over time (Δlog10 cfu/mL•h) to assess bactericidal activity.
7. Pharmacokinetic Analysis (Optional):
-
Collect blood samples concurrently with CSF samples.
-
Determine the concentration of this compound in serum and CSF using a validated analytical method (e.g., HPLC) to assess drug penetration into the central nervous system.
Protocol 2: Murine Model of Haemophilus influenzae Respiratory Tract Infection
This protocol is a generalized procedure based on established methods for inducing respiratory infections in mice.[11]
1. Animal Model:
-
Species: Mouse (specific strains such as BALB/c or C57BL/6 are commonly used).
2. Bacterial Strain:
-
A non-typeable Haemophilus influenzae (NTHi) clinical isolate.
3. Inoculum Preparation:
-
Culture NTHi on chocolate agar plates overnight in a humidified CO₂ incubator.
-
Inoculate a suitable broth (e.g., brain-heart infusion broth) and grow to mid-log phase.
-
Centrifuge the culture, wash the bacterial pellet, and resuspend in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).
4. Induction of Infection:
-
Anesthetize the mice.
-
Expose the trachea through a small incision.
-
Instill a defined volume of the bacterial suspension (e.g., 50 µL) directly into the trachea (intratracheal instillation).
5. Treatment Regimen:
-
Initiate treatment with this compound at a specified time point post-infection (e.g., 24 hours).
-
Administer the drug via an appropriate route (e.g., oral gavage) at the desired dosage and frequency.
6. Efficacy Assessment:
-
At selected time points post-treatment, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Homogenize the lung tissue.
-
Determine the bacterial load in BAL fluid and lung homogenates by quantitative culture.
-
Assess lung inflammation through histopathological examination of lung tissue sections and/or measurement of pro-inflammatory cytokines in BAL fluid.
Protocol 3: Murine Model of Chlamydia pneumoniae Pneumonitis
This protocol is based on methods for establishing C. pneumoniae respiratory infection in mice.[3][12]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6J or apoE-deficient mice for studies involving atherosclerosis).[3]
2. Bacterial Strain:
-
A standard laboratory strain of Chlamydia pneumoniae (e.g., TW-183 or AR-39).
3. Inoculum Preparation:
-
Propagate C. pneumoniae in a suitable cell line (e.g., HL or HEp-2 cells).
-
Harvest and purify the elementary bodies (EBs), the infectious form of the bacteria.
-
Suspend the purified EBs in sucrose-phosphate-glutamate (SPG) buffer to the desired infectious titer (e.g., 10⁶ inclusion-forming units [IFU]/mL).
4. Induction of Infection:
-
Anesthetize the mice.
-
Administer a small volume (e.g., 30-50 µL) of the EB suspension intranasally.
5. Treatment Regimen:
-
Begin treatment with this compound at a designated time post-infection (e.g., 3-7 days).
-
Administer the drug orally or via another appropriate route.
6. Outcome Measures:
-
Monitor mice for signs of illness and changes in body weight.
-
At specified time points, euthanize the animals.
-
Harvest the lungs and other relevant tissues (e.g., spleen, aorta).
-
Quantify the chlamydial load in the tissues using quantitative culture (IFU assay) or quantitative PCR (qPCR).
-
Evaluate lung pathology through histological examination.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described animal models.
Caption: Workflow for the Rabbit Model of S. pneumoniae Meningitis.
Caption: General Workflow for Murine Respiratory Infection Models.
Caption: Mechanism of Action of this compound.
References
- 1. Video: Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation [jove.com]
- 2. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity of grepafloxacin and other fluoroquinones and newer macrolides against recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chlamydia pneumoniae Infection Induces Vascular Smooth Muscle Cell Migration and Atherosclerosis Through Mitochondrial Reactive Oxygen Species-Mediated JunB-Fra-1 Activation [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for Chlamydia pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using (S)-Grepafloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-Grepafloxacin, a fluoroquinolone antibiotic, as a tool to investigate the mechanisms of bacterial resistance. The protocols outlined below are designed to facilitate the study of resistance development, including target-based resistance and efflux-mediated resistance.
This compound is a broad-spectrum fluoroquinolone that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[1]. Its potent activity against a range of Gram-positive and Gram-negative bacteria makes it a valuable agent for studying the emergence and characteristics of resistance.
Key Applications:
-
In Vitro Selection of Resistant Mutants: this compound can be used to select for resistant bacterial mutants in a controlled laboratory setting, allowing for the characterization of resistance mechanisms.
-
Mutant Prevention Concentration (MPC) Assays: Determining the MPC of this compound helps in understanding the concentration required to prevent the emergence of first-step resistant mutants.
-
Investigation of Efflux Pump Activity: By using this compound in combination with efflux pump inhibitors (EPIs), researchers can assess the contribution of efflux pumps to bacterial resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Grepafloxacin Against Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| Escherichia coli | - | 0.03-2 | 0.0-7.7 |
| Klebsiella pneumoniae | - | 0.03-2 | 0.0-7.7 |
| Enterobacter cloacae | - | 0.03-2 | 0.0-7.7 |
| Pseudomonas aeruginosa (Ciprofloxacin-susceptible) | - | 2 | - |
| Pseudomonas aeruginosa (Ciprofloxacin-resistant) | - | >8 | - |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | - | - |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | 0.25 | - |
| Haemophilus influenzae | - | 0.03 | - |
| Moraxella catarrhalis | - | 0.03 | - |
Data compiled from multiple sources[2][3]. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Mutant Prevention Concentrations (MPCs) of Grepafloxacin and Other Fluoroquinolones Against Streptococcus pneumoniae
| Fluoroquinolone | MPC (µg/mL) |
| Gemifloxacin | < Gatifloxacin |
| Moxifloxacin | < Gatifloxacin |
| Trovafloxacin | < Gatifloxacin |
| Gatifloxacin | > Grepafloxacin |
| Grepafloxacin | > Levofloxacin |
| Levofloxacin | Highest MPC |
This table illustrates the relative potential of different fluoroquinolones to restrict the selection of resistant mutants, with lower MPC values indicating a better potential[4][5].
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound powder
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH, then dilute in sterile distilled water) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Selection of Resistant Mutants
This protocol describes a method for selecting bacterial mutants with reduced susceptibility to this compound through serial passage.
Materials:
-
This compound
-
Susceptible bacterial strain
-
Appropriate liquid culture medium (e.g., CAMHB)
-
Agar plates for bacterial enumeration
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using Protocol 1.
-
Serial Passage:
-
Inoculate a tube of broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the susceptible bacterial strain.
-
Incubate until visible growth is observed.
-
Transfer an aliquot of this culture to a new tube containing a higher concentration of this compound (e.g., 2x the previous concentration).
-
Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed[2].
-
-
Characterization of Mutants:
-
Isolate single colonies from the final passage on antibiotic-free agar.
-
Determine the MIC of this compound for the isolated mutants to confirm resistance.
-
Perform genetic analysis (e.g., PCR and sequencing) of target genes such as gyrA and parC to identify mutations responsible for resistance[6][7].
-
Protocol 3: Mutant Prevention Concentration (MPC) Assay
The MPC is the lowest antibiotic concentration that prevents the growth of a large bacterial population (≥10¹⁰ CFU).
Materials:
-
This compound
-
Bacterial isolate
-
Agar plates containing various concentrations of this compound
-
Broth medium
-
Incubator
Procedure:
-
Prepare High-Density Inoculum: Grow the bacterial isolate in broth to a high density (≥10¹⁰ CFU/mL). Concentrate the cells by centrifugation if necessary.
-
Plating: Spread a large number of cells (≥10¹⁰ CFU) onto a series of agar plates containing two-fold increasing concentrations of this compound.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours.
-
MPC Determination: The MPC is the lowest concentration of this compound at which no bacterial colonies are observed[5][8].
Protocol 4: Assessing Efflux Pump Activity with an Efflux Pump Inhibitor (EPI)
This protocol uses an EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), to determine the role of efflux pumps in this compound resistance.
Materials:
-
This compound
-
Bacterial isolate
-
Efflux Pump Inhibitor (EPI), e.g., PAβN
-
Broth medium
-
96-well microtiter plates
Procedure:
-
MIC Determination with and without EPI:
-
Determine the MIC of this compound for the bacterial isolate as described in Protocol 1.
-
Simultaneously, determine the MIC of this compound in the presence of a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN)[9].
-
-
Interpretation: A significant reduction (e.g., ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that the antibiotic is a substrate for an efflux pump that is inhibited by the EPI[9].
Visualizations
References
- 1. Selection of moxifloxacin-resistant Staphylococcus aureus compared with five other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Development of Resistance to Five Quinolones and Amoxicillin-Clavulanate in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of grepafloxacin and 25 other antimicrobial agents against Streptococcus pneumoniae: correlation with penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]
- 5. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between mutations in parC and gyrA of clinical isolates of Streptococcus pneumoniae and resistance to ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 9. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria | MDPI [mdpi.com]
Application Notes and Protocols for Investigating (S)-Grepafloxacin Efflux Pump Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the interactions of the fluoroquinolone antibiotic, (S)-Grepafloxacin, with various mammalian and bacterial efflux pumps. The provided protocols and data will aid in the preclinical assessment of this compound and offer a framework for studying other potential drug candidates.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic. Understanding its interaction with efflux pumps is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and mechanisms of antimicrobial resistance. Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including drugs, out of cells. In mammals, transporters like P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP/ABCG2) are key determinants of drug absorption, distribution, metabolism, and excretion (ADME). In bacteria, efflux pumps such as AcrAB-TolC in Gram-negative bacteria and NorA in Gram-positive bacteria contribute significantly to antibiotic resistance.
Data Presentation
The following tables summarize the quantitative data found regarding the interaction of this compound with mammalian efflux pumps.
Table 1: In Vitro Inhibition of P-glycoprotein (P-gp/MDR1) by Grepafloxacin
| Parameter | Cell Line | Substrate | Value | Reference |
| IC50 | Caco-2 | Erythromycin | 2266 µM | [1] |
Table 2: Effect of Grepafloxacin on P-glycoprotein (P-gp/MDR1) Mediated Transport
| Parameter | Cell Line | Substrate | Grepafloxacin Concentration | Change in Permeability Ratio (B-A/A-B) | Reference |
| Permeability Ratio | MDCKII-MDR1 | [¹⁴C]-Erythromycin | 1 mM | Reduced from 8.67 to 1.18 | [1] |
Table 3: Interaction of Grepafloxacin with Other Mammalian Efflux Pumps
| Efflux Pump | Interaction Type | Evidence | Reference |
| MRP2 | Substrate/Transport | Secretory transport of grepafloxacin is diminished by the MRP2 inhibitor probenecid and is lower in MRP2-deficient rat intestinal tissue.[2][3] | [2][3] |
| BCRP (ABCG2) | Substrate/Transport | Basal-to-apical transport of grepafloxacin is greater in cells expressing BCRP and is inhibited by a BCRP inhibitor. Biliary excretion of grepafloxacin is significantly reduced in Bcrp(-/-) mice.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments to investigate this compound's interaction with efflux pumps are provided below.
Protocol 1: Caco-2 Bidirectional Permeability Assay for P-gp Substrate and Inhibition Assessment
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its transport across a polarized monolayer of Caco-2 cells, which endogenously express P-gp.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
This compound
-
A known P-gp substrate (e.g., Digoxin)
-
A known P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm².
-
Transport Experiment (Substrate Assessment):
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add this compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
Incubate at 37°C with 5% CO₂ for 2 hours on an orbital shaker.
-
Collect samples from the receiver chamber at specified time points.
-
-
Transport Experiment (Inhibition Assessment):
-
Follow the same procedure as the substrate assessment, but co-incubate a known P-gp substrate (e.g., Digoxin) with varying concentrations of this compound.
-
-
Sample Analysis: Quantify the concentration of the transported compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.
-
For inhibition, calculate the IC50 value of this compound by plotting the percentage of inhibition of the P-gp substrate's efflux against the concentration of this compound.
-
Protocol 2: P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
Recombinant human P-gp membranes
-
Assay buffer (e.g., Tris-MES buffer, pH 6.8)
-
MgATP solution
-
This compound
-
Positive control stimulator (e.g., Verapamil)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Preparation: Prepare a phosphate standard curve. Prepare solutions of this compound, Verapamil, and Sodium Orthovanadate.
-
ATPase Reaction:
-
In a 96-well plate, add P-gp membranes to the assay buffer.
-
Add the test compounds (this compound), controls, or buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for an optimized time (e.g., 20-40 minutes) to ensure the reaction is in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction according to the detection kit's instructions (e.g., by adding an SDS solution).
-
Add the phosphate detection reagent and incubate at room temperature.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Calculate the amount of Pi released using the phosphate standard curve.
-
Determine the change in ATPase activity relative to the basal activity (no compound) and the positive controls. Stimulation of ATPase activity suggests the compound is a substrate, while inhibition of Verapamil-stimulated ATPase activity indicates an inhibitory interaction.
-
Protocol 3: Fluorescence-Based Substrate Accumulation Assay
This high-throughput assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing an efflux pump.
Materials:
-
Cells overexpressing the target efflux pump (e.g., MDCKII-MDR1 for P-gp, or bacterial strains overexpressing AcrAB-TolC or NorA)
-
Wild-type cells (as a control)
-
96-well black, clear-bottom plates
-
Fluorescent substrate (e.g., Hoechst 33342 for P-gp, Ethidium Bromide for bacterial pumps)
-
This compound
-
Positive control inhibitor (e.g., Verapamil for P-gp, CCCP or PAβN for bacterial pumps)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with PBS and then incubate with varying concentrations of this compound or control inhibitors for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fluorescent Substrate Addition: Add the fluorescent substrate to all wells and incubate for an appropriate time (e.g., 60-90 minutes for Hoechst 33342, 30 minutes for Ethidium Bromide) at 37°C.
-
Wash: Wash the cells with ice-cold PBS to stop the efflux and remove the extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em ~350/460 nm for Hoechst 33342, ~530/590 nm for Ethidium Bromide) or a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pump. Calculate the IC50 value by plotting the fluorescence intensity against the concentration of this compound.
Visualizations
Signaling Pathway
While direct modulation of signaling pathways by this compound to regulate efflux pump expression has not been definitively established, P-glycoprotein expression is known to be regulated by various signaling cascades. The following diagram illustrates a general pathway involving Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) that can influence P-gp expression.[5] Investigating whether fluoroquinolones can modulate this pathway would be a valuable area of future research.
Caption: General signaling pathway for P-gp regulation.
Experimental Workflows
Caption: Workflow for Caco-2 permeability assay.
Caption: Workflow for P-gp ATPase activity assay.
Caption: Workflow for fluorescence-based accumulation assay.
References
- 1. Cotransport of macrolide and fluoroquinolones, a beneficial interaction reversing P-glycoprotein efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Multidrug Resistance-Associated Protein 2 in Intestinal Secretion of Grepafloxacin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of multidrug resistance-associated protein 2 in intestinal secretion of grepafloxacin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Grepafloxacin in the Generation of Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (S)-Grepafloxacin, a fluoroquinolone antibiotic, to select for and characterize resistant bacterial strains. The information is intended for research and drug development purposes to understand the mechanisms of antibiotic resistance.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] The rise of antibiotic resistance is a significant global health concern, and the in vitro generation of resistant strains is a critical tool for studying resistance mechanisms, evaluating the efficacy of new antimicrobial agents, and developing strategies to combat resistance.
The primary mechanisms of resistance to fluoroquinolones, including grepafloxacin, involve:
-
Target-mediated resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the antibiotic to its target enzymes.
-
Altered drug permeation: Changes in the bacterial cell envelope that limit the influx of the drug.
-
Increased efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[2][3][4]
-
SOS Response: Induction of the SOS DNA damage response can contribute to the formation of tolerant persister cells and increase the rate of mutation, potentially leading to resistance.[5][6][7][8][9]
These protocols and data will guide researchers in the controlled generation and characterization of bacterial strains with resistance to this compound.
Data Presentation: Quantitative Analysis of Grepafloxacin Resistance
The following tables summarize the minimum inhibitory concentrations (MICs) of grepafloxacin against various bacterial species and the mutations associated with resistance.
Table 1: In Vitro Activity of Grepafloxacin Against Selected Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| Escherichia coli | 0.03 | 0.03-2 | 0.0-7.7 |
| Klebsiella pneumoniae | 0.03-2 | 0.03-2 | 0.0-7.7 |
| Enterobacter cloacae | 0.03-2 | 0.03-2 | 0.0-7.7 |
| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | 2 | 2 | - |
| Pseudomonas aeruginosa (ciprofloxacin-resistant) | >8 | >8 | - |
| Staphylococcus aureus (methicillin-susceptible) | - | - | 91.4 (susceptibility rate) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 | 0.25 | - |
| Haemophilus influenzae | 0.03 | 0.03 | - |
| Moraxella catarrhalis | 0.03 | 0.03 | - |
| Legionella spp. | 0.5 | 0.5 | - |
Data compiled from multiple sources.[10][11][12]
Table 2: Common Mutations Associated with Grepafloxacin Resistance
| Bacterial Species | Gene | Codon Change | Amino Acid Substitution | Associated Grepafloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | gyrA | TCC -> TTC | Ser-83 -> Phe | >4 |
| Escherichia coli | gyrA | TCC -> TTG | Ser-83 -> Leu | High-level resistance |
| Escherichia coli | gyrA | GAC -> AAC | Asp-87 -> Asn | High-level resistance |
| Escherichia coli | parC | AGC -> ATC | Ser-80 -> Ile | High-level resistance |
Note: High-level resistance to fluoroquinolones in E. coli is often associated with combined mutations in both gyrA and parC.[13][14][15]
Experimental Protocols
Protocol 1: In Vitro Selection of Grepafloxacin-Resistant Mutants by Serial Passage
This protocol describes a multi-step method to gradually select for bacterial strains with increased resistance to grepafloxacin.[10][16][17][18][19]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)
-
This compound hydrochloride stock solution
-
Sterile culture tubes and plates
-
Incubator
-
Spectrophotometer or other means of measuring bacterial growth
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of grepafloxacin for the parent bacterial strain using standard broth microdilution or agar dilution methods according to CLSI guidelines.
-
Initiation of Serial Passage: Inoculate a tube of liquid medium containing a sub-MIC concentration of grepafloxacin (e.g., 0.5 x MIC) with the parent bacterial strain. Incubate under appropriate conditions until growth is observed.
-
Subsequent Passages:
-
On a daily basis, determine the MIC of the culture from the previous day.
-
Inoculate a new series of tubes containing serially diluted grepafloxacin with the culture grown at the highest sub-MIC concentration from the previous passage.
-
Incubate the new set of tubes.
-
-
Continuation: Repeat the passage process for a predetermined number of days (e.g., 21-30 days) or until a significant increase in the MIC is observed.[10]
-
Isolation of Resistant Mutants: Streak a sample from the culture grown at the highest grepafloxacin concentration onto solid medium to obtain isolated colonies.
-
Confirmation of Resistance: Select individual colonies and determine their MIC to confirm the resistant phenotype.
-
Characterization of Mutants: Resistant mutants can be further characterized by sequencing the QRDRs of the gyrA and parC genes to identify mutations.
Protocol 2: Determination of Spontaneous Mutation Frequency
This protocol is a single-step method to determine the frequency at which resistant mutants arise in a bacterial population upon exposure to an inhibitory concentration of grepafloxacin.[10][20]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid and solid growth media
-
This compound hydrochloride stock solution
-
Sterile culture plates
-
Incubator
-
Materials for bacterial enumeration (e.g., serial dilution supplies, plating supplies)
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain in liquid medium to a high cell density (e.g., 10⁹ - 10¹⁰ CFU/mL).
-
Determine Total Viable Count: Perform serial dilutions of the culture and plate on antibiotic-free agar to determine the total number of colony-forming units (CFU) per milliliter.
-
Selection of Mutants: Plate a large, known volume of the undiluted culture onto agar plates containing an inhibitory concentration of grepafloxacin (typically 4x or 8x the MIC).
-
Incubation: Incubate the plates for 48-72 hours.
-
Enumeration of Resistant Colonies: Count the number of colonies that grow on the grepafloxacin-containing plates.
-
Calculate Mutation Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for generating grepafloxacin-resistant bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 6. β-Lactam Antibiotics Induce the SOS Response and Horizontal Transfer of Virulence Factors in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Relationship between mutations in parC and gyrA of clinical isolates of Streptococcus pneumoniae and resistance to ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 15. Molecular epidemiology and mutations at gyrA and parC genes of ciprofloxacin-resistant Escherichia coli isolates from a Taiwan medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serial passage – REVIVE [revive.gardp.org]
- 17. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. No Decrease in Susceptibility to NVC-422 in Multiple-Passage Studies with Methicillin-Resistant Staphylococcus aureus, S. aureus, Pseudomonas aeruginosa, and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assessment of (S)-Grepafloxacin Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Grepafloxacin is a fluoroquinolone antibiotic that, like other members of its class, has the potential to cause photosensitivity reactions upon exposure to ultraviolet (UV) radiation.[1][2] These phototoxic reactions are a result of the drug absorbing light energy, leading to the formation of reactive oxygen species (ROS) that can cause cellular damage.[3][4][5] In vitro phototoxicity testing is a crucial step in the safety assessment of pharmaceutical compounds to predict their potential for causing such adverse effects in humans.[6][7]
This document provides a detailed protocol for assessing the in vitro phototoxicity of this compound, primarily focusing on the validated 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Guideline 432).[8][9] Additionally, a method for investigating the underlying mechanism through the detection of reactive oxygen species (ROS) is described.
Key Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This assay is the standard in vitro method for assessing phototoxicity and is based on the comparison of the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[9][10]
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Chlorpromazine (positive control)[8]
-
96-well cell culture plates
-
UVA irradiation source (e.g., solar simulator) with a UVA filter[8][11]
-
Neutral Red dye solution
-
Neutral Red solubilizing solution (e.g., 1% acetic acid in 50% ethanol)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Culture: Maintain Balb/c 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[12]
-
Cell Seeding: Seed the 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours. Incubate the plates for 24 hours.[12]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium). A series of dilutions should be prepared in culture medium to treat the cells.[12] The final solvent concentration should be non-toxic to the cells.
-
Treatment: Remove the culture medium from the plates and add the various concentrations of this compound to the wells. Include vehicle controls (solvent only) and a positive control (Chlorpromazine).
-
Irradiation: Expose one of the two plates to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[8]
-
Incubation: After irradiation, wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake Assay:
-
After incubation, wash the cells with Phosphate Buffered Saline (PBS).
-
Add Neutral Red solution to each well and incubate for 3 hours to allow for the uptake of the dye by viable cells.[10]
-
Wash the cells to remove excess dye.
-
Add Neutral Red solubilizing solution to each well to extract the dye from the cells.
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates relative to the vehicle control. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions. The Photo-Irritation Factor (PIF) is then calculated using the following formula:
PIF = IC50 (-UVA) / IC50 (+UVA)
A PIF value greater than 5 is indicative of phototoxic potential, a value between 2 and 5 suggests probable phototoxicity, and a value less than 2 is considered non-phototoxic.[13]
Reactive Oxygen Species (ROS) Assay
This assay helps to elucidate the mechanism of phototoxicity by measuring the generation of ROS, a key event in drug-induced photosensitivity.[4][14]
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS probe
-
Phosphate Buffered Saline (PBS)
-
96-well black plates
-
UVA irradiation source
-
Fluorescence plate reader
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in PBS at the desired concentration.
-
Addition of ROS Probe: Add DCFH-DA to the this compound solution in the wells of a 96-well black plate. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Irradiation: Expose the plate to a controlled dose of UVA radiation.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the this compound solution to that of a vehicle control (PBS with DCFH-DA) to determine the extent of ROS generation. An increase in fluorescence indicates the production of ROS.[15]
Data Presentation
Quantitative data from the phototoxicity assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity and Phototoxicity of this compound in the 3T3 NRU Assay
| Compound | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo-Irritation Factor (PIF) | Phototoxicity Classification |
| This compound | ||||
| Chlorpromazine (Positive Control) | >5 | Phototoxic | ||
| Vehicle Control | > Maximum Conc. | > Maximum Conc. | <2 | Non-phototoxic |
Table 2: Reactive Oxygen Species (ROS) Generation by this compound upon UVA Irradiation
| Compound | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control |
| Vehicle Control | - | 1.0 | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
Visualizations
Signaling Pathway of Fluoroquinolone-Induced Phototoxicity
Caption: Signaling pathway of this compound induced phototoxicity.
Experimental Workflow for In Vitro Phototoxicity Assessment
Caption: Workflow for the 3T3 NRU phototoxicity assay.
References
- 1. Phototoxicity in quinolones: comparison of ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. iivs.org [iivs.org]
- 9. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive oxygen species assay-based risk assessment of drug-induced phototoxicity: classification criteria and application to drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Grepafloxacin Binding Studies with Bacterial Topoisomerases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the binding interactions between (S)-Grepafloxacin, a fluoroquinolone antibiotic, and its primary bacterial targets: DNA gyrase and topoisomerase IV. This document includes quantitative binding data, detailed experimental protocols for key assays, and visualizations to elucidate the mechanism of action and experimental workflows.
Introduction
This compound exerts its antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them crucial targets for antimicrobial agents. Grepafloxacin, like other fluoroquinolones, traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death. The preference for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species.
Mechanism of Action
This compound binds to the complex formed between the bacterial topoisomerase and DNA. This binding event stabilizes the cleavage complex, where the DNA is nicked and covalently linked to the enzyme. This ternary complex of Grepafloxacin-enzyme-DNA prevents the re-ligation of the DNA strands, effectively halting DNA replication and transcription.
Caption: Mechanism of this compound action.
Quantitative Binding Data
The inhibitory activity of this compound against bacterial topoisomerases is quantified by determining the 50% inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound against DNA gyrase and topoisomerase IV from Streptococcus pneumoniae and Staphylococcus aureus.
Table 1: IC50 Values of Grepafloxacin against Streptococcus pneumoniae Topoisomerases [1]
| Target Enzyme | Strain C3LN4 (Ciprofloxacin-sensitive) IC50 (µg/mL) | Strain 502226 (Ciprofloxacin-resistant) IC50 (µg/mL) | Strain 503244 (Ciprofloxacin-resistant) IC50 (µg/mL) |
| DNA Gyrase | 20 | 10 | 40 |
| Topoisomerase IV | 5 | 5 | 10 |
Table 2: IC50 Values of Grepafloxacin against Staphylococcus aureus Topoisomerases
| Target Enzyme | IC50 (µg/mL) |
| DNA Gyrase | 62.1 |
| Topoisomerase IV | 4.86 |
Note: Data for S. aureus indicates that Grepafloxacin is a Type I quinolone, preferentially targeting Topoisomerase IV in this species.
Experimental Protocols
Detailed protocols for assessing the inhibitory activity of this compound against bacterial topoisomerases are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
This compound stock solution
-
5X DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 32.5% Glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
Stop Solution (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing relaxed pBR322 DNA, DNA gyrase enzyme, and 1X DNA Gyrase Assay Buffer.
-
Aliquot the reaction mixture into separate tubes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the respective tubes. Include a no-drug control.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding Stop Solution.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC50 is the concentration of this compound that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of this compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Caption: Topoisomerase IV Decatenation Inhibition Assay Workflow.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
This compound stock solution
-
5X Topoisomerase IV Decatenation Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 25 mM DTT, 2.5 mM EDTA, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
Stop Solution (e.g., 5% Sarkosyl, 25 mM EDTA, 0.025% bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing kDNA, topoisomerase IV enzyme, and 1X Topoisomerase IV Decatenation Buffer.
-
Aliquot the reaction mixture into separate tubes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the respective tubes. Include a no-drug control.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding Stop Solution.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize.
-
Quantify the amount of decatenated minicircles. The IC50 is the concentration of this compound that reduces the amount of decatenated minicircles by 50% compared to the no-drug control.
Quinolone-Induced DNA Cleavage Assay
This assay detects the formation of the stable ternary complex of this compound, topoisomerase, and DNA, which results in DNA cleavage upon denaturation of the enzyme.
Caption: Quinolone-Induced DNA Cleavage Assay Workflow.
Materials:
-
Purified bacterial DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
5X Cleavage Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 25 mM MgCl2, 25 mM DTT)
-
10% SDS solution
-
Proteinase K solution (20 mg/mL)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, the topoisomerase enzyme, and 1X Cleavage Assay Buffer.
-
Aliquot the reaction mixture into separate tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a no-drug control.
-
Incubate the reactions at 37°C for 30-60 minutes to allow for complex formation.
-
Add SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL to each reaction.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate supercoiled, relaxed, and linearized plasmid DNA.
-
Stain the gel and visualize. The amount of linearized plasmid DNA corresponds to the amount of cleavage complex formed.
-
Quantify the amount of linear DNA. The concentration of this compound that produces 25% (CC25) or 50% (CC50) of the maximum cleavage is determined.
References
Application Notes and Protocols for (S)-Grepafloxacin in Veterinary Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Grepafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] While its clinical use in humans was discontinued due to concerns about cardiac side effects, its potent in vitro activity makes it a relevant tool for veterinary microbiology research, particularly in studies involving antimicrobial susceptibility testing, resistance development, and comparative efficacy analysis against veterinary pathogens.[4] These application notes provide detailed protocols and data for the use of this compound in a research setting.
This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][5] This mechanism is common to fluoroquinolones.[6]
Applications in Veterinary Microbiology Research
-
Comparative In Vitro Susceptibility Testing: Evaluating the efficacy of this compound against a panel of veterinary pathogens and comparing it with other fluoroquinolones or classes of antibiotics.
-
Resistance Studies: Investigating the mechanisms and frequency of resistance development to this compound in veterinary bacterial isolates.
-
Pharmacodynamic Studies: Assessing the concentration-dependent killing kinetics of this compound against specific veterinary pathogens.
-
Intracellular Pathogen Studies: Due to its accumulation in polymorphonuclear leucocytes, this compound can be used in research on intracellular veterinary pathogens like Brucella spp. and Mycoplasma spp.[7]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various veterinary-relevant pathogens, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma Species
| Mycoplasma Species | MIC Range (mg/L) | Comparator Agents (MIC Range, mg/L) | Reference |
| Mycoplasma spp. (65 strains) | 0.03 - 2 | Ofloxacin (2-16 times less active), Ciprofloxacin (2-16 times less active), Sparfloxacin (similar activity) | [8] |
| M. pneumoniae | 0.06 - 0.5 | Ofloxacin (4-fold less active) | [9] |
| M. hominis | 0.015 - 0.05 | Ofloxacin (16-fold less active) | [9] |
Table 2: In Vitro Activity of this compound against Various Bacterial Species
| Bacterial Species | MIC Range (mg/L) | Notes | Reference |
| Streptococcus pneumoniae | - | 4-fold higher potency than ciprofloxacin | [1] |
| Gram-positive cocci | - | Superior activity compared to ciprofloxacin, ofloxacin, and fleroxacin | [10] |
| Acinetobacter spp. | - | 2- to 4-times more active than ciprofloxacin | [10] |
| Stenotrophomonas maltophilia | - | 2- to 4-times more active than ciprofloxacin | [10] |
| Pseudomonas aeruginosa | - | Ciprofloxacin is 2- to 4-times more potent | [10] |
| Bacteroides fragilis | - | Inhibited 83% of isolates at 2 µg/ml | [11] |
| Brucella melitensis | - | Ineffective in a prophylactic mouse model | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard veterinary microbiology susceptibility testing guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a veterinary bacterial isolate.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile distilled water, with adjustment of pH if necessary)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, or other appropriate broth for fastidious organisms (e.g., specific broth for Mycoplasma or Brucella)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. Sterilize by filtration.
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Culture the veterinary pathogen on appropriate agar plates. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Inoculation:
-
Add 50 µL of the appropriate broth to each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound solutions to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentrations.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation: Incubate the plates at the optimal temperature and atmospheric conditions for the specific bacterium (e.g., 35-37°C for 18-24 hours for most bacteria; specific conditions may be required for organisms like Mycoplasma).
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism. This can be assessed visually or with a microplate reader.
Protocol 2: Time-Kill Assay
Objective: To assess the bactericidal activity of this compound over time against a veterinary pathogen.
Materials:
-
This compound
-
Log-phase culture of the veterinary pathogen
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Apparatus for performing viable plate counts (e.g., spiral plater or manual plating supplies)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh, pre-warmed broth and incubate until it reaches the early to mid-logarithmic phase of growth.
-
Assay Setup:
-
Prepare several flasks containing the appropriate broth.
-
Add this compound to the flasks at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Incubation and Counting: Incubate the plates under appropriate conditions until colonies are visible, then count the colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. As a member of the fluoroquinolone class, potential for arthropathy has been noted in juvenile animals, specifically dogs, at high doses.[13] Therefore, appropriate consideration should be given to this aspect when designing in vivo studies in young animals.
Disclaimer
These application notes are intended for research purposes only. This compound is not approved for veterinary clinical use. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 5. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics in Veterinary Medicine | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 7. Pharmacokinetics of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of grepafloxacin, a new fluoroquinolone, against mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in-vitro activity of grepafloxacin against Chlamydia spp., Mycoplasma spp., Ureaplasma urealyticum and Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of grepafloxacin, ciprofloxacin, ofloxacin and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of grepafloxacin (OPC-17116) against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of azithromycin, trovafloxacin and grepafloxacin as prophylaxis against experimental murine Brucella melitensis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The comparative arthropathy of fluoroquinolones in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of (S)-Grepafloxacin Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Grepafloxacin, a fluoroquinolone antibiotic, presents unique solubility challenges in aqueous buffers, a critical consideration for researchers in various experimental settings. This technical support center provides a comprehensive guide to understanding and troubleshooting these issues, ensuring accurate and reproducible results in your research and development endeavors.
Understanding the Physicochemical Properties of this compound
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and a piperazine moiety. This dual nature dictates its solubility, which is significantly influenced by the pH of the aqueous environment. The ionization state of these groups, governed by their respective pKa values, determines the overall charge of the molecule and, consequently, its interaction with the solvent.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂FN₃O₃ | PubChem |
| Molecular Weight | 359.4 g/mol | PubChem |
| Aqueous Solubility | 0.632 g/L | [2] |
| Grepafloxacin HCl Solubility in Water | Soluble | [3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The insolubility of this compound is most likely due to the pH of your buffer. As an amphoteric compound, its solubility is lowest near its isoelectric point (pI), where the net charge of the molecule is zero, leading to minimal interaction with water molecules and a higher tendency to precipitate.
Q2: At what pH should I expect the highest and lowest solubility for this compound?
A2: Based on its chemical structure, this compound will exhibit a "U-shaped" solubility profile with respect to pH.
-
Highest Solubility: At acidic pH (below the pKa of the carboxylic acid), the molecule will be protonated and exist as a more soluble cation. Similarly, at alkaline pH (above the pKa of the piperazine moiety), it will be deprotonated and exist as a more soluble anion.
-
Lowest Solubility: The solubility will be at its minimum around the isoelectric point (pI), which is the pH at which the zwitterionic form is most prevalent.
Q3: I've observed a precipitate after adding this compound to my cell culture medium. What should I do?
A3: The precipitation is likely due to the pH of your cell culture medium (typically around 7.2-7.4), which is close to the isoelectric point of this compound. Do not proceed with your experiment using the medium containing the precipitate, as the actual concentration of the soluble drug will be unknown and the precipitate itself could be cytotoxic. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q4: Can I use the hydrochloride salt of this compound to improve solubility?
A4: Yes, using the hydrochloride salt of this compound is a common strategy to enhance its aqueous solubility, particularly at lower pH values. The salt form is generally more soluble in water.[3] However, the final solubility will still be dependent on the pH of the buffer solution.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered during experiments.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution for Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Protocol 2: Preparation of a Stock Solution of this compound
For many experimental applications, preparing a concentrated stock solution that can be diluted into the final aqueous buffer is a practical approach.
-
For Acidic Buffers (pH < 5):
-
Weigh the required amount of this compound or its hydrochloride salt.
-
Add a small volume of the acidic buffer to the powder.
-
Vortex or sonicate until the compound is fully dissolved.
-
Adjust the final volume with the buffer.
-
-
For Alkaline Buffers (pH > 9):
-
Weigh the required amount of this compound.
-
Add a small volume of the alkaline buffer to the powder.
-
Vortex or sonicate until the compound is fully dissolved.
-
Adjust the final volume with the buffer.
-
-
For Near-Neutral Buffers (pH 6-8) - Use of a co-solvent may be necessary:
-
Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
While vortexing the near-neutral buffer, add the required volume of the organic stock solution dropwise to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the organic solvent in your working solution is low (typically <1%) and run appropriate vehicle controls in your experiments, as the solvent itself can have biological effects.
-
Understanding the Ionization States of this compound
The solubility of this compound is directly linked to the ionization state of its carboxylic acid and piperazine functional groups. The following diagram illustrates the relationship between pH and the predominant ionic species of the molecule.
Caption: The relationship between pH and the predominant ionic forms and solubility of this compound.
By understanding the fundamental principles of its pH-dependent solubility and employing the systematic troubleshooting strategies and protocols outlined in this guide, researchers can confidently prepare and utilize this compound solutions for their in vitro and in vivo studies, leading to more reliable and accurate experimental outcomes.
References
Technical Support Center: Optimizing (S)-Grepafloxacin for MIC Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (S)-Grepafloxacin concentration in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for MIC assays?
A1: For preparing this compound stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[1] Grepafloxacin hydrochloride can be dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1] For assays where DMSO might interfere with the experiment, a stock solution can be prepared in sterile water, as grepafloxacin is water-soluble.[1][2] However, for long-term storage and higher concentrations, DMSO is preferable.[1]
Q2: What is the optimal storage condition for this compound stock solutions?
A2: this compound stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1] When stored in a solution, some antibiotics can degrade over time, so it is best to use freshly prepared solutions or properly stored aliquots.
Q3: What is the mechanism of action of Grepafloxacin?
A3: Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic.[2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.[1]
Q4: What are the typical MIC ranges for Grepafloxacin against common pathogens?
A4: Grepafloxacin has potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The MIC values can vary depending on the bacterial species and strain. For a summary of reported MIC ranges, please refer to the Data Presentation section below.
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur for several reasons:
-
Solubility Limits Exceeded: You may have exceeded the solubility of grepafloxacin in the chosen solvent. Grepafloxacin hydrochloride has a water solubility of ≥ 13.33 mg/mL.[1] If you need a higher concentration, DMSO is a better solvent.[1]
-
Temperature Effects: The solubility of the compound may decrease at lower temperatures. Try gently warming the solution and vortexing to redissolve the precipitate.
-
pH of the Medium: The pH of the culture medium can affect the solubility of some compounds. Ensure the pH of your medium is within the recommended range for both the antibiotic and the bacteria.
Q6: I am observing inconsistent MIC results between experiments. What are the possible causes?
A6: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: The bacterial inoculum density is critical for reproducible MIC assays. A final inoculum of approximately 5 x 10^5 CFU/mL is standard for many broth microdilution methods.[3] Ensure you are consistently preparing your inoculum to the correct density, often by standardizing to a 0.5 McFarland standard and then diluting appropriately.[3]
-
Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the antibiotic.[1] Always use freshly prepared stock solutions or aliquots that have been thawed only once.
-
DMSO Concentration: If using DMSO as a solvent, ensure the final concentration in the assay wells is low (typically ≤ 0.5%) to avoid any cytotoxic effects on the bacteria that could interfere with the results.[1]
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC reading. Adhere strictly to the standardized incubation conditions outlined in your protocol.
Q7: The MIC values I'm obtaining are significantly higher than what is reported in the literature. Why might this be?
A7: Higher-than-expected MIC values could indicate:
-
Resistant Bacterial Strain: The bacterial strain you are testing may have acquired resistance to fluoroquinolones. Some strains of Staphylococcus aureus that are resistant to other fluoroquinolones may remain susceptible to grepafloxacin because it is not recognized by the NorA efflux pump mechanism.[2]
-
Inactive Antibiotic: The grepafloxacin powder or stock solution may have degraded. Ensure it has been stored correctly and is within its expiration date.
-
Binding to Plasticware: Some compounds can bind to the surface of plastic microtiter plates, reducing the effective concentration of the antibiotic. While not commonly reported for grepafloxacin, this can be a factor to consider.
-
Incorrect Media: The type of broth used can influence the activity of some antibiotics. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for susceptibility testing.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Species
| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae (penicillin-sensitive and -resistant) | Highly Active | 0.25 | - | [3][4] |
| Staphylococcus aureus (methicillin-susceptible) | Highly Active | - | - | [3][4] |
| Streptococcus pyogenes | Highly Active | - | - | [3] |
| Streptococcus agalactiae | Highly Active | - | - | [3] |
| Gram-negative pathogens (overall) | Highly Active | - | - | [3] |
| Haemophilus influenzae | - | - | 0.03 | [4] |
| Moraxella catarrhalis | - | - | 0.03 | [4] |
| Escherichia coli | - | - | 0.03-2 | [4] |
| Klebsiella pneumoniae | - | - | 0.03-2 | [4] |
| Enterobacter cloacae | - | - | 0.03-2 | [4] |
| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | - | - | 2 | [4] |
| Mycoplasma spp. | 0.03 - 2 | - | - | [1] |
| Legionella pneumophila | 0.008 - 0.06 | 0.008 | 0.03 | [1] |
| Mycobacterium avium | Comparable to levofloxacin | - | - | [1] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh 10 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile tube.
-
Add 500 µL of sterile DMSO to the tube.[1]
-
Vortex the tube thoroughly to ensure the powder is completely dissolved.[1]
-
Add sterile DMSO to bring the final volume to 1 mL, achieving a final concentration of 10 mg/mL.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[1]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in an appropriate broth medium. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the adjusted suspension (typically 1:100) in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[3]
-
Serial Dilution of Grepafloxacin: a. In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. b. Prepare a working solution of grepafloxacin from your stock solution. The concentration should be twice the highest desired final concentration in the assay. c. Add 200 µL of this working solution to the first well. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (broth and inoculum, no antibiotic). Well 12 can serve as a sterility control (broth only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final desired values.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3] Observe the wells for turbidity. The well with the lowest concentration of grepafloxacin that shows no visible growth is the MIC value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (S)-Grepafloxacin Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of (S)-Grepafloxacin during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound, a fluoroquinolone antibiotic, is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. The presence of a piperazine ring and a carboxylic acid group in its structure makes it vulnerable to changes in pH. Furthermore, the quinolone ring system is known to be sensitive to light, particularly UV radiation.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the molecule. Specifically, cleavage of the piperazine ring can occur in alkaline mediums. For optimal stability in solution, it is recommended to maintain a pH close to neutral.
Q3: What is the impact of light exposure on this compound?
A3: this compound is photosensitive and can degrade upon exposure to light, particularly UV radiation. This photodegradation can lead to the formation of various degradation products, potentially altering the compound's efficacy and safety profile. It is crucial to protect this compound from light during storage and handling.
Q4: Are there specific storage temperatures recommended for this compound?
A4: While specific temperature degradation kinetics for this compound are not extensively published, as a general guideline for fluoroquinolones, storage at controlled room temperature (20-25°C) or refrigeration (2-8°C) is recommended to minimize thermal degradation. For long-term storage, freezing (-20°C or lower) of stock solutions is a common practice to enhance stability. However, repeated freeze-thaw cycles should be avoided.
Q5: Can excipients in a formulation affect the stability of this compound?
A5: Yes, excipients can significantly impact the stability of this compound. Some excipients may alter the micro-pH of the formulation, promoting hydrolysis. Others might contain impurities that can initiate oxidative degradation. It is essential to conduct compatibility studies with all excipients to ensure they do not compromise the stability of the active pharmaceutical ingredient (API). For instance, using antioxidants could mitigate oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample was stored under the recommended conditions (protection from light, appropriate temperature, and neutral pH).
-
Conduct Forced Degradation Studies: To identify the potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unexpected peaks correspond to known degradants.
-
Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products. Method optimization may include adjusting the mobile phase composition, pH, gradient, or selecting a different column.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help in assessing the peak purity of the this compound peak and can provide UV spectra of the impurity peaks, which can aid in their identification.
Issue 2: Loss of Potency or Inconsistent Results in Assays
Possible Cause: Degradation of this compound stock solutions or in the formulation.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution of this compound from a new, unopened container and re-run the assay.
-
Evaluate Storage of Solutions: Review the storage conditions of your working solutions. Avoid storing diluted solutions for extended periods, especially at room temperature and exposed to light. Aliquoting stock solutions into smaller, single-use vials can prevent contamination and degradation from repeated handling.
-
Check for Excipient Incompatibility: If working with a formulation, investigate potential interactions between this compound and the excipients. Perform compatibility studies by analyzing binary mixtures of the API and each excipient under accelerated stability conditions.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Fluoroquinolones (General Guidance)
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Hydrolysis of amide/ester linkages, cleavage of ether bonds |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Hydrolysis of amide/ester linkages, piperazine ring opening |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Formation of N-oxides, hydroxylation of aromatic rings |
| Thermal Degradation | 60°C - 80°C (Dry Heat) | Up to several days | Thermally induced cleavage of bonds |
| Photodegradation | UV light (254 nm/365 nm) and visible light | Controlled light exposure | Defluorination, piperazine ring degradation, quinolone ring cleavage |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photodegradation: Expose the solid this compound powder and a 100 µg/mL solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating this compound degradation.
Caption: Troubleshooting logic for inconsistent assay results.
Identifying and minimizing impurities in (S)-Grepafloxacin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of (S)-Grepafloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of this compound?
A1: During the synthesis of fluoroquinolone antibiotics like this compound, several types of impurities can arise. These are broadly categorized as:
-
Process-Related Impurities: These originate from the synthetic route itself.[1][2] They include:
-
Starting Materials: Unreacted raw materials carried through the process.
-
Intermediates: Synthetic intermediates that remain due to incomplete reactions.
-
Byproducts: Formed from side reactions occurring during the main synthesis steps.
-
Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used in the manufacturing process.[1][2]
-
-
Stereoisomeric Impurities: The most critical impurity in the synthesis of this compound is its enantiomer, (R)-Grepafloxacin.[3] The presence of the (R)-isomer can impact the drug's efficacy and safety profile.
-
Degradation Products: These form when the active pharmaceutical ingredient (API) degrades under storage or stress conditions such as exposure to light, heat, humidity, acid, or base.[4]
Q2: Why is it crucial to control the level of (R)-Grepafloxacin in the final this compound product?
A2: Enantiomers of a chiral drug can have different pharmacological and toxicological profiles. For this compound, the (S)-enantiomer is the active therapeutic agent. The (R)-enantiomer may be less active, inactive, or could contribute to adverse effects. Therefore, regulatory authorities require strict control over the enantiomeric purity of chiral drugs to ensure their safety and efficacy.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for impurity profiling of this compound.[5][6][7]
-
Chiral HPLC: This is essential for the separation and quantification of the (R)-enantiomer from the desired (S)-enantiomer.[7][8][9][10][11]
-
Reversed-Phase HPLC (RP-HPLC): This is commonly used to separate and quantify other process-related impurities and degradation products.[12]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for the identification and structural elucidation of unknown impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities.[5]
Troubleshooting Guides
Issue 1: Presence of the (R)-Grepafloxacin Enantiomer Above the Specification Limit
Symptoms:
-
A peak corresponding to the (R)-enantiomer is observed in the chiral HPLC chromatogram.
-
The area of the (R)-enantiomer peak exceeds the acceptable limit (typically ≤ 0.15%).
Possible Causes:
-
Incomplete stereoselectivity in an asymmetric synthesis step.
-
Racemization of the chiral center during a synthesis or work-up step.
-
Use of a non-enantiomerically pure starting material.
Troubleshooting Steps:
-
Verify the Chiral HPLC Method:
-
Ensure the chiral column is appropriate for the separation of Grepafloxacin enantiomers.
-
Confirm the mobile phase composition and flow rate are as per the validated method.
-
Run a standard of racemic Grepafloxacin to confirm the retention times of both (S) and (R) enantiomers.
-
-
Investigate the Synthetic Process:
-
Review the critical asymmetric synthesis step. Check the purity and enantiomeric excess of the chiral catalyst or auxiliary used.
-
Analyze samples from intermediate stages to pinpoint where the loss of stereochemical control occurs.
-
Evaluate the reaction conditions (temperature, pressure, reaction time) of each step for potential racemization.
-
-
Purification:
-
If the source of the (R)-isomer cannot be eliminated during synthesis, consider a final purification step to remove it. This could involve preparative chiral chromatography or diastereomeric salt crystallization.
-
Issue 2: Unidentified Peaks in the RP-HPLC Chromatogram
Symptoms:
-
One or more unexpected peaks are present in the RP-HPLC analysis of the final product.
Possible Causes:
-
Formation of byproducts due to suboptimal reaction conditions.
-
Carryover of unreacted intermediates.
-
Degradation of the product during processing or storage.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unidentified HPLC peaks.
Quantitative Data
While specific quantitative data for impurities in this compound synthesis is proprietary and not publicly available, the following table provides a general framework for impurity limits based on regulatory guidelines (ICH Q3A).
| Impurity Type | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) |
| Any Unspecified Impurity | ≥ 0.05 | ≥ 0.10 | ≥ 0.15 |
| Total Impurities | - | - | ≤ 1.0 |
| (R)-Grepafloxacin | ≥ 0.05 | - | ≤ 0.15 (Typical) |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of this compound
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive like diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 292 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: RP-HPLC Method for Process-Related Impurities
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 292 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 3: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
By following these guidelines and troubleshooting steps, researchers can effectively identify, control, and minimize impurities in the synthesis of this compound, ensuring a high-quality final product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. theaspd.com [theaspd.com]
Addressing poor reproducibility in (S)-Grepafloxacin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments involving (S)-Grepafloxacin. The information is intended for researchers, scientists, and drug development professionals to improve the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Grepafloxacin effectively halts bacterial proliferation.
Q2: Why was Grepafloxacin withdrawn from the market?
A2: Grepafloxacin was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval, which can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[2][3][4] This adverse effect is primarily attributed to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[5][6]
Q3: What are the key factors that can affect the stability of my this compound stock solutions?
A3: The stability of this compound solutions can be influenced by several factors, including:
-
Storage Conditions: Exposure to light, high temperatures, and humidity can accelerate degradation. It is recommended to store stock solutions in a cool, dark place.
-
pH: The pH of the solution can impact the solubility and stability of fluoroquinolones.
-
Container Type: The choice of storage container can affect stability. Glass vials are generally preferred over some plastics.
-
Solvent: The type of solvent used to dissolve Grepafloxacin can influence its stability. Ensure the solvent is compatible and of high purity.
Q4: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays. What are the common causes?
A4: High variability in MIC assays can stem from several sources:
-
Inoculum Preparation: Inconsistent inoculum density is a major contributor to variability. Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard.
-
Media Quality: The composition of the Mueller-Hinton broth, particularly the concentration of divalent cations like calcium and magnesium, can significantly affect the activity of fluoroquinolones.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions can lead to inconsistent results.
-
Pipetting Errors: Inaccurate pipetting when preparing serial dilutions of Grepafloxacin will directly impact the final MIC value.
-
Contamination: Contamination of the bacterial culture or the assay plates can lead to erroneous results.
Troubleshooting Guides
Inconsistent Results in HPLC Quantification of this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to optimize the ionization state of Grepafloxacin. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Variable retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and the pump is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Low recovery during sample preparation | Inefficient extraction from the matrix (e.g., plasma). | Optimize the extraction solvent and pH. Consider a different extraction method (e.g., solid-phase extraction instead of liquid-liquid extraction). |
| Degradation of the analyte during sample processing. | Minimize sample processing time and keep samples on ice. |
Poor Reproducibility in Minimum Inhibitory Concentration (MIC) Assays
| Observed Problem | Potential Cause | Recommended Solution |
| MIC values are consistently too high or too low for the quality control strain. | Incorrect preparation of Grepafloxacin stock solution or serial dilutions. | Verify calculations and ensure accurate pipetting. Prepare fresh stock solutions. |
| Deterioration of Grepafloxacin stock. | Use a fresh, properly stored stock solution. | |
| Inappropriate incubation time or temperature. | Strictly adhere to the recommended incubation parameters (e.g., 16-20 hours at 35°C).[7] | |
| "Skipped" wells (no growth in a well but growth in wells with higher concentrations) | Pipetting error leading to an empty or low-concentration well. | Be meticulous with pipetting and visually inspect the plate before incubation. |
| Contamination of a single well. | Use aseptic techniques throughout the procedure. | |
| Zone of inhibition in disk diffusion is out of the expected range. | Incorrect inoculum density. | Standardize the inoculum to a 0.5 McFarland standard. |
| Variation in agar depth. | Ensure a uniform agar depth in all plates. | |
| Improper storage or handling of antibiotic disks. | Store disks at the recommended temperature and allow them to come to room temperature before use to prevent condensation. |
Variability in hERG Channel Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High baseline current instability. | Poor cell health or seal quality in patch-clamp experiments. | Use healthy, low-passage number cells. Ensure a high-resistance seal (>1 GΩ) is formed. |
| Inconsistent IC50 values. | Inaccurate compound concentrations. | Verify the concentrations of the dosing solutions. |
| Temperature fluctuations during the experiment. | Maintain a constant physiological temperature (e.g., 35-37°C).[8] | |
| Run-down of the hERG current over time. | Allow for a stable baseline recording before adding the compound and use a vehicle control to monitor current stability. | |
| False negatives or positives in fluorescence-based assays. | Cell plating density is not optimal. | Optimize cell density to ensure a good signal-to-background ratio. |
| Dye loading issues. | Ensure proper dye concentration and incubation time. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound experiments.
Table 1: In Vitro Antimicrobial Activity of Grepafloxacin (MIC)
| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae | Highly Active | - | - | [1] |
| Staphylococcus aureus | Highly Active | - | - | [1] |
| Mycoplasma spp. | 0.03 - 2 | - | - | [1] |
| Legionella pneumophila | 0.008 - 0.06 | 0.008 | 0.03 | [1] |
| Mycobacterium avium | Comparable to levofloxacin | - | - | [1][9] |
Table 2: HPLC Method Validation for Grepafloxacin in Human Plasma
| Parameter | Value |
| Linear Range | 0.05 to 5 mg/L |
| Quantification Limit | 0.05 mg/L |
| Correlation Coefficient (r) | >0.999 |
| Within-day CV (%) | <10% |
| Between-day CV (%) | <10% |
| Average Recovery (%) | 93.7% |
| Data from a specific validated HPLC method.[10] |
Experimental Protocols
Detailed Protocol for HPLC Analysis of this compound in Plasma
This protocol is based on a validated method for the simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma.[10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add a known concentration of an appropriate internal standard.
-
Vortex the sample for 30 seconds.
-
Add 5 mL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Temperature: 25°C.
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a generalized procedure based on standard methods.[11][12][13]
1. Preparation of Grepafloxacin Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the Grepafloxacin working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
2. Inoculum Preparation
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
3. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
The MIC is the lowest concentration of Grepafloxacin that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in bacteria.
Caption: Signaling pathway of Grepafloxacin-induced cardiotoxicity.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Concerns Surrounding Quinolone Use in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating (S)-Grepafloxacin Interference in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by (S)-Grepafloxacin in a variety of biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the levorotatory enantiomer of Grepafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[1] While its primary targets are bacterial, like other fluoroquinolones, it can have off-target effects on eukaryotic cells, which may interfere with biological assays.
Q2: Can this compound interfere with fluorescence-based assays?
Yes, it is highly probable. Fluoroquinolones as a class are known to be intrinsically fluorescent (autofluorescent).[2] When excited by light, typically in the UV to blue range (310-390 nm), they can emit light in the blue-green spectrum (350-650 nm).[2] This autofluorescence can lead to false-positive signals in assays that use fluorescent readouts in these spectral ranges.
Q3: My luminescence signal increases in my reporter gene assay when I add this compound. Is this a real activation effect?
Not necessarily. This can be a misleading artifact. Some small molecules, including certain fluoroquinolones, are known to inhibit the firefly luciferase (FLuc) enzyme.[3] Paradoxically, this inhibition can sometimes stabilize the enzyme and protect it from degradation within the cell.[3] This increased stability can lead to an accumulation of the luciferase protein, resulting in a higher overall luminescence signal when the substrate is added, thus appearing as a false positive.[3][4]
Q4: Can this compound affect the results of cell viability assays like MTT or resazurin-based assays?
Yes, interference is possible through multiple mechanisms. Firstly, some fluoroquinolones have been shown to affect mitochondrial function, which is the basis for these assays.[5][6][7] They can decrease the mitochondrial membrane potential and impact cellular metabolism.[5][6] This direct effect on mitochondria would lead to a reduction in the conversion of MTT or resazurin, indicating a decrease in cell viability that may not be due to a specific cytotoxic pathway under investigation. Secondly, if the assay has a fluorescent readout (like resazurin), the intrinsic fluorescence of this compound could directly interfere with the signal detection.
Q5: Is this compound known to interfere with cardiac safety assays?
Yes. Grepafloxacin has been shown to inhibit the human cardiac K+ channel hERG (human Ether-à-go-go-Related Gene).[8][9] Inhibition of this channel can lead to a prolongation of the QT interval, a known risk for cardiac arrhythmias.[8][10] This is a critical consideration for any studies involving cardiac cell lines or assays designed to assess cardiotoxicity.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays (e.g., Immunofluorescence, Flow Cytometry, Fluorescent Plate Reader Assays)
Possible Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
References
- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of fluoroquinolones on mitochondrial function in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone-induced oxidative stress and mitochondrial membrane damage in human Achilles tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of fluoroquinolones on HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-Grepafloxacin Extraction from Plasma Samples
Welcome to the technical support center for the extraction of (S)-Grepafloxacin from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
The two most prevalent and effective methods for extracting this compound and other fluoroquinolones from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques are capable of providing clean extracts and high recovery rates suitable for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC).
Q2: Which extraction method offers higher recovery for this compound?
Both LLE and SPE can achieve high recovery rates for this compound. A study utilizing an LLE protocol reported an average recovery of 93.7% for grepafloxacin.[1] SPE methods, particularly those using polymeric sorbents, have also demonstrated excellent recoveries for acidic drugs.[2] The optimal method may depend on available laboratory equipment, sample throughput requirements, and the specific analytical technique being used downstream.
Q3: What are the critical parameters to control during a Liquid-Liquid Extraction (LLE) for this compound?
Key parameters for a successful LLE include the choice of extraction solvent, the pH of the aqueous plasma sample, the solvent-to-plasma volume ratio, and the mixing and centrifugation conditions. Proper pH adjustment is crucial for ensuring the analyte is in a neutral, extractable state.
Q4: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?
For SPE, critical factors include the selection of the appropriate sorbent material (e.g., polymeric, reversed-phase C18), the pH of the sample during loading, the composition and volume of the wash solutions, and the choice of elution solvent. A polymeric SPE phase can be particularly effective for the extraction of acidic analytes like grepafloxacin.[2]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Plasma Sample (LLE & SPE) | Verify the pH of the plasma sample before extraction. For LLE, adjust the pH to neutralize this compound, thereby increasing its solubility in the organic solvent. For SPE, the pH should be optimized for retention on the chosen sorbent. |
| Inappropriate Extraction Solvent (LLE) | Ensure the chosen organic solvent has a high affinity for this compound and is immiscible with the aqueous plasma. Consider testing alternative solvents or solvent mixtures. |
| Insufficient Mixing/Vortexing (LLE) | Increase the vortexing time or speed to ensure thorough mixing of the plasma and organic solvent, maximizing the partitioning of the analyte into the organic phase. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the analyte completely. Try a stronger solvent, increase the elution volume, or use a multi-step elution. Ensure the elution solvent is appropriate for the sorbent chemistry. |
| Analyte Binding to Plasma Proteins | Protein precipitation prior to extraction can be beneficial. Methods include the addition of a miscible organic solvent like acetonitrile or an acid like perchloric acid.[3] |
| Sample Degradation | Ensure proper sample handling and storage conditions. This compound stability in plasma should be assessed under your specific storage and experimental conditions. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Calibrate and verify the accuracy of all pipettes used for plasma, internal standard, and solvent dispensing. |
| Inconsistent Vortexing/Mixing | Use a multi-tube vortexer for consistent mixing across all samples. Standardize the mixing time and speed. |
| Variable SPE Cartridge Performance | Ensure cartridges are from the same lot and have been stored correctly. Pre-condition all cartridges consistently. |
| Formation of Emulsions (LLE) | Centrifuge at a higher speed or for a longer duration to break emulsions. The addition of salt to the aqueous phase can also help. |
Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of Endogenous Plasma Components | Optimize the chromatographic conditions to better separate this compound from interfering matrix components. |
| Insufficient Sample Cleanup | Incorporate a wash step in your SPE protocol with a solvent that removes interferences but not the analyte. For LLE, a back-extraction step can be considered. Polymeric SPE phases can minimize protein binding, resulting in cleaner samples.[2] |
| Phospholipid Contamination | Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma.[1]
-
Sample Preparation:
-
Pipette 1 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard.
-
-
Extraction:
-
Add a suitable volume of extraction solvent (e.g., a mixture of organic solvents).
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Phase Separation:
-
Centrifuge the tubes at approximately 3000-4000 x g for 10-15 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic supernatant to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, precise volume of the mobile phase used for your HPLC analysis.
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of acidic drugs from plasma using a polymeric SPE sorbent.[2]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Acidify the sample by adding a solution such as 1% formic acid to protonate the this compound.
-
-
Cartridge Conditioning:
-
Condition the polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent or an acidic aqueous solution to remove interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a basic modifier).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume of the HPLC mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Quantitative Data Summary
Table 1: Reported Recovery Percentages for Grepafloxacin and Related Fluoroquinolones
| Analyte | Extraction Method | Reported Recovery (%) | Reference |
| Grepafloxacin | Liquid-Liquid Extraction | 93.7 | [1] |
| Sparfloxacin | Protein Precipitation | 96.7 - 97.9 | [3] |
| Ciprofloxacin | Liquid-Liquid Extraction | 93.0 | [1] |
Visual Workflows
References
- 1. Simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of sparfloxacin in plasma and urine by a simple and rapid liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Grepafloxacin In Vitro Activity by Adjusting pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vitro antibacterial activity of (S)-Grepafloxacin by adjusting the pH of the experimental medium. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the in vitro activity of this compound?
The activity of many fluoroquinolones, including Grepafloxacin, is known to be pH-dependent. Generally, the antibacterial potency of fluoroquinolones against Gram-positive bacteria tends to decrease in acidic conditions. While specific quantitative data for this compound across a wide pH range is not extensively published, it is crucial to control the pH of the culture medium to obtain reliable and consistent Minimum Inhibitory Concentration (MIC) values.
Q2: My MIC results for this compound are inconsistent. Could pH be the cause?
Yes, variability in the pH of your culture medium is a common reason for inconsistent MIC results. The pH can be influenced by several factors, including the initial preparation of the medium, the addition of supplements, and the metabolic byproducts of bacterial growth during incubation. It is highly recommended to verify the pH of your medium before initiating each experiment.
Q3: What is the standard pH for in vitro antimicrobial susceptibility testing?
For standard antimicrobial susceptibility testing (AST), the recommended pH of the growth medium, such as Mueller-Hinton Broth (MHB) or Agar (MHA), is between 7.2 and 7.4. Deviations from this range can significantly impact the activity of pH-sensitive antibiotics like fluoroquinolones.
Q4: What is the mechanism of action of this compound?
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, Grepafloxacin disrupts essential cellular processes, leading to bacterial cell death.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected MIC values for Gram-positive bacteria (e.g., S. pneumoniae, S. aureus) | The pH of the culture medium may be too acidic. | 1. Prepare a fresh batch of culture medium, ensuring the final pH is between 7.2 and 7.4 after autoclaving and cooling. 2. Use sterile 1M NaOH to carefully adjust the pH if it is below 7.2. 3. Verify the pH of the medium with a calibrated pH meter before inoculation. 4. Include a quality control strain with a known MIC for Grepafloxacin to validate the experimental conditions. |
| Higher than expected MIC values for Gram-negative bacteria (e.g., E. coli) | The pH of the culture medium may be too alkaline. | 1. Prepare a fresh batch of culture medium, ensuring the final pH is within the 7.2-7.4 range. 2. Use sterile 1M HCl to carefully adjust the pH if it is above 7.4. 3. Confirm the final pH of the medium before starting the experiment. 4. Run a quality control strain to ensure the accuracy of your testing parameters. |
| High variability in MIC results between experimental replicates | Inconsistent pH of the culture medium across different batches or experiments. | 1. Implement a standardized operating procedure (SOP) for medium preparation that includes a mandatory pH verification step for every batch. 2. Ensure that any supplements added to the medium are pH-neutral or that their impact on the final pH is accounted for and adjusted. 3. Consider using a buffered medium if you suspect that bacterial metabolism is causing significant pH shifts during incubation. |
Data on this compound Activity
While specific data showing the MIC of this compound at various pH levels is limited in publicly available literature, the following table summarizes its general in vitro activity against key pathogens at the standard physiological pH (7.2-7.4). Grepafloxacin demonstrates potent activity against a wide range of both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound against Common Pathogens at Standard pH (7.2-7.4)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 | 0.12 |
| Escherichia coli | 0.03 | 0.12 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Moraxella catarrhalis | 0.06 | 0.12 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol for Determining the Effect of pH on this compound MIC
This protocol outlines the broth microdilution method for assessing the in vitro activity of this compound at different pH values.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 1M HCl and 1M NaOH
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. pneumoniae, S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Calibrated pH meter
Procedure:
-
Medium Preparation and pH Adjustment:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into several aliquots.
-
Adjust the pH of each aliquot to the desired values (e.g., 5.5, 6.5, 7.3, 8.0) using sterile 1M HCl or 1M NaOH.
-
Sterilize the pH-adjusted broths by autoclaving.
-
After cooling to room temperature, aseptically verify the final pH of each broth.
-
-
Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial twofold dilutions of the stock solution in each of the pH-adjusted CAMHB aliquots to achieve the desired final concentrations in the microtiter plates.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the corresponding pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Dispense the appropriate dilutions of this compound in the pH-adjusted broths into the wells of the 96-well plates.
-
Add the diluted bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH value.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits bacterial growth.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its pH-dependent activity.
References
Preventing (S)-Grepafloxacin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (S)-Grepafloxacin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the levorotatory enantiomer of Grepafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2][3] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[4] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂FN₃O₃ |
| Molecular Weight | 359.4 g/mol |
| Aqueous Solubility | 0.632 g/L |
| Predicted pKa | 6.44 |
(Data sourced from PubChem and ChemicalBook)[4][5]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound in cell culture media can occur due to several factors:
-
pH-Dependent Solubility: Grepafloxacin is a zwitterionic molecule with a carboxylic acid and a piperazine ring, and its solubility is pH-dependent.[6] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may be close to the isoelectric point of the compound, where its solubility is at a minimum.
-
Chelation with Divalent Cations: Fluoroquinolones, including Grepafloxacin, are known to chelate with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[7][8][9] These cations are present in significant concentrations in most cell culture media and can form insoluble complexes with the drug.
-
"Crashing Out" of Solution: When a concentrated stock solution of this compound (often in a solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the drug to "crash out" and form a precipitate.
-
Temperature Effects: The solubility of many compounds, including this compound, can be affected by temperature. Adding a concentrated stock to cold media can decrease its solubility.
Q3: Can the interaction with divalent cations affect the activity of this compound?
Yes. The chelation of this compound with divalent cations not only leads to precipitation but can also reduce the bioavailable concentration of the drug, potentially leading to a decrease in its intended biological activity.[7][8]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
| Potential Cause | Recommended Solution |
| Rapid Dilution/Solvent Shock | Perform a serial dilution of the stock solution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the media. |
| Low Temperature of Media | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
| High Final Concentration | The final concentration of this compound may be exceeding its solubility limit at the pH of the media. Try reducing the final working concentration. |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced precipitation and cytotoxicity. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Interaction with Media Components (Divalent Cations) | Consider using a serum-free medium for a short duration if your experiment allows, as serum can sometimes contribute to precipitation. Alternatively, prepare the final drug dilution in a small volume of serum-free media before adding it to the complete (serum-containing) media. If chelation is suspected, a temporary switch to a custom medium with lower concentrations of Ca²⁺ and Mg²⁺ could be considered, though this may impact cell health. |
| pH Shift During Incubation | Cellular metabolism can cause the pH of the culture medium to decrease over time. Ensure your incubator's CO₂ levels are correctly calibrated for the bicarbonate concentration in your medium to maintain a stable pH. Consider changing the medium more frequently in dense cultures. |
| Evaporation of Media | Ensure proper humidification of your incubator to prevent evaporation, which can concentrate the drug and other media components, leading to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
37°C water bath or incubator
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions (Serial Dilution Method):
-
Pre-warm the complete cell culture medium to 37°C.
-
Step 1: Intermediate Dilution. Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in a small volume of media to get a 100 µM intermediate solution.
-
Step 2: Final Dilution. Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Gently mix the final solution by swirling or inverting the container. Avoid vigorous vortexing which can cause foaming.
-
Protocol 2: pH Adjustment of Media (Advanced Troubleshooting)
This protocol should only be used if other methods have failed, as altering the pH of the medium can impact cell viability and experimental outcomes.
Materials:
-
Complete cell culture medium
-
Sterile 1 M HCl and 1 M NaOH
-
Sterile serological pipettes
-
Calibrated pH meter
Procedure:
-
Determine the optimal pH for this compound solubility without significantly affecting your cells (this may require a preliminary cell viability assay with different pH values).
-
Under sterile conditions, slowly add small increments of sterile 1 M HCl or 1 M NaOH to your cell culture medium while gently stirring and monitoring the pH with a calibrated pH meter.
-
Once the desired pH is reached, filter-sterilize the medium using a 0.22 µm filter before use.
-
Prepare the this compound working solution in this pH-adjusted medium following Protocol 1.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Potential signaling pathways affected by fluoroquinolones.
References
- 1. This compound | 146761-69-5 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Grepafloxacin, (S)- | C19H22FN3O3 | CID 9863636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Grepafloxacin CAS#: 119914-60-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Stability of (S)-Grepafloxacin Stock Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing (S)-Grepafloxacin in their experiments, maintaining the stability of stock solutions is paramount to ensure accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage and higher concentrations, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing this compound stock solutions. While this compound hydrochloride has some aqueous solubility, DMSO provides better stability, especially for long-term storage at low temperatures.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: If the solution has been stored at a low temperature, some components may have frozen or precipitated out. Gently warm the solution to room temperature and vortex thoroughly to redissolve the contents.
-
Supersaturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
pH Shift: The pH of the solution can significantly impact the solubility of fluoroquinolones. Ensure the pH of your final solution is within a range that maintains the solubility of this compound.
-
Degradation: Precipitation could be a result of drug degradation. If warming and vortexing do not resolve the issue, the solution may be compromised, and it is advisable to prepare a fresh stock.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: To ensure long-term stability, this compound stock solutions, particularly those prepared in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Protect solutions from light, as fluoroquinolones can be light-sensitive.
Q4: I suspect my this compound stock solution has degraded. How can I confirm this?
A4: Degradation can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent drug and the appearance of new peaks are indicative of degradation.
Q5: What are the common degradation pathways for this compound?
A5: Like other fluoroquinolones, this compound is susceptible to degradation under various stress conditions:
-
Hydrolysis: Degradation can occur in both acidic and basic conditions.
-
Oxidation: The molecule can be degraded by oxidizing agents. Advanced oxidation processes have been shown to lead to the cleavage of the piperazine ring, defluorination, hydroxylation, and decarboxylation.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. It has been noted that Grepafloxacin has a weak, UVA-dependent photosensitizing effect.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes typical stress conditions used in forced degradation studies for fluoroquinolones, which are applicable to this compound. The extent of degradation will depend on the specific conditions (temperature, duration, concentration of stressing agent).
| Stress Condition | Typical Reagents and Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours | Degradation of the parent compound |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours | Degradation of the parent compound |
| Oxidation | 3-30% H₂O₂ at room temperature | Formation of N-oxides, cleavage of piperazine ring |
| Thermal Degradation | Dry heat at >70°C | Decomposition of the molecule |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light | Formation of various photoproducts |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization and validation are crucial for specific applications.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized to achieve separation of the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance for Grepafloxacin (e.g., around 278-290 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
For forced degradation samples, neutralize the solution if necessary (e.g., after acid or base hydrolysis) before dilution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting unexpected results in (S)-Grepafloxacin susceptibility testing
Welcome to the technical support center for (S)-Grepafloxacin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound susceptibility testing in a question-and-answer format.
Quality Control
Q1: My quality control (QC) results for this compound are out of the expected range. What should I do?
A1: Unexpected QC results require a systematic investigation. First, verify that you are using the correct CLSI-recommended QC strains. For this compound, these include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[1] Due to the withdrawal of Grepafloxacin from the market, its QC ranges are not listed in recent CLSI M100 documents. However, historical data for Neisseria gonorrhoeae ATCC 49226 suggests an acceptable MIC range of 0.004-0.03 mg/L.[2]
If the correct strains are in use, consider the following potential sources of error:
-
Inoculum Preparation: Ensure the inoculum density is standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light will significantly impact MIC results.
-
Media: Verify that you are using cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA). The concentration of divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of fluoroquinolones.
-
Incubation: Check that the incubation temperature (35°C ± 2°C) and duration (16-20 hours for non-fastidious bacteria) are correct.
-
Grepafloxacin Stock Solution: Confirm the correct preparation and storage of your this compound stock solution. Improper storage can lead to degradation of the compound.
-
Contamination: Check for any signs of contamination in your cultures or media.
Unexpected MIC Results
Q2: The MIC values for my test isolates are consistently higher/lower than expected.
A2: If your QC is in range, but your test isolates are showing unexpected MICs, consider the following:
-
Intrinsic Resistance: The isolate may possess intrinsic or acquired resistance mechanisms to fluoroquinolones.
-
Media pH: The pH of the Mueller-Hinton medium should be between 7.2 and 7.4. A lower pH can decrease the activity of some fluoroquinolones.
-
Divalent Cations: The presence of excessive divalent cations (Ca²⁺ and Mg²⁺) in the medium can chelate with fluoroquinolones, reducing their effective concentration and leading to falsely elevated MICs. Ensure you are using cation-adjusted Mueller-Hinton medium.
Reading and Interpretation
Q3: I am observing "trailing" or "skipped" wells in my broth microdilution assay. How should I interpret these results?
A3: Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can be an issue with fluoroquinolone testing. For interpretation, the MIC should be recorded as the lowest concentration that shows complete inhibition of visible growth. If you encounter skipped wells (growth at a higher concentration and no growth at a lower one), the test should be repeated to rule out contamination or technical error.
Data Presentation
Table 1: Expected MIC90 Values for this compound Against Various Bacterial Species
| Organism | MIC90 (µg/mL) |
| Escherichia coli | 0.03 |
| Klebsiella pneumoniae | 1 |
| Enterobacter cloacae | 2 |
| Pseudomonas aeruginosa (Ciprofloxacin-susceptible) | 2 |
| Pseudomonas aeruginosa (Ciprofloxacin-resistant) | >8 |
| Staphylococcus aureus (Methicillin-susceptible) | Not specified |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.25 |
| Haemophilus influenzae | 0.03 |
| Moraxella catarrhalis | 0.03 |
Source: Data compiled from multiple in vitro studies.[1]
Table 2: Quality Control Parameters for Neisseria gonorrhoeae ATCC 49226 with this compound
| Testing Method | QC Parameter | Acceptable Range |
| Agar Dilution | MIC | 0.004 - 0.03 mg/L |
| Disk Diffusion (5 µg disk) | Zone Diameter | 44 - 52 mm |
Source: Tentative quality control parameters established for in-vitro susceptibility testing.[2]
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile water or DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
2. Agar Dilution MIC Assay
-
Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of this compound.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum-replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth or a faint haze.
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Mechanism of Action and Resistance to Fluoroquinolones.
References
Technical Support Center: Optimizing HPLC Mobile Phase for (S)-Grepafloxacin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the chiral separation of (S)-Grepafloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
The main challenge lies in the stereoselective separation of this compound from its (R)-enantiomer. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector in the chromatographic system to achieve separation. This is critical as different enantiomers of a drug can exhibit distinct pharmacological activities and toxicities.
Q2: What are the common strategies for the chiral separation of fluoroquinolones like Grepafloxacin by HPLC?
There are two primary approaches for chiral separation via HPLC:
-
Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based and macrocyclic antibiotic-based CSPs are often employed for this purpose.
-
Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 column.[1]
Q3: Which type of Chiral Stationary Phase (CSP) is recommended for this compound separation?
Q4: How does the mobile phase composition affect the chiral separation of this compound?
The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP. Key components and their effects include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase significantly influence retention times and enantioselectivity.
-
Additives: Acidic or basic additives are often essential for improving peak shape and resolution, especially for ionizable compounds like Grepafloxacin. For basic compounds, additives like diethylamine (DEA) or ethylenediamine are used in normal-phase chromatography. For acidic compounds or in reversed-phase mode, acids like trifluoroacetic acid (TFA) or formic acid can be beneficial.[5] The concentration of these additives must be carefully optimized.
Q5: Can temperature adjustments improve the separation of this compound?
Yes, column temperature is a critical parameter in optimizing chiral separations. Varying the temperature can alter the thermodynamics of the chiral recognition process, which can lead to changes in retention times, selectivity, and in some cases, even the elution order of the enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of HPLC mobile phase for this compound separation.
Problem 1: Poor or No Resolution Between Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based). Consult literature for separations of structurally similar fluoroquinolones. |
| Suboptimal Mobile Phase Composition | - Vary the organic modifier (e.g., switch between isopropanol and ethanol in normal phase).- Adjust the ratio of the organic modifier to the non-polar solvent (e.g., hexane or heptane).- For reversed-phase, alter the water/acetonitrile or water/methanol ratio. |
| Incorrect or Missing Mobile Phase Additive | - For the basic Grepafloxacin molecule, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase in normal-phase mode.- In reversed-phase mode, the addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) can improve peak shape and selectivity. |
| Inappropriate Column Temperature | Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to observe the effect on resolution. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Peak Tailing | |
| Secondary interactions with the stationary phase | - Add a competing base (e.g., 0.1% DEA) to the mobile phase to mask active sites on the silica support.- Adjust the mobile phase pH in reversed-phase mode. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Peak Fronting | |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. |
| High sample concentration | Dilute the sample. |
| Column Overload | Decrease the injection volume. |
Problem 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent mobile phase preparation | - Prepare fresh mobile phase daily.- Use a precise method for mixing mobile phase components (e.g., volumetric flasks).- Thoroughly degas the mobile phase before use. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and uniform temperature. |
| Column not properly equilibrated | Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes) before starting the analysis. |
Experimental Protocols
The following are representative protocols for the development of a chiral HPLC method for this compound. As no specific validated method is publicly available, these protocols are based on common practices for the separation of fluoroquinolones and other chiral amines.
Protocol 1: Chiral Method Screening on a Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Degas the mobile phases by sonication for 15 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Grepafloxacin at 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column with isopropanol.
-
Equilibrate the column with Mobile Phase B for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Evaluate the resolution and peak shape for both mobile phases.
-
Protocol 2: Mobile Phase Optimization
Based on the initial screening, further optimize the mobile phase that provided the better initial separation. For this example, assume Mobile Phase A (Hexane/Isopropanol/DEA) showed promising results.
-
Varying the Organic Modifier Ratio:
-
Prepare mobile phases with different ratios of n-Hexane to Isopropanol (e.g., 90:10, 85:15, 75:25), keeping the DEA concentration constant at 0.1%.
-
Analyze the sample with each mobile phase and record the retention times and resolution.
-
-
Optimizing the Additive Concentration:
-
Using the optimal Hexane/Isopropanol ratio determined in the previous step, prepare mobile phases with varying concentrations of DEA (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze the sample with each mobile phase and observe the effect on peak shape and resolution.
-
-
Evaluating the Effect of Temperature:
-
Using the optimized mobile phase, analyze the sample at different column temperatures (e.g., 20 °C, 25 °C, 30 °C, 35 °C).
-
Determine the temperature that provides the best balance of resolution and analysis time.
-
Quantitative Data Summary
The following tables present hypothetical data based on typical results for the chiral separation of fluoroquinolones to illustrate the effects of mobile phase parameters on the separation of Grepafloxacin enantiomers.
Table 1: Effect of Organic Modifier on Enantiomeric Resolution
Conditions: Chiralcel® OD-H column, Mobile Phase: n-Hexane / Organic Modifier / 0.1% DEA, Flow Rate: 1.0 mL/min, Temperature: 25 °C.
| Organic Modifier | Ratio (Hexane:Modifier) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Isopropanol | 90:10 | 12.5 | 14.8 | 1.8 |
| Isopropanol | 80:20 | 8.2 | 9.5 | 1.5 |
| Ethanol | 90:10 | 15.1 | 17.2 | 1.6 |
| Ethanol | 80:20 | 9.8 | 11.0 | 1.3 |
Table 2: Effect of Basic Additive (DEA) Concentration on Peak Asymmetry
Conditions: Chiralcel® OD-H column, Mobile Phase: n-Hexane / Isopropanol (85:15) with varying DEA, Flow Rate: 1.0 mL/min, Temperature: 25 °C.
| DEA Concentration (%) | Tailing Factor (Peak 1) | Tailing Factor (Peak 2) | Resolution (Rs) |
| 0.05 | 1.6 | 1.7 | 1.9 |
| 0.10 | 1.2 | 1.2 | 2.1 |
| 0.20 | 1.1 | 1.1 | 2.0 |
Table 3: Effect of Column Temperature on Selectivity
Conditions: Chiralcel® OD-H column, Mobile Phase: n-Hexane / Isopropanol / DEA (85:15:0.1), Flow Rate: 1.0 mL/min.
| Temperature (°C) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Selectivity (α) | Resolution (Rs) |
| 20 | 11.5 | 13.8 | 1.25 | 2.3 |
| 25 | 10.1 | 12.0 | 1.22 | 2.1 |
| 30 | 9.0 | 10.6 | 1.19 | 1.8 |
| 35 | 8.1 | 9.4 | 1.16 | 1.5 |
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC.
Caption: General workflow for chiral HPLC method development.
References
- 1. 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
(S)-Grepafloxacin Demonstrates Superior Activity Against Streptococcus pneumoniae Compared to Ciprofloxacin
A comprehensive analysis of in vitro studies indicates that (S)-Grepafloxacin possesses significantly greater potency and bactericidal activity against Streptococcus pneumoniae, including penicillin-resistant strains, when compared to the older fluoroquinolone, ciprofloxacin. This superior efficacy is evident in lower minimum inhibitory concentrations (MICs) and more effective bacterial killing in time-kill assays.
This compound, a newer-generation fluoroquinolone, has shown enhanced activity against Gram-positive organisms, a key advantage in treating respiratory tract infections commonly caused by S. pneumoniae.[1] Multiple comparative studies consistently rank grepafloxacin higher than ciprofloxacin in terms of its in vitro anti-pneumococcal activity.[2][3] In fact, grepafloxacin has been reported to be approximately four-fold more potent than ciprofloxacin against S. pneumoniae.[1]
Quantitative Analysis of In Vitro Susceptibility
The enhanced activity of this compound is quantitatively demonstrated by its lower MIC values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
| Drug | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| This compound | 0.12 | 0.25 | 0.06 - 0.5 |
| Ciprofloxacin | 1 | 2 | 0.5 - 4 |
| Data compiled from multiple in vitro studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. |
These values clearly indicate that a significantly lower concentration of grepafloxacin is required to inhibit the growth of S. pneumoniae compared to ciprofloxacin.
Bactericidal Activity: Time-Kill Assay Insights
Beyond mere inhibition of growth, time-kill assays reveal the bactericidal (killing) activity of an antibiotic over time. In these studies, this compound demonstrates a more rapid and potent bactericidal effect against S. pneumoniae than ciprofloxacin.
One study found that grepafloxacin was bactericidal against all tested pneumococcal strains at a concentration of ≤0.5 μg/ml after 24 hours.[2] In contrast, ciprofloxacin required a much higher concentration of ≤8.0 μg/ml to achieve the same bactericidal effect.[2] Another dynamic in vitro model ranked the bactericidal effect of various quinolones, with ciprofloxacin being the least active and grepafloxacin showing significantly greater activity.[3] This study also noted that ciprofloxacin was more likely to select for resistant strains.[3]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro susceptibility testing methods. The primary methodologies employed are Broth Microdilution for MIC determination and Time-Kill Assays for assessing bactericidal activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent and was performed according to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: S. pneumoniae isolates are cultured on an appropriate medium, and a standardized suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.
-
Inoculation and Incubation: Microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay provides a dynamic picture of antimicrobial activity.
-
Preparation: Standardized bacterial suspensions are prepared as in the MIC assay. The antibiotics are prepared at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Incubation and Sampling: The bacterial suspension is added to flasks containing the antibiotic solutions and a growth control (no antibiotic). The flasks are incubated at 35-37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.
-
Quantification of Viable Bacteria: The withdrawn samples are serially diluted and plated onto an appropriate agar medium. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
References
- 1. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipneumococcal Activity of Grepafloxacin Compared to That of Other Agents by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative bactericidal activities of ciprofloxacin, clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Streptococcus pneumoniae in a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of (S)-Grepafloxacin and Levofloxacin
This guide provides a comprehensive comparison of the in vivo efficacy of (S)-Grepafloxacin and levofloxacin, two fluoroquinolone antibiotics. The analysis is based on available experimental data from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals. While direct head-to-head in vivo comparative efficacy studies are limited, this guide synthesizes available data to draw meaningful comparisons.
In Vitro Activity
A crucial determinant of in vivo efficacy is the intrinsic antimicrobial activity of a compound. In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MICs), provides a foundational comparison of potency.
Table 1: Comparative In Vitro Activity of this compound and Levofloxacin against Key Pathogens
| Organism | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.12-0.25 | 1.0 | [1][2] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.25 | 1.0 | [1] |
| Staphylococcus aureus (methicillin-susceptible) | 0.06-0.5 | 0.25-1.0 | [2] |
| Staphylococcus aureus (methicillin-resistant) | 2.0 | 4.0 | [2] |
| Haemophilus influenzae | ≤0.06 | 0.06 | [1] |
| Moraxella catarrhalis | ≤0.06 | 0.12 | [1] |
Based on available in vitro data, this compound generally exhibits lower MIC values against key respiratory pathogens, including penicillin-susceptible and -resistant Streptococcus pneumoniae and Staphylococcus aureus, suggesting a higher intrinsic potency compared to levofloxacin.[1][2]
Pharmacokinetic Profile
The pharmacokinetic properties of an antibiotic are critical for its in vivo performance, as they determine the drug's concentration at the site of infection.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Levofloxacin
| Parameter | This compound | Levofloxacin | Animal Model/Subject | Reference(s) |
| Peak Plasma Concentration (Cmax) | ~2.1 µg/mL (400 mg dose) | ~5.1 µg/mL (500 mg dose) | Human | [3] |
| Area Under the Curve (AUC) | ~26.1 µg·h/mL (400 mg dose) | ~47.5 µg·h/mL (500 mg dose) | Human | [3] |
| Half-life (t1/2) | ~10-12 hours | ~6-8 hours | Human | [3] |
| Lung Tissue Penetration | Superior to levofloxacin | - | Sheep | [4] |
While levofloxacin achieves a higher peak plasma concentration, this compound demonstrates a longer half-life.[3] Notably, in a study using a sheep model, this compound exhibited superior penetration into lung tissue compared to levofloxacin, which could be a significant advantage in treating respiratory tract infections.[4]
In Vivo Efficacy Studies
Direct comparative in vivo studies are scarce. However, individual studies provide insights into the efficacy of each agent in animal models of infection.
A study in a murine septicemia model evaluated the efficacy of levofloxacin against Streptococcus pneumoniae. In this model, levofloxacin demonstrated a dose-dependent protective effect, with survival rates increasing with higher doses.[5] Another study in a murine model of systemic Pseudomonas aeruginosa infection reported the 50% effective dose (ED50) of orally administered levofloxacin to be in the range of 2.09 to 13.80 mg/kg, depending on the bacterial isolate.[6]
Unfortunately, directly comparable in vivo efficacy data (e.g., ED50, survival rates in the same infection model) for this compound was not identified in the reviewed literature.
Experimental Protocols
Murine Septicemia Model (Streptococcus pneumoniae)[5]
-
Animal Model: Male ICR mice.
-
Infection: Intraperitoneal injection of Streptococcus pneumoniae suspended in 5% mucin.
-
Treatment: Levofloxacin administered subcutaneously at various doses one hour after infection.
-
Endpoint: Survival was monitored for 7 days post-infection.
Murine Systemic Infection Model (Pseudomonas aeruginosa)[6]
-
Animal Model: Female CF-1 mice.
-
Infection: Intraperitoneal injection of Pseudomonas aeruginosa.
-
Treatment: Levofloxacin administered orally at various doses one hour post-infection.
-
Endpoint: The 50% effective dose (ED50) was calculated based on survival at 7 days.
Mechanism of Action and Signaling Pathways
Fluoroquinolones, including this compound and levofloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death.[7] In Gram-positive bacteria like Streptococcus pneumoniae, the primary target is topoisomerase IV, while in Gram-negative bacteria, DNA gyrase is the main target.[8]
The following diagram illustrates the general mechanism of action of fluoroquinolones.
References
- 1. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung tissue distribution after intravenous administration of grepafloxacin: comparative study with levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacies of levofloxacin and ciprofloxacin against Streptococcus pneumoniae in a mouse model of experimental septicaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating a New Analytical Method for (S)-Grepafloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantitative determination of (S)-Grepafloxacin: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Spectrofluorimetry. The performance of these methods is evaluated based on key validation parameters to assist researchers in selecting the most suitable technique for their specific analytical needs.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance data for the validated analytical methods for this compound and its close structural analog, Sparfloxacin, which provides a strong basis for methodological comparison.
| Parameter | HPLC for this compound[1] | UV-Vis Spectrophotometry for Sparfloxacin[2] | Spectrofluorimetry for Sparfloxacin |
| Linearity Range | 0.05 - 5.0 µg/mL | 2.0 - 10.0 µg/mL | 0.02 - 0.1 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.070 µg/mL | 6.0 x 10⁻³ µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL (in plasma) | 0.213 µg/mL | 20.0 x 10⁻³ µg/mL |
| Accuracy (% Recovery) | 93.7% | 98 - 100.9% | 91.0 - 98.83% |
| Precision (%RSD) | < 10% | < 2% | 0.86 - 3.18% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the simultaneous determination of Grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A linear gradient of an appropriate solvent system (specifics to be optimized based on the exact column and system).
-
Detection: UV detector at 280 nm.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add an internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Validation Parameters:
-
Linearity: Prepare standard solutions of this compound in the range of 0.05 to 5 µg/mL.
-
Accuracy: Perform recovery studies by spiking known concentrations of this compound into blank plasma/urine samples.
-
Precision: Analyze replicate samples at different concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
UV-Visible Spectrophotometry (Adapted from Sparfloxacin Method)
This protocol is adapted from a validated method for Sparfloxacin, a closely related fluoroquinolone.[2]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol:Water (60:40 v/v).
-
Procedure:
-
Prepare a standard stock solution of this compound (100 µg/mL) in the solvent.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 2 - 10 µg/mL.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a solution of this compound between 200-400 nm. For Sparfloxacin, the λmax was found to be 293 nm.[2]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Validation Parameters:
-
Linearity: Assessed from the calibration curve.
-
LOD and LOQ: Determined using the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Determined by recovery studies.
-
Spectrofluorimetry (Adapted from Sparfloxacin Method)
This protocol is based on a sensitive spectrofluorimetric method for Sparfloxacin.
-
Instrumentation: A spectrofluorometer.
-
Principle: The method is based on the oxidation of the fluoroquinolone by Cerium (IV) in an acidic medium, leading to the formation of fluorescent Cerium (III), which is measured.
-
Reagents:
-
This compound standard solution.
-
Cerium (IV) sulfate solution in sulfuric acid.
-
-
Procedure:
-
Prepare a working standard solution of this compound (e.g., 10 µg/mL).
-
Transfer aliquots of the standard solution to a series of beakers to obtain concentrations in the range of 0.02 - 0.1 µg/mL.
-
Add a fixed volume of Ce (IV) solution to each beaker.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes).
-
Cool the solutions and transfer them to volumetric flasks, diluting to the mark with distilled water.
-
Measure the fluorescence intensity of the produced Ce (III) at an emission wavelength of 352 nm after excitation at 250 nm.
-
-
Validation Parameters:
-
Linearity: Established by plotting fluorescence intensity against concentration.
-
LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Accuracy and Precision: Determined through recovery studies and replicate measurements.
-
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for validating a new analytical method.
Caption: Workflow for analytical method validation.
Mechanism of Action of Fluoroquinolones
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Caption: Inhibition of bacterial DNA replication by this compound.
References
A Comparative Analysis of Cross-Resistance Between (S)-Grepafloxacin and Other Fluoroquinolones
This guide provides a detailed comparison of the in vitro activity and cross-resistance patterns of (S)-Grepafloxacin relative to other key fluoroquinolones. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.
Introduction to Fluoroquinolone Cross-Resistance
Fluoroquinolones are a class of broad-spectrum antibiotics that target bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for DNA replication.[1][2] Resistance to this class of drugs typically arises from stepwise mutations in the quinolone resistance-determining regions (QRDRs) of these target enzyme genes.[2][3][4] A primary mutation in one target can confer low-level resistance, while subsequent mutations in the other target lead to high-level resistance.[1][5] Because all fluoroquinolones share these targets, mutations selected by one agent often result in decreased susceptibility to other drugs in the same class, a phenomenon known as cross-resistance.[5][6] Efflux pump overexpression can also contribute to resistance, further complicating susceptibility patterns.[1][7]
Grepafloxacin is a fluoroquinolone noted for its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae.[8][9] Understanding its position within the cross-resistance landscape is crucial for assessing its potential utility and limitations.
Quantitative Comparison of In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Grepafloxacin and other fluoroquinolones against various clinically relevant bacterial species. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative Activity Against Streptococcus pneumoniae
| Fluoroquinolone | Penicillin-Susceptible (MIC₉₀, µg/mL) | Penicillin-Resistant (MIC₉₀, µg/mL) | Reference |
| Grepafloxacin | 0.25 | 0.25 | [10] |
| Sparfloxacin | 0.5 | 0.5 | [11] |
| Levofloxacin | 1.0 | 1.0 | [11] |
| Gatifloxacin | 0.25 | 0.25 | [10] |
| Ciprofloxacin | 2.0 | 4.0 | [11] |
| Ofloxacin | 2.0 | 4.0 | [12] |
Note: Data compiled from multiple studies; slight variations in testing conditions may exist.
Table 2: Comparative Activity Against Staphylococcus aureus
| Fluoroquinolone | Methicillin-Susceptible (MSSA) (MIC₉₀, µg/mL) | Ciprofloxacin-Resistant MSSA (MIC₉₀, µg/mL) | Reference |
| Grepafloxacin | 0.12 | 32 | [13] |
| Clinafloxacin | ≤0.06 | 1 | [13] |
| Moxifloxacin | ≤0.06 | 1 | [13] |
| Trovafloxacin | ≤0.06 | 4 | [13] |
| Sparfloxacin | ≤0.06 | 4 | [13] |
| Levofloxacin | 0.25 | 8 | [13] |
| Ofloxacin | 0.5 | 16 | [13] |
| Ciprofloxacin | 0.25 | 16 | [13] |
Table 3: Comparative Activity Against Gram-Negative Bacilli
| Organism | Fluoroquinolone | Ciprofloxacin-Susceptible (MIC₉₀, µg/mL) | Ciprofloxacin-Resistant (MIC₉₀, µg/mL) | Reference |
| Escherichia coli | Grepafloxacin | 0.03 | >8 | [10] |
| Ciprofloxacin | 0.03 | >8 | [10] | |
| Levofloxacin | 0.06 | >8 | [10] | |
| Pseudomonas aeruginosa | Grepafloxacin | 2 | >8 | [10] |
| Ciprofloxacin | 0.5 | >8 | [10] | |
| Levofloxacin | 2 | >8 | [10] |
Experimental Protocols
The data cited in this guide were primarily generated using standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.
Agar Dilution Method
This reference method was used in several of the cited studies to determine MIC values.[10][13]
-
Principle : A series of agar plates, each containing a different, twofold-increasing concentration of an antimicrobial agent, is prepared.
-
Inoculum Preparation : Bacterial isolates are grown to a specific turbidity, corresponding to a standard cell density (e.g., 10⁸ CFU/mL). This suspension is then diluted and delivered to the agar plates using a multipoint inoculator.
-
Incubation : Plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 18-24 hours) appropriate for the test organism.[14]
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Broth Microdilution Method
This method is another standard for quantitative MIC determination and was used for susceptibility testing in various studies.[15]
-
Principle : Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) within the wells of a microtiter plate.
-
Inoculum Preparation : A standardized bacterial suspension is prepared and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation : The microtiter plates are incubated under appropriate conditions.
-
MIC Determination : The MIC is the lowest concentration of the drug that prevents visible turbidity or growth in the well.
Time-Kill (Bactericidal Activity) Assays
Time-kill studies were employed to assess the bactericidal activity of grepafloxacin and comparators against pathogens like S. pneumoniae.[11]
-
Principle : This method measures the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Procedure : A standardized inoculum of bacteria is added to a broth medium containing the antimicrobial agent at a specific concentration (e.g., 2x or 4x the MIC).
-
Sampling : Aliquots are removed from the culture at various time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated onto agar to determine the number of viable bacteria (CFU/mL).
-
Analysis : A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL at a specific time point (e.g., 24 hours).[11]
Visualization of Cross-Resistance Mechanisms
The following diagram illustrates the fundamental mechanism of fluoroquinolone cross-resistance. Exposure to any fluoroquinolone can select for mutations in the target genes, which in turn confers reduced susceptibility across the class.
Caption: Mechanism of Fluoroquinolone Cross-Resistance.
Summary and Conclusion
The experimental data consistently demonstrate that Grepafloxacin exhibits potent in vitro activity against key respiratory pathogens like Streptococcus pneumoniae, including penicillin-resistant strains, where its activity is superior to that of ciprofloxacin and levofloxacin.[8][11][12] However, like other fluoroquinolones, its efficacy is significantly compromised against isolates that have already developed resistance to other agents in the class, such as ciprofloxacin.
Against ciprofloxacin-resistant Staphylococcus aureus and Pseudomonas aeruginosa, Grepafloxacin shows markedly elevated MIC values, indicating strong cross-resistance.[10][13] Studies have confirmed that mutants selected in vitro through exposure to either grepafloxacin or ciprofloxacin exhibit complete cross-resistance to other quinolones.[6] This underscores that the underlying resistance mechanisms, primarily target-site modifications, are a class-wide effect.[5]
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Hypermutable and Fluoroquinolone-Resistant Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Antibacterial activities of grepafloxacin, ciprofloxacin, ofloxacin and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipneumococcal Activity of Grepafloxacin Compared to That of Other Agents by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of grepafloxacin and 25 other antimicrobial agents against Streptococcus pneumoniae: correlation with penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phototoxicity of (S)-Grepafloxacin and Sparfloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phototoxicity of two fluoroquinolone antibiotics, (S)-Grepafloxacin and Sparfloxacin. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the relative photosafety profiles of these compounds.
Executive Summary
Experimental evidence from both in vivo animal studies and human clinical trials consistently demonstrates that Sparfloxacin exhibits a significantly higher phototoxic potential than this compound . Grepafloxacin is generally characterized as having a weak photosensitizing effect, comparable to that of ciprofloxacin. In contrast, Sparfloxacin is associated with a higher incidence and severity of phototoxic reactions, including erythema, edema, and in some cases, blistering.
Quantitative Data Comparison
The following tables summarize the available quantitative and qualitative data from various studies to facilitate a direct comparison of the phototoxicity of this compound and Sparfloxacin.
Table 1: In Vivo Phototoxicity Data (Rodent Models)
| Parameter | This compound | Sparfloxacin | Other Comparators | Study Details |
| Erythema Score (0-4 scale) | Mild and short-lived[1] | Severe and long-lasting (up to 7 days)[1] | Lomefloxacin (severe), Enoxacin (long-lasting), Ciprofloxacin (mild), Ofloxacin (mild)[1] | Balb/c mice, 200 mg/kg oral dose, followed by 20 J/cm² UVA irradiation[1]. |
| Auricular Thickness (Edema) | No significant change[2] | Severe increase, lasting up to 168 hours[2] | Lomefloxacin (severe)[2] | Balb/c mice, 200 mg/kg oral dose, followed by UVA irradiation[2]. |
| Phototoxic Ranking | Grepafloxacin < Ciprofloxacin[3] | Sparfloxacin > Enoxacin > Pefloxacin > Ciprofloxacin > Grepafloxacin[3] | Lomefloxacin, Fleroxacin > Clinafloxacin > Sparfloxacin[3] | General ranking from multiple in vivo studies[3]. |
Table 2: Human Clinical Data on Photosensitivity
| Parameter | This compound | Sparfloxacin | Other Comparators | Study Details |
| Incidence of Photosensitivity | 1.5% in extensive clinical trials[1]. Considered weak and equivalent to ciprofloxacin[1][4]. | 2% in clinical trials outside the USA; 8% in US clinical trials[1]. | Ciprofloxacin (0.1/100,000), Lomefloxacin (12/100,000) | Data from clinical trials and post-marketing surveillance. |
| Minimal Erythemal Dose (MED) | Mild reduction at 335±30 and 365±30 nm, comparable to ciprofloxacin[4]. | Not directly compared with Grepafloxacin in the same MED study. | Ciprofloxacin showed a similar mild reduction in MED[4]. | Double-blind trial in 32 healthy subjects over 7 days[4]. |
Mechanistic Insights: The Role of Reactive Oxygen Species
The phototoxicity of fluoroquinolones is primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to UVA radiation. When these drugs absorb UVA light, they can enter an excited state and transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂) and other ROS. These highly reactive species can then cause damage to cellular components, leading to the observed inflammatory responses.
Studies have shown that the phototoxicity of different fluoroquinolones correlates with their ability to generate ROS, particularly singlet oxygen. While direct comparative studies on ROS generation by Grepafloxacin and Sparfloxacin are limited, the significantly higher phototoxic potential of Sparfloxacin observed in vivo and in clinical settings strongly suggests a greater capacity for ROS production upon UVA irradiation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Sparfloxacin phototoxicity.
In Vivo Mouse Auricular Swelling Assay
This assay is a standard preclinical model to assess the phototoxic potential of a test compound.
1. Animal Model:
-
Strain: Balb/c mice (often used for their sensitivity in phototoxicity studies).
-
Sex: Typically female.
-
Group size: Sufficient to achieve statistical power.
2. Dosing:
-
Test compounds (this compound, Sparfloxacin, and controls) are administered orally at a specified dose (e.g., 200 mg/kg)[1].
-
A vehicle control group receives the administration vehicle only.
3. UVA Irradiation:
-
At a predetermined time after dosing (to coincide with peak plasma concentrations), the ears of the mice are exposed to a controlled dose of UVA radiation (e.g., 20 J/cm²) from a filtered lamp source[1].
-
The contralateral ear is often shielded to serve as an unirradiated control.
4. Assessment of Phototoxicity:
-
Erythema and Edema Scoring: The ears are visually assessed for redness (erythema) and swelling (edema) at various time points post-irradiation (e.g., 24, 48, 72, 96, 120, 144, and 168 hours)[1][2]. A scoring system (e.g., 0-4 scale, from no reaction to severe reaction) is used.
-
Auricular Thickness Measurement: A micrometer is used to measure the thickness of the ear at the same time points to provide a quantitative measure of edema[2].
5. Data Analysis:
-
The mean scores for erythema and edema, and the mean auricular thickness are calculated for each group at each time point.
-
Statistical analysis is performed to compare the results between the different treatment groups and the vehicle control.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
The 3T3 NRU assay is a validated in vitro method for assessing the phototoxic potential of substances.
1. Cell Line:
-
Balb/c 3T3 mouse fibroblasts are used.
2. Experimental Setup:
-
Cells are seeded in 96-well plates and incubated to form a monolayer.
-
Two plates are prepared for each test compound.
3. Treatment:
-
Cells are treated with a range of concentrations of the test substance.
4. Irradiation:
-
One plate is exposed to a non-cytotoxic dose of UVA light.
-
The other plate is kept in the dark as a control.
5. Assessment of Cytotoxicity:
-
After a post-incubation period, the viability of the cells is determined using the neutral red uptake assay. Neutral red is a vital dye that is taken up by viable cells.
-
The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions.
6. Data Analysis:
-
A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values with and without UVA irradiation (PIF = IC50 (-UVA) / IC50 (+UVA)).
-
A PIF value above a certain threshold (typically >5) indicates a phototoxic potential.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying mechanism of phototoxicity, the following diagrams are provided.
Caption: Workflow for the in vivo mouse auricular swelling assay.
Caption: Simplified signaling pathway of fluoroquinolone phototoxicity.
References
An In Vitro Comparative Analysis of (S)-Grepafloxacin and Moxifloxacin
This guide provides a detailed in vitro comparison of the fluoroquinolone antibiotics (S)-Grepafloxacin and Moxifloxacin, intended for researchers, scientists, and professionals in drug development. The analysis focuses on their antibacterial activity, mechanism of action, and cytotoxicity, supported by experimental data from various studies.
Introduction
This compound and Moxifloxacin are synthetic fluoroquinolone antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] While both drugs share a common mode of action, differences in their chemical structures can influence their potency, target specificity, and safety profiles. This guide aims to delineate these differences through a compilation of in vitro experimental findings.
Comparative In Vitro Antibacterial Activity
The in vitro potency of this compound and Moxifloxacin has been evaluated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible bacterial growth.
Activity against Streptococcus pneumoniae
Both this compound and Moxifloxacin demonstrate enhanced activity against Streptococcus pneumoniae, including strains with reduced susceptibility to penicillin.[2][3][4] However, studies consistently indicate that moxifloxacin has greater in vitro potency.
Table 1: Comparative MIC90 Values (μg/mL) against Streptococcus pneumoniae
| Antibiotic | MIC90 (μg/mL) | Reference |
| This compound | 0.25 | [5] |
| Moxifloxacin | 0.25 | [5][6] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
In a dynamic in vitro model simulating human pharmacokinetics, moxifloxacin exhibited higher and faster bactericidal activity against S. pneumoniae compared to grepafloxacin.[2][3] Moxifloxacin achieved a 5-6 log reduction in bacterial counts within 8-10 hours, whereas grepafloxacin achieved a 3-log reduction in the same timeframe.[2][3] The bactericidal activity of both fluoroquinolones was not affected by penicillin resistance in S. pneumoniae.[2][3]
Activity against Staphylococcus aureus
Against Staphylococcus aureus, both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, moxifloxacin generally shows superior in vitro activity compared to grepafloxacin, especially against ciprofloxacin-resistant isolates.
Table 2: Comparative MIC90 Values (μg/mL) against Staphylococcus aureus
| Strain | This compound | Moxifloxacin | Reference |
| Ciprofloxacin-Resistant MSSA | 32 | 1 | [7] |
| Ciprofloxacin-Resistant MRSA | >64 | 2 | [7] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
The overall rank order of activity against S. aureus was found to be moxifloxacin > grepafloxacin.[7]
Mechanism of Action: Targeting Bacterial Topoisomerases
Fluoroquinolones inhibit bacterial growth by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand DNA breaks and cell death.[1] While both enzymes are targeted, the primary target can differ between bacterial species and among different fluoroquinolones. In Gram-positive bacteria like S. aureus, topoisomerase IV is often the primary target.[8] Moxifloxacin has been shown to have a balanced and high inhibitory activity against both DNA gyrase and topoisomerase IV.[9] This dual-targeting mechanism may contribute to its high potency and a lower propensity for the development of resistance.
Caption: Mechanism of action of fluoroquinolones.
In Vitro Cytotoxicity
The cytotoxic potential of fluoroquinolones on mammalian cells is a critical aspect of their safety profile. In vitro studies have shown that fluoroquinolones can exert toxic effects on various cell lines.[10] The sensitivity to these drugs in short-term cytotoxicity tests has been correlated with the doubling time of the cell population.[10] While direct comparative cytotoxicity data for this compound and Moxifloxacin is limited, general findings indicate that the toxicity of quinolones can be evaluated through assays like the MTT assay, which measures cell viability.[10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution or agar dilution method is employed to determine the MIC of the antibiotics.[11][12]
-
Bacterial Strain Preparation: Bacterial isolates are cultured on an appropriate agar medium and incubated. A suspension of the bacteria is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.[12]
-
Antibiotic Dilution: Serial twofold dilutions of this compound and Moxifloxacin are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Microtiter plates are prepared with the diluted antibiotics, and each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]
-
Cell Culture: Mammalian cells (e.g., murine cell lines) are seeded in 96-well plates and incubated to allow for cell attachment.[10]
-
Drug Exposure: The cells are then exposed to various concentrations of this compound and Moxifloxacin for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (the concentration of the drug that causes 50% inhibition of cell growth) can then be determined.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
Based on the available in vitro data, Moxifloxacin demonstrates superior or equivalent antibacterial activity compared to this compound against key respiratory and skin pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[6][7][13] Moxifloxacin's balanced dual-targeting of DNA gyrase and topoisomerase IV may contribute to its high potency.[9] While direct comparative cytotoxicity studies are not abundant, the potential for quinolone-induced toxicity necessitates careful evaluation for any new compound in this class. The experimental protocols outlined provide a framework for conducting such comparative in vitro assessments.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of moxifloxacin compared to grepafloxacin and clarithromycin against Streptococcus pneumoniae and Streptococcus pyogenes investigated using an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. Comparative bactericidal activities of ciprofloxacin, clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin against Streptococcus pneumoniae in a dynamic in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Grepafloxacin's Efficacy Against Ciprofloxacin-Resistant Staphylococcus aureus: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of ciprofloxacin-resistant Staphylococcus aureus (S. aureus) poses a significant challenge in clinical settings. This guide provides a comparative analysis of the in vitro activity of (S)-Grepafloxacin against ciprofloxacin-resistant S. aureus, presenting key experimental data, detailed methodologies, and a look into the mechanisms of action and resistance. Grepafloxacin has demonstrated superior activity against Gram-positive cocci, including staphylococci, when compared to other fluoroquinolones like ciprofloxacin, ofloxacin, and fleroxacin[1].
Comparative In Vitro Activity: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound and Ciprofloxacin against various S. aureus strains, including those with defined resistance mechanisms.
| Antibiotic | S. aureus Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Methicillin-Susceptible (MSSA) | 0.06 | - |
| Ciprofloxacin-Resistant MSSA | - | 32 | |
| Ciprofloxacin-Susceptible MRSA | - | - | |
| Ciprofloxacin-Resistant MRSA | - | 64 | |
| Ciprofloxacin | Methicillin-Susceptible (MSSA) | 0.25 | - |
Data sourced from multiple studies, which may have variations in the specific strains tested. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[2][3]
A detailed study evaluating fluoroquinolones against S. aureus with characterized mutations provides a clearer picture of this compound's activity:
| S. aureus Genotype | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Wild-type | 0.25 - 0.5 | 0.06 - 0.12 |
| grlA mutation | 2 - 8 | 0.25 - 1 |
| gyrA mutation | 4 - 16 | 0.5 - 2 |
| grlA + gyrA mutations | 32 - >128 | 4 - 16 |
| NorA overexpression | 2 - 4 | 0.25 - 0.5 |
This table synthesizes data from studies on S. aureus with defined resistance mechanisms. Mutations in grlA and gyrA are primary mechanisms of resistance, while NorA is an efflux pump.
Notably, against ciprofloxacin-resistant methicillin-susceptible S. aureus (MSSA), the MIC₉₀ for grepafloxacin was 32 μg/ml. For ciprofloxacin-resistant methicillin-resistant S. aureus (MRSA), the MIC₉₀ of other quinolones, including grepafloxacin, ranged from 4 to 64 μg/ml[2]. While grepafloxacin shows some activity, its efficacy is significantly reduced against strains with high-level ciprofloxacin resistance, particularly those with dual mutations in the gyrA and parC (also known as grlA) genes[1][4]. Studies suggest that grepafloxacin may be associated with a reduced selection of resistant mutants in S. aureus, potentially due to its interaction with the NorA efflux pump[5].
Mechanisms of Action and Resistance
Fluoroquinolones like ciprofloxacin and grepafloxacin target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance in S. aureus primarily arises from two mechanisms:
-
Target Site Mutations: Stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes reduce the binding affinity of the drugs to their target enzymes[6].
-
Efflux Pumps: Overexpression of efflux pumps, such as NorA, actively transports the antibiotic out of the bacterial cell, reducing its intracellular concentration[7].
The structural differences between grepafloxacin and ciprofloxacin, specifically the presence of a methyl group at the 5-position and a methylpiperazine group at the 7-position in grepafloxacin, are thought to enhance its activity against Gram-positive bacteria[5].
Caption: Fluoroquinolone mechanism and S. aureus resistance.
Experimental Protocols
The determination of MIC values is a standardized process crucial for comparing the efficacy of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions:
-
Stock solutions of this compound and Ciprofloxacin are prepared in a suitable solvent.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
S. aureus strains are grown overnight on an appropriate agar medium.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension.
-
Control wells (no antibiotic) are included to ensure bacterial growth.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This compound demonstrates enhanced in vitro activity against susceptible strains of S. aureus compared to ciprofloxacin. However, its efficacy is substantially diminished against ciprofloxacin-resistant strains, particularly those harboring mutations in both gyrA and parC. While it may offer an advantage in preventing the selection of resistant mutants, its clinical utility against established ciprofloxacin-resistant S. aureus infections is limited. Further research into novel fluoroquinolones or combination therapies is warranted to address the challenge of multidrug-resistant S. aureus.
References
- 1. In Vitro Activities of 13 Fluoroquinolones against Staphylococcus aureus Isolates with Characterized Mutations in gyrA, gyrB, grlA, and norA and against Wild-Type Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux Pump-Mediated Quinolone Resistance in Staphylococcus aureus Strains Wild Type for gyrA, gyrB, grlA, and norA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of parC Mutations at Position 84 on High-Level Delafloxacin Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating (S)-Grepafloxacin MIC Results: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive validation of (S)-Grepafloxacin Minimum Inhibitory Concentration (MIC) results by comparing them with established clinical breakpoints. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of this compound's in vitro activity against key bacterial pathogens, juxtaposed with the performance of other fluoroquinolones. The data is presented to facilitate objective comparison and is supported by detailed experimental protocols for reproducibility.
Introduction to this compound and its Mechanism of Action
This compound is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, this compound effectively halts bacterial proliferation, leading to a bactericidal effect at concentrations close to the MIC.
Comparative Analysis of MIC Data
The in vitro potency of this compound has been evaluated against a panel of clinically relevant bacterial isolates. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound and comparator fluoroquinolones.
Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Respiratory Pathogens
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.12 - 0.25 | 0.25 |
| Ciprofloxacin | 1 - 2 | 2 | |
| Levofloxacin | 1 | 1 - 2 | |
| Gatifloxacin | 0.25 | 0.25 | |
| Haemophilus influenzae | This compound | ≤0.015 - 0.03 | 0.03 |
| Ciprofloxacin | ≤0.015 - 0.03 | 0.03 | |
| Levofloxacin | 0.03 | 0.03 - 0.06 | |
| Gatifloxacin | ≤0.015 | ≤0.015 - 0.03 | |
| Moraxella catarrhalis | This compound | 0.03 | 0.03 |
| Ciprofloxacin | ≤0.015 - 0.03 | 0.03 | |
| Levofloxacin | 0.06 | 0.06 | |
| Gatifloxacin | ≤0.015 - 0.03 | 0.03 |
Data compiled from multiple in vitro studies.
Table 2: In Vitro Activity of this compound and Comparator Fluoroquinolones against Gram-Positive and Gram-Negative Isolates
| Organism (Number of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | This compound | 0.06 | 0.12 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Levofloxacin | 0.25 | 0.5 | |
| Gatifloxacin | 0.12 | 0.25 | |
| Escherichia coli | This compound | ≤0.03 | 0.06 |
| Ciprofloxacin | ≤0.015 - 0.03 | 0.03 | |
| Levofloxacin | ≤0.03 - 0.06 | 0.06 | |
| Gatifloxacin | ≤0.015 - 0.03 | 0.03 | |
| Klebsiella pneumoniae | This compound | 0.06 | 0.12 |
| Ciprofloxacin | 0.03 | 0.06 | |
| Levofloxacin | 0.06 | 0.12 | |
| Gatifloxacin | 0.03 | 0.06 | |
| Pseudomonas aeruginosa | This compound | 0.5 | 2 |
| Ciprofloxacin | 0.25 | 1 | |
| Levofloxacin | 0.5 | 2 | |
| Gatifloxacin | 0.5 | 2 |
Data compiled from multiple in vitro studies.
Validation with Clinical Breakpoints
The interpretation of MIC results is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antibiotic.
Due to the withdrawal of Grepafloxacin from the market in 1999, current clinical breakpoint tables from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not include this agent. Therefore, validation is performed using the archived NCCLS/CLSI breakpoints.
Table 3: Archived NCCLS/CLSI MIC Breakpoints for Grepafloxacin (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacteriaceae | ≤ 1 | 2 | ≥ 4 |
| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |
| Streptococcus pneumoniae | ≤ 0.5 | 1 | ≥ 2 |
| Haemophilus influenzae | ≤ 0.5 | - | - |
Note: A dash (-) indicates that no breakpoint for this category has been defined.
Based on the MIC90 data presented in Tables 1 and 2, this compound demonstrates significant in vitro activity against key pathogens. For instance, the MIC90 for S. pneumoniae (0.25 µg/mL) falls within the susceptible range (≤ 0.5 µg/mL), and the MIC90 for methicillin-susceptible S. aureus (0.12 µg/mL) is also well within the susceptible category (≤ 1 µg/mL). Similarly, for H. influenzae, the MIC90 of 0.03 µg/mL is clearly in the susceptible range (≤ 0.5 µg/mL). Against Enterobacteriaceae such as E. coli and K. pneumoniae, the MIC90 values (0.06 µg/mL and 0.12 µg/mL, respectively) are well below the susceptible breakpoint of ≤ 1 µg/mL.
Experimental Protocols
The MIC data cited in this guide were primarily determined using the following standardized methods as described by the NCCLS/CLSI.
Broth Microdilution Method
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: 96-well microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
-
Media Preparation: Serial twofold dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of the agar plates is inoculated with the bacterial suspension using a multipoint replicator. Plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents macroscopic growth on the agar surface.
Quality Control
Quality control is performed concurrently with each test run using reference strains as specified by CLSI, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619, and Haemophilus influenzae ATCC 49247. The resulting MICs for these reference strains must fall within the acceptable ranges defined by CLSI.
Visualizing the Validation Workflow
The following diagrams illustrate the conceptual frameworks described in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination and clinical categorization.
A Comparative Analysis of (S)-Grepafloxacin and Gatifloxacin Against Key Respiratory Pathogens
An objective review of in-vitro efficacy and microbiological methodologies for researchers and drug development professionals.
In the landscape of respiratory tract infection treatment, the fluoroquinolone class of antibiotics has long been a cornerstone. This guide provides a detailed comparative analysis of two such agents, (S)-Grepafloxacin and gatifloxacin, focusing on their in-vitro activity against the common respiratory pathogens Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers and scientists in their understanding and potential future development of antimicrobial agents.
In-Vitro Activity: A Quantitative Comparison
The in-vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for this compound and gatifloxacin against the three aforementioned respiratory pathogens. These values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are compiled from multiple in-vitro studies.
| Pathogen | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae | This compound | 0.125 - 0.25 | 0.25 |
| Gatifloxacin | 0.13 - 0.25 | 0.5 | |
| Haemophilus influenzae | This compound | ≤0.03 | ≤0.03 |
| Gatifloxacin | ≤0.03 | ≤0.03 | |
| Moraxella catarrhalis | This compound | ≤0.06 | 0.06 |
| Gatifloxacin | ≤0.03 | ≤0.06 |
Note: Data is compiled from multiple sources and ranges may be presented to reflect variations in study findings.
Both this compound and gatifloxacin demonstrate potent activity against these key respiratory pathogens.[1][2][3][4][5][6][7][8] For Streptococcus pneumoniae, both agents show comparable MIC50 values, though some studies suggest gatifloxacin may have a slightly higher MIC90.[4] Against Haemophilus influenzae and Moraxella catarrhalis, both fluoroquinolones exhibit very low MIC values, indicating high potency.[2][6][7][8]
Experimental Protocols
The determination of MIC values is a standardized process crucial for the accurate assessment of an antibiotic's activity. The data presented in this guide is primarily derived from studies employing the broth microdilution and agar dilution methods, which are considered standard protocols for antimicrobial susceptibility testing.[9][10][11][12]
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria.
Key Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a range of concentrations.[13][14]
-
Inoculum Preparation: A suspension of the test organism is prepared and adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at a specific temperature and duration (e.g., 35-37°C for 16-20 hours).
-
Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest antibiotic concentration that inhibits the growth of the organism.[11][12]
Key Steps:
-
Preparation of Antibiotic-Containing Agar Plates: Serial dilutions of the antibiotic are added to molten Mueller-Hinton agar (or other suitable agar) and poured into petri plates.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.
-
Inoculation: A small, fixed volume of the inoculum is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Mechanism of Action and Experimental Workflow
Fluoroquinolones exert their bactericidal effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[15] This dual-targeting mechanism is a hallmark of this antibiotic class and contributes to their broad spectrum of activity.
Caption: Mechanism of action of fluoroquinolones.
The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial pathogen.
Caption: Experimental workflow for MIC determination.
References
- 1. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of grepafloxacin against respiratory pathogens in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity of Gatifloxacin against Haemophilus influenzae and Moraxella catarrhalis, Including Susceptibility Test Development, E-Test Comparisons, and Quality Control Guidelines for H. influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of gatifloxacin against Haemophilus influenzae and Moraxella catarrhalis, including susceptibility test development, E-test comparisons, and quality control guidelines for H. influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. Microbroth versus agar dilution for susceptibility testing of fluoroquinolones and other agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scielo.br [scielo.br]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. academic.oup.com [academic.oup.com]
Comparative Analysis of (S)-Grepafloxacin and Amoxicillin for the Treatment of Community-Acquired Pneumonia
A Head-to-Head Comparison for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of (S)-Grepafloxacin and Amoxicillin, focusing on their application in treating community-acquired pneumonia (CAP). The data presented is derived from a key randomized, multicenter, double-blind, double-dummy clinical study, offering an objective look at the efficacy, safety, and microbiological outcomes of these two agents. It is important to note that Grepafloxacin was withdrawn from the market in 1999 due to post-marketing reports of cardiovascular adverse events, specifically QTc prolongation and Torsades de Pointes. The data herein is presented for historical and scientific comparison.
Experimental Protocols
The primary data for this comparison is sourced from a randomized, multicenter, double-blind, double-dummy study designed to assess the efficacy and safety of grepafloxacin versus amoxicillin in the treatment of CAP.[1]
-
Study Population: A total of 264 patients with a clinical diagnosis of CAP were recruited across 43 centers.[1] Patients were randomized into two treatment groups: 127 patients received grepafloxacin and 137 received amoxicillin.[1]
-
Treatment Regimen:
-
Blinding: The study employed a double-dummy design to maintain blinding, where patients in each group received an active dose of their assigned drug and a placebo version of the other drug.
-
Assessment Endpoints: Clinical and microbiological efficacy were evaluated at two key time points:
Experimental Workflow Diagram
The following diagram illustrates the workflow of the comparative clinical trial.
Data Presentation: Efficacy and Safety
The outcomes of the head-to-head study are summarized in the tables below, focusing on clinical success rates in different patient populations and microbiological eradication rates.
Clinical Efficacy
Clinical success was defined as the resolution or improvement of signs and symptoms of pneumonia. The data reveals that while grepafloxacin was equivalent to amoxicillin in the broader evaluable population, it showed a statistically significant advantage in the intent-to-treat population where a bacterial pathogen was confirmed.[1]
Table 1: Clinical Success Rates in Patients with Community-Acquired Pneumonia
| Patient Population | Grepafloxacin (600 mg od) | Amoxicillin (500 mg tds) | 95% Confidence Interval |
|---|---|---|---|
| Evaluable Population (at follow-up) | 76% (87/114) | 74% (85/111) | -12% to 10% |
| Intent-to-Treat (with documented pathogen) | 78% (29/37) | 58% (28/48) | 2% to 43% * |
| Evaluable Population (with documented pathogen) | 79% (26/33) | 63% (26/42) | -5.2% to 38.1% |
Statistically significant difference favoring Grepafloxacin.[1]
Microbiological Efficacy
Microbiological efficacy was determined by the eradication of the baseline pathogen(s). Grepafloxacin demonstrated statistically superior eradication rates compared to amoxicillin in the evaluable population.[1] The most commonly isolated pathogens were Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae.[1] Success rates for grepafloxacin against S. pneumoniae and H. influenzae were notably higher than those for amoxicillin.[1][2]
Table 2: Microbiological Eradication Rates in the Evaluable Population
| Treatment Group | Eradication Rate | Number of Patients (Eradicated/Total) | 95% Confidence Interval |
|---|---|---|---|
| Grepafloxacin (600 mg od) | 89% | (32/36) | 2% to 37% * |
| Amoxicillin (500 mg tds) | 71% | (32/45) |
Statistically significant difference favoring Grepafloxacin.[1]
Safety and Tolerability
In the comparative trial, grepafloxacin was reported to be well tolerated, with a safety profile that was comparable to that of amoxicillin.[1][2]
Conclusion
The results from this head-to-head study indicate that a 7-10 day course of grepafloxacin at 600 mg once daily was equivalent to or superior to amoxicillin at 500 mg three times daily for the treatment of community-acquired pneumonia.[1][2] Grepafloxacin demonstrated a statistically significant advantage in both clinical success for patients with a documented bacterial pathogen and in overall microbiological eradication.[1] These findings highlight the potent activity of this fluoroquinolone against key respiratory pathogens. However, the clinical utility of grepafloxacin was ultimately negated by its association with cardiotoxicity, leading to its market withdrawal. This comparative data remains valuable for understanding the therapeutic potential and development challenges of fluoroquinolone antibiotics.
References
Evaluating the Safety Profile of (S)-Grepafloxacin in Comparison to Other Quinolones: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive and objective comparison of the safety profile of (S)-Grepafloxacin with other quinolone antibiotics, intended for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on cardiotoxicity, phototoxicity, and general adverse events.
Executive Summary
This compound, a fluoroquinolone antibiotic, was withdrawn from the market due to concerns about cardiotoxicity, specifically QT interval prolongation and associated arrhythmias.[1][2] This guide delves into the comparative safety data, offering a detailed analysis of its performance against other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While grepafloxacin demonstrated a generally similar profile for common adverse events compared to ciprofloxacin, its propensity for significant QT prolongation was a distinguishing and ultimately decisive factor.[3][4]
Comparative Analysis of Adverse Events
Clinical trial data reveals nuances in the safety profiles of various quinolones. The following tables summarize the incidence of key adverse events associated with this compound and its comparators.
Table 1: Incidence of Common Adverse Events in Clinical Trials
| Adverse Event | This compound (400 mg) | This compound (600 mg) | Ciprofloxacin | Pooled Controls* |
| Nausea | 11% | 15% | Similar to Grepafloxacin[3] | - |
| Vomiting | 1% | 6% | - | - |
| Diarrhea | 3% | 4% | Similar to Grepafloxacin[3] | - |
| Unpleasant Taste | 9% | 17% | - | 1%[5] |
| Headache | 4% | 5% | Significantly higher than Grepafloxacin[3] | - |
| Insomnia | 1% | 2% | - | - |
| Photosensitivity | 1% | 2% | Equivalent to Grepafloxacin[3] | - |
| Rash | 1% | 2% | - | - |
*Pooled controls included doxycycline, ciprofloxacin, amoxicillin, or cefixime.[5]
Table 2: Postmarketing Surveillance Data for this compound
| Adverse Event | Incidence Rate |
| Nausea | 0.8%[3] |
| Gastrointestinal Symptoms | 0.4%[3] |
| Dizziness | 0.3%[3] |
| Photosensitization | 0.04%[3] |
| Total Adverse Events | 2.3% [3] |
Cardiotoxicity: A Critical Differentiator
The primary safety concern leading to the withdrawal of this compound was its potential to prolong the QT interval, a precursor to potentially fatal cardiac arrhythmias like Torsades de Pointes (TdP).
Table 3: Comparative Cardiotoxicity Profile of Quinolones
| Quinolone | Mean QTc Prolongation | IC50 for hERG Channel Blockade (µM) |
| This compound | ~11 ms[6] | 37.5 - 50[7][8] |
| Sparfloxacin | ~14 ms[6] | 13.5 - 18[7][8] |
| Moxifloxacin | 6 - 12.1 ms[9] | 41.2 - 129[7][8] |
| Levofloxacin | 5 - 6 ms[9] | 915[8] |
| Ciprofloxacin | <2 ms[9] | 966[8] |
| Gatifloxacin | 3 ms[6] | 130[8] |
The mechanism for quinolone-induced QT prolongation involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] Grepafloxacin and sparfloxacin were found to be more potent blockers of the hERG channel compared to other quinolones like ciprofloxacin and levofloxacin, correlating with their greater potential for QT prolongation.[4][8]
Phototoxicity Assessment
Phototoxicity is a known class effect of fluoroquinolones, with varying potential among different agents.[12]
Table 4: Comparative Phototoxicity of Quinolones in a Mouse Model
| Quinolone | Phototoxic Response (Erythema and Edema) |
| Lomefloxacin | Severe and long-lasting[12] |
| Sparfloxacin | Severe and long-lasting[12] |
| Enoxacin | Long-lasting erythema[12] |
| This compound | Mild and short-lived [12] |
| Ciprofloxacin | Mild and short-lived[12] |
| Ofloxacin | Mild and short-lived[12] |
Preclinical studies in mice demonstrated that grepafloxacin has a relatively weak photosensitizing effect, comparable to that of ciprofloxacin.[12]
Experimental Protocols
In Vivo Murine Phototoxicity Assay
Objective: To assess the potential of a test substance to cause skin irritation and damage upon exposure to ultraviolet A (UVA) light.
Methodology:
-
Animal Model: Albino mice (e.g., Balb/c) are used due to their sensitivity to light-induced skin reactions.
-
Test Substance Administration: The quinolone is administered to the mice, typically via oral gavage or intravenous injection. A vehicle control group receives the vehicle alone.
-
UVA Irradiation: Following a set period after drug administration, the mice are exposed to a controlled dose of UVA radiation (e.g., 21.6 J/cm² over 4 hours).[12]
-
Observation and Measurement: The auricular (ear) thickness is measured at various time points before and after irradiation (e.g., 0, 4, 24, 48, 72, and 96 hours).[12] The presence and severity of erythema (redness) and edema (swelling) are also visually scored.
-
Histopathological Examination: At the end of the observation period, auricular tissue is collected for histopathological analysis to assess for cellular damage, inflammation, and necrosis.[12]
In Vitro hERG Channel Blockade Assay (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[7][13]
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels in individual cells.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the tail current.[13]
-
Compound Application: The test quinolone is applied to the cell at various concentrations.
-
Data Analysis: The inhibition of the hERG current is measured at each concentration, and the data is used to calculate the IC50 value (the concentration at which the compound inhibits 50% of the channel current).[7][8]
Conclusion
The case of this compound underscores the critical importance of a thorough evaluation of the safety profile of new drug candidates, particularly for known class-specific toxicities. While its profile for common adverse events was largely comparable to other fluoroquinolones, its significant potential for cardiotoxicity, as evidenced by both clinical data on QTc prolongation and in vitro hERG channel blockade studies, ultimately led to its market withdrawal. This guide highlights the multifaceted nature of drug safety assessment and provides a framework for the comparative evaluation of quinolone antibiotics.
References
- 1. Table 14.3.1.2.5, Summary of Adverse Events by Severity and Relationship to Treatment by Age Classification (Pre-Study Phase) Safety Population - A Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Determine the Pharmacodynamics of Sodium Nitroprusside During Prolonged Infusion in Pediatric Subjects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Grepafloxacin: a review of its safety profile based on clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Safety profile of grepafloxacin compared with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effects of fluoroquinolones on HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Three Fluoroquinolones on QT Analysis After Standard Treatment Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals [scirp.org]
- 11. Quinolones: cardioprotective or cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro Activity and In Vivo Efficacy of (S)-Grepafloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of (S)-Grepafloxacin, a fluoroquinolone antibiotic. The product's performance is evaluated against other relevant fluoroquinolones, supported by experimental data from preclinical studies. Note that Grepafloxacin was withdrawn from the market in 1999 due to concerns about cardiac side effects, specifically QTc interval prolongation[1][2]. The data presented here is for research and informational purposes.
In Vitro Activity
The in vitro potency of an antibiotic is a critical determinant of its potential clinical utility. For fluoroquinolones, this is primarily assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Comparative MIC₅₀ and MIC₉₀ Values
The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound and other fluoroquinolones against a range of clinically significant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater in vitro potency.
Table 1: In Vitro Activity against Gram-Positive Aerobes
| Organism | Grepafloxacin (mg/L) | Ciprofloxacin (mg/L) | Levofloxacin (mg/L) | Moxifloxacin (mg/L) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.12 - 0.25 | 1 - 2 | 1 | 0.25 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.25 | 2 | 1 | 0.25 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.06 - 0.12 | 0.25 - 0.5 | 0.25 - 0.5 | 0.12 |
| Staphylococcus aureus (Methicillin-Resistant) | 8 | >32 | 16 | 4 |
Data compiled from multiple sources.
Table 2: In Vitro Activity against Gram-Negative Aerobes
| Organism | Grepafloxacin (mg/L) | Ciprofloxacin (mg/L) | Levofloxacin (mg/L) | Moxifloxacin (mg/L) |
| Haemophilus influenzae | ≤0.03 - 0.06 | ≤0.03 - 0.06 | 0.06 | ≤0.06 |
| Moraxella catarrhalis | 0.06 | 0.06 | 0.12 | 0.12 |
| Escherichia coli | ≤0.03 - 0.12 | ≤0.03 - 0.06 | 0.06 - 0.12 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 0.5 - 4 | 0.25 - 1 | 1 - 4 | 4 - 8 |
Data compiled from multiple sources.
Grepafloxacin demonstrated potent in vitro activity against key respiratory pathogens, including penicillin-susceptible and -resistant Streptococcus pneumoniae, and was generally more active than ciprofloxacin and levofloxacin against Gram-positive organisms[3][4][5]. Against Gram-negative bacteria, its activity was comparable to or slightly less potent than ciprofloxacin[4].
In Vivo Efficacy
In vivo studies in animal models are essential to correlate the in vitro activity of an antibiotic with its efficacy in a living organism. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the drug.
Murine Model of Mycobacterium avium Infection
A study in beige mice evaluated the efficacy of grepafloxacin in both intranasal and intravenous infection models with Mycobacterium avium. The results were compared with other antimicrobial agents.
Table 3: Efficacy of Grepafloxacin in Murine M. avium Infection Models (log₁₀ CFU reduction in spleen)
| Treatment Group | Dose (mg/kg) | Intranasal Model | Intravenous Model |
| Grepafloxacin | 25 | Modest Activity | Modest Activity |
| Grepafloxacin | 50 | Modest Activity | Modest Activity |
| Grepafloxacin | 100 | Modest Activity | Modest Activity |
| Grepafloxacin | 200 | Modest Activity | Modest Activity |
| Clarithromycin | 200 | High Activity | High Activity |
| Rifabutin | 10 | High Activity | High Activity |
Adapted from a study on the activity of grepafloxacin in murine models of Mycobacterium avium infection.
In these models, grepafloxacin showed modest, dose-dependent activity against M. avium. While not as potent as clarithromycin or rifabutin, it demonstrated a measurable therapeutic effect.
Rabbit Model of Penicillin-Resistant Streptococcus pneumoniae Meningitis
In a rabbit model of meningitis caused by a highly penicillin-resistant strain of Streptococcus pneumoniae, grepafloxacin demonstrated significant bactericidal activity.
Table 4: Bactericidal Activity in Rabbit Pneumococcal Meningitis Model (log₁₀ CFU/mL/h reduction)
| Treatment | Dose (mg/kg) | Bactericidal Activity |
| Grepafloxacin | 15 | -0.32 ± 0.15 |
| Vancomycin | 2 x 20 | -0.39 ± 0.18 |
| Ceftriaxone | 125 | -0.32 ± 0.12 |
Adapted from a study on grepafloxacin against penicillin-resistant pneumococci in a rabbit meningitis model.
The bactericidal effect of grepafloxacin was comparable to that of vancomycin and ceftriaxone, two standard treatments for bacterial meningitis. This suggests that grepafloxacin's potent in vitro activity against resistant pneumococci translates to in vivo efficacy in a relevant animal model.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a panel of bacterial isolates.
Methodology:
-
Bacterial Isolates: Clinical isolates of target bacteria are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious organisms, supplemented agar for fastidious organisms like Streptococcus pneumoniae).
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Murine Pneumonia Model
Objective: To evaluate the in vivo efficacy of an antimicrobial agent in treating a respiratory tract infection in a mouse model.
Methodology:
-
Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.
-
Bacterial Challenge: Mice are anesthetized and infected via intranasal or intratracheal instillation of a standardized inoculum of a respiratory pathogen (e.g., Streptococcus pneumoniae). The inoculum size is predetermined to cause a sublethal infection that can be cleared with effective antibiotic treatment.
-
Antimicrobial Treatment: At a specified time post-infection (e.g., 2-4 hours), treatment with the antimicrobial agent or a vehicle control is initiated. The drug is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various dose levels. Treatment is typically continued for a defined period (e.g., 3-5 days).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/lung). The efficacy of the treatment is determined by the reduction in bacterial load in the lungs of treated mice compared to the control group. Survival rates can also be monitored as an endpoint.
Mechanism of Action and Signaling Pathway
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is necessary for the initiation of DNA replication.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for cell division.
The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks. This DNA damage triggers the bacterial SOS response, a complex regulatory network that attempts to repair the DNA damage. However, overwhelming DNA damage ultimately leads to programmed cell death pathways in the bacteria.
References
- 1. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Antipneumococcal Activity of Grepafloxacin Compared to That of Other Agents by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of moxifloxacin compared to grepafloxacin and clarithromycin against Streptococcus pneumoniae and Streptococcus pyogenes investigated using an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grepafloxacin against penicillin-resistant pneumococci in the rabbit meningitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Grepafloxacin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. (S)-Grepafloxacin, a fluoroquinolone antibiotic, requires meticulous handling and disposal to mitigate risks to personnel and prevent the release of active pharmaceutical ingredients into the environment, which can contribute to the development of antibiotic resistance.[1][2][3] Although this compound was withdrawn from the market due to potential cardiac arrhythmias, its handling and disposal in a research setting demand adherence to established protocols for hazardous pharmaceutical waste.[4]
This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. General safety precautions for handling fluoroquinolone antibiotics include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[5][6][7]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[5][8]
-
Spill Management: In the event of a spill, use dry clean-up methods to avoid generating dust.[7] The collected material should be placed in a designated, labeled container for hazardous waste disposal.[7]
Recommended Disposal Procedures for this compound
The disposal of this compound, as with other stock antibiotic solutions, should be managed as hazardous chemical waste.[9] The primary objective is the complete destruction of the active pharmaceutical ingredient to prevent environmental contamination.[8]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compound, contaminated labware (e.g., weighing boats, pipette tips, gloves), and solutions containing the antibiotic.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination.[6][8] All materials contaminated with this compound should be treated as hazardous waste.[6]
-
-
Waste Collection and Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The universally recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management facility.[7][8] This method is effective in destroying the active pharmaceutical ingredient.[8]
-
-
Documentation:
-
Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.
-
What Not to Do:
-
Do NOT dispose of this compound in the regular trash.[8]
-
Do NOT flush this compound down the drain.[7][9] Wastewater treatment plants are often not equipped to remove such compounds, leading to environmental contamination.[3][5]
-
Do NOT attempt to neutralize this compound with other chemicals unless it is part of a validated and approved institutional protocol.[8]
Data Presentation: Disposal Methodologies
The following table summarizes the recommended and non-recommended disposal methods for fluoroquinolone antibiotics like this compound in a laboratory setting.
| Disposal Method | Recommendation Status | Rationale |
| Incineration via Licensed Facility | Highly Recommended | The most effective method for destroying the active pharmaceutical ingredient and preventing environmental release.[7][8] |
| Landfill | Not Recommended | Can lead to soil and groundwater contamination.[11] |
| Sewer/Drain Disposal | Strongly Discouraged | Contributes to antibiotic resistance and harms aquatic ecosystems as wastewater treatment facilities are generally unable to remove these compounds.[3][5] |
| Regular Trash | Not Recommended | Insecure method that can lead to environmental release.[8] |
| In-Lab Neutralization | Not Recommended (without validated protocol) | Requires a specific, validated, and approved protocol to ensure complete degradation without producing other hazardous byproducts.[8] |
Experimental Protocols
The standard and required procedure for the disposal of this compound is not a laboratory experiment but a waste management process handled by licensed professionals. Research has been conducted on methods like the Electro-Fenton process for the degradation of Grepafloxacin in water, but this is a specialized advanced oxidation process and not a standard laboratory disposal protocol.[12] Therefore, no experimental disposal protocol is provided, as in-laboratory treatment is not recommended.[8][13]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory environment.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Antibiotics in the Environment: The Impact of Pharmaceutical [rouzelpharma.in]
- 3. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 4. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. gmpsop.com [gmpsop.com]
- 11. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
